(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Description
Properties
IUPAC Name |
diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484021 | |
| Record name | AG-E-23039 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-07-4 | |
| Record name | AG-E-23039 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate
This technical guide provides a comprehensive overview of the key physical properties of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this compound for laboratory and research applications.
Introduction
This compound, a chiral diester, is a molecule of significant interest in synthetic organic chemistry. Its stereospecific nature makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The physical properties of this compound are critical for its handling, purification, and application in various chemical reactions. This guide delves into the essential physical characteristics of this compound, providing both established data and the methodologies for their experimental determination.
The (1R,2S) stereoisomer and its enantiomer, (1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate (CAS Number: 17351-07-4), share identical physical properties, with the exception of their optical rotation. Therefore, data reported for the (1S,2R) enantiomer is directly applicable to the (1R,2S) form.
Core Physical Properties
A summary of the core physical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in different environments and for designing experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 119 °C at 4 mmHg, 135 °C at 11 mmHg | [3], [4] |
| Density | 1.06 g/cm³ | [3] |
| Refractive Index | 1.4510 - 1.4550 | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water | [2] |
Detailed Analysis of Physical Properties
Boiling Point: A Measure of Volatility
The boiling point is a fundamental property that dictates the conditions required for distillation, a primary method for purifying liquid compounds. The reported boiling point of 119 °C at a reduced pressure of 4 mmHg indicates that this compound is a relatively high-boiling liquid under atmospheric pressure and is susceptible to decomposition at elevated temperatures.[3] Distillation under reduced pressure is therefore the recommended method for its purification.
This protocol outlines a standard micro-method for determining the boiling point of a small sample of the title compound.
Step-by-Step Methodology:
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the liquid in the test tube.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently and evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Caption: Workflow for Micro Boiling Point Determination.
Density: A Characteristic of Mass and Volume
Density, the mass per unit volume, is an intrinsic property that is useful for compound identification and for calculating mass from a measured volume. The density of this compound is reported to be 1.06 g/cm³.[3] This value suggests that it is slightly denser than water.
This protocol describes a straightforward method for determining the density of a liquid sample.
Step-by-Step Methodology:
-
Weighing the Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask for measuring density) and record its mass (m₁).
-
Filling the Pycnometer: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.
-
Weighing the Filled Pycnometer: Weigh the filled pycnometer and record the mass (m₂).
-
Determining the Volume: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature. Weigh the pycnometer filled with the reference liquid (m₃).
-
Calculation:
-
Mass of the sample = m₂ - m₁
-
Mass of the reference liquid = m₃ - m₁
-
Volume of the pycnometer = (Mass of the reference liquid) / (Density of the reference liquid)
-
Density of the sample = (Mass of the sample) / (Volume of the pycnometer)
-
Caption: Logical Flow for Density Determination using a Pycnometer.
Refractive Index: Interaction with Light
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive physical property that is valuable for identifying and assessing the purity of a compound. The refractive index of this compound is in the range of 1.4510 to 1.4550.[3]
This protocol details the use of an Abbe refractometer for measuring the refractive index.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Caption: Experimental Workflow for Refractive Index Measurement.
Solubility Profile: "Like Dissolves Like"
The solubility of a compound provides insight into its polarity and is crucial for selecting appropriate solvents for reactions, extractions, and chromatography. This compound is described as being soluble in organic solvents such as ethanol and ether, while having limited solubility in water.[2] This solubility profile is consistent with its chemical structure, which contains a nonpolar cyclohexane ring and two polar ester groups.
This protocol provides a method for the qualitative assessment of solubility.
Step-by-Step Methodology:
-
Solvent Preparation: In separate test tubes, place a small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, diethyl ether, hexane).
-
Solute Addition: To each test tube, add a small, measured amount (e.g., a few drops or a few milligrams) of this compound.
-
Observation: Agitate the mixture and observe whether the solute dissolves completely, partially, or not at all.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
Conclusion
The physical properties of this compound outlined in this guide provide essential data for its effective use in a research and development setting. A thorough understanding of its boiling point, density, refractive index, and solubility is paramount for its purification, handling, and application in chemical synthesis. The provided experimental protocols offer a framework for the in-house verification of these properties, ensuring the quality and consistency of the material used in sensitive applications.
References
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PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Retrieved from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Retrieved from [Link]
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ChemSynthesis. (n.d.). diethyl 1,2-cyclohexanedicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). Diethyl trans-1,2-Cyclohexanedicarboxylate. Retrieved from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. Retrieved from [Link]
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An In-depth Technical Guide to (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: January 14, 2026
Abstract
This technical guide provides a comprehensive overview of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a chiral molecule of significant interest in synthetic organic chemistry and drug development. The document delves into its fundamental properties, including its unique CAS number, stereochemistry, and key physical characteristics. A detailed exploration of its synthesis is presented, with a focus on the strategic chiral resolution of its precursor, cyclohexane-1,2-dicarboxylic acid, and subsequent esterification. The guide further examines its applications as a valuable chiral building block in asymmetric synthesis, particularly in the development of novel therapeutic agents. Finally, a summary of its spectroscopic signature is provided to aid in its characterization. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chiral synthesis, and materials science.
Introduction: The Significance of Chiral Scaffolds
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the interaction between a drug and its biological target. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.
This compound belongs to a class of chiral cyclohexane derivatives that serve as versatile scaffolds in the construction of complex molecular architectures. Its rigid cyclohexane backbone, coupled with the presence of two stereogenic centers, provides a well-defined spatial arrangement for the appended functional groups. This conformational rigidity is highly desirable in the design of chiral ligands and catalysts for asymmetric synthesis, as it can impart a high degree of stereocontrol in chemical transformations. This guide will provide a detailed exploration of this specific stereoisomer, from its fundamental properties to its synthesis and applications.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective utilization in research and development. This section outlines the key identifiers and characteristics of this compound.
Chemical Structure and Stereochemistry
The structure of this compound is characterized by a cyclohexane ring with two ethyl carboxylate groups attached to adjacent carbon atoms. The designation "(1R,2S)" specifies the absolute configuration at the two stereocenters, C1 and C2. This particular arrangement corresponds to the cis isomer, where the two carboxylate groups are on the same side of the cyclohexane ring.
It is crucial to distinguish this isomer from its diastereomers and enantiomer:
-
(1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate: The enantiomer of the title compound, also a cis isomer.
-
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A trans isomer.
-
(1S,2S)-Diethyl cyclohexane-1,2-dicarboxylate: The enantiomer of the (1R,2R) isomer, also a trans isomer.
The interplay of these stereoisomers is critical in applications requiring high enantiopurity.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 17351-07-4 | BLDpharm[1] |
| Molecular Formula | C₁₂H₂₀O₄ | CymitQuimica[2] |
| Molecular Weight | 228.29 g/mol | TCI[3] |
| IUPAC Name | diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
| Synonyms | Diethyl cis-1,2-cyclohexanedicarboxylate, cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester | CymitQuimica, TCI[2][3] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the effective chiral resolution of its dicarboxylic acid precursor. This section details a logical synthetic pathway, from the preparation of the racemic acid to its resolution and final esterification.
Synthesis of Cyclohexane-1,2-dicarboxylic Acid
The common starting material for this synthesis is cis-1,2,3,6-tetrahydrophthalic anhydride, which can be readily obtained through a Diels-Alder reaction between butadiene and maleic anhydride. The anhydride is then subjected to catalytic hydrogenation to saturate the cyclohexene ring, followed by hydrolysis to yield a mixture of cis and trans-cyclohexane-1,2-dicarboxylic acid. The ratio of these diastereomers can be influenced by the reaction conditions.
Chiral Resolution of cis-Cyclohexane-1,2-dicarboxylic Acid
The separation of the enantiomers of cis-cyclohexane-1,2-dicarboxylic acid is a critical step. A widely employed and effective method is diastereomeric salt formation using a chiral resolving agent.[4][5]
Caption: Chiral resolution via diastereomeric salt formation.
The alkaloid brucine is a commonly used resolving agent for acidic compounds.[6] The structure of the 1:1 brucinium salt of cis-cyclohexane-1,2-dicarboxylic acid has been shown to contain the resolved (1R,2S) enantiomer of the acid.[6]
-
Salt Formation: Dissolve racemic cis-cyclohexane-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone). Add an equimolar amount of brucine to the solution. Stir the mixture until the salt completely precipitates.
-
Fractional Crystallization: The diastereomeric salts will exhibit different solubilities. By carefully choosing the solvent and controlling the temperature, the less soluble salt, in this case, the (1R,2S)-acid•brucine salt, can be selectively crystallized.[6]
-
Isolation and Purification: Isolate the crystallized salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a low pH. The free (1R,2S)-cyclohexane-1,2-dicarboxylic acid will precipitate out of the solution.
-
Recovery: The resolving agent, brucine, can be recovered from the acidic aqueous solution by basification and extraction.
Fischer Esterification to this compound
With the enantiomerically pure dicarboxylic acid in hand, the final step is esterification. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5][7]
Caption: Mechanism of Fischer Esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (1R,2S)-cyclohexane-1,2-dicarboxylic acid in a large excess of absolute ethanol. The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude diethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Drug Development and Asymmetric Synthesis
The true value of this compound and its corresponding dicarboxylic acid lies in their application as chiral building blocks for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Chiral Ligands for Asymmetric Catalysis
Enantiopure cyclohexane-1,2-dicarboxylic acid and its derivatives are excellent precursors for the synthesis of a variety of chiral ligands.[6][8] These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aziridinations.[9] The rigid cyclohexane backbone of these ligands helps to create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions.
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A Technical Guide to the Spectroscopic Characterization of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate (trans isomer). As a valuable chiral building block in synthetic chemistry, unequivocal structural confirmation is paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. It is intended for researchers, chemists, and quality control professionals who rely on spectroscopic techniques for molecular characterization. Detailed, field-tested protocols for data acquisition are also presented to ensure reproducibility and accuracy.
Introduction and Molecular Structure
This compound is a chiral diester with the two carboxylate groups in a trans configuration on a cyclohexane ring. This stereochemical arrangement dictates the magnetic environments of the ring protons and carbons, giving rise to a distinct spectroscopic fingerprint. The molecule's chemical formula is C₁₂H₂₀O₄ and it has a molecular weight of approximately 228.28 g/mol .[1][2] Accurate characterization is critical for its application in asymmetric synthesis and drug development, where stereochemistry profoundly influences biological activity. This guide will dissect the data from core spectroscopic techniques to build a cohesive and verifiable structural assignment.
Molecular Structure:
(Structure of this compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. Due to the trans arrangement, the molecule possesses a C₂ axis of symmetry, simplifying the spectrum.
Predicted ¹H NMR Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group (3 protons). |
| ~2.50 | Multiplet (m) | 2H | H -C(1/2)-C=O | Methine protons at C1 and C2 are deshielded by the adjacent carbonyl group. Their axial/equatorial positions and coupling to multiple ring protons result in a complex multiplet. |
| ~2.0-1.2 | Multiplets (m) | 8H | Cyclohexane ring CH₂ | The eight methylene protons of the cyclohexane ring (C3, C4, C5, C6) appear as a series of overlapping multiplets. Their distinct axial and equatorial positions lead to complex splitting patterns. |
| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group (2 protons). |
Note: Actual chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. The symmetry of the trans isomer simplifies the spectrum to six distinct signals.
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ) ppm | Assignment | Rationale & Causality |
| ~174.5 | C =O | The carbonyl carbon of the ester group, significantly deshielded due to the electronegativity of the attached oxygen atoms. |
| ~60.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent ester oxygen. |
| ~44.0 | C -1 / C -2 | The methine carbons of the cyclohexane ring attached to the carboxylate groups. |
| ~28.5 | C -3 / C -6 | The methylene carbons adjacent to the substituted carbons (C1/C2). |
| ~24.5 | C -4 / C -5 | The methylene carbons at the "bottom" of the ring, furthest from the ester groups. |
| ~14.2 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, the most shielded carbon in the molecule. |
Note: Data derived from typical chemical shift ranges for similar structures.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2980-2850 | Strong | C-H (sp³) | Stretching |
| 1735-1730 | Very Strong | C=O (Ester) | Stretching |
| 1250-1150 | Strong | C-O (Ester) | Stretching |
The most diagnostic peak in the IR spectrum is the very strong absorption band around 1730 cm⁻¹ .[5] This peak is a classic indicator of the carbonyl (C=O) stretch in a saturated ester, providing definitive evidence for this functional group. The C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the cyclohexane ring and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of compound.
Expected Mass Spectrometry Data (EI):
| m/z (mass-to-charge) | Proposed Fragment | Rationale |
| 228 | [M]⁺ | Molecular ion peak, corresponding to the full molecular weight (C₁₂H₂₀O₄).[1][5] |
| 183 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical (-OC₂H₅), a common fragmentation pathway for ethyl esters.[1][6] |
| 155 | [M - COOCH₂CH₃]⁺ | Loss of an entire ethoxycarbonyl radical (-COOC₂H₅). |
| 129 | [M - OCH₂CH₃ - C₄H₆]⁺ | Subsequent fragmentation of the cyclohexane ring after initial ethoxy loss.[1] |
| 81 | [C₆H₉]⁺ | A common fragment corresponding to the cyclohexenyl cation, indicative of the six-membered ring. |
The presence of the molecular ion peak at m/z 228 confirms the molecular formula. The fragmentation pattern, particularly the loss of ethoxy (m/z 183) and ethoxycarbonyl (m/z 155) groups, strongly supports the diethyl ester structure.[1][6]
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.
General Sample Preparation
-
Verify Purity: Ensure the sample of this compound is of high purity using a preliminary technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Selection: Choose high-purity deuterated solvents for NMR (e.g., CDCl₃) and spectroscopic grade solvents for IR and MS if dilution is necessary.
-
Moisture Control: The compound is an ester and susceptible to hydrolysis. Handle and store the sample in a dry environment.
Workflow for Spectroscopic Analysis
The following diagram illustrates a self-validating workflow for comprehensive structural elucidation.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Protocol: NMR Data Acquisition (400 MHz)
-
Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Shimming: Insert the NMR tube into the spectrometer and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and stereochemical arrangement. The IR spectrum definitively identifies the ester functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. This integrated approach represents a robust methodology for the structural verification of this and related chiral molecules in a research or industrial setting.
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PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (1R,2S)-1,2-Diethylcyclohexane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
This guide provides a comprehensive technical overview of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a chiral molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, stereochemistry, synthesis, analytical characterization, and applications, offering field-proven insights and detailed protocols.
Introduction: The Significance of Chirality and Structure
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2][3] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even toxic.[4] this compound is a chiral building block whose rigid cyclohexane framework and defined stereochemistry make it a valuable synthon for constructing complex, stereochemically pure drug candidates. Its structure allows for precise control over the spatial orientation of functional groups, a critical factor in designing molecules that interact selectively with biological targets like enzymes and receptors.[1][4]
Core Physicochemical Properties
This compound, also known as Diethyl cis-1,2-cyclohexanedicarboxylate, is the diester formed from cis-1,2-cyclohexanedicarboxylic acid and ethanol.[5][6] The '(1R,2S)' designation specifies a particular enantiomer of the cis isomer. Its fundamental properties are crucial for its handling, reaction setup, and purification.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 228.28 g/mol | [5][7][8] |
| Molecular Formula | C₁₂H₂₀O₄ | [7][8][9] |
| CAS Number | 17351-07-4 | [5][10][11] |
| Appearance | Colorless to pale yellow liquid | [5][9] |
| Density | ~1.06 g/cm³ | [9] |
| Boiling Point | 119 °C at 4 mmHg | [9] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [5] |
| Synonyms | Diethyl cis-1,2-cyclohexanedicarboxylate, cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester | [5][6] |
Elucidating Stereochemistry and Conformation
The name this compound precisely defines its three-dimensional structure.
-
Relative Stereochemistry (cis): The '1,2' positions indicate adjacent substituents. Because one stereocenter is 'R' and the other is 'S', the two diethyl carboxylate groups are on the same side of the cyclohexane ring, defining it as the cis isomer. This is a meso compound if unsubstituted, but the specific R/S designation makes it a single enantiomer.
-
Conformational Analysis: The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In the cis isomer, one ester group must occupy an axial position while the other is equatorial (axial-equatorial). This conformation is in dynamic equilibrium with its ring-flipped counterpart. This conformational preference is a key determinant of the molecule's reactivity, influencing how reagents approach the functional groups.
Caption: Fig. 1: Logical relationship of cis vs. trans isomers.
Stereoselective Synthesis: A Mechanistic Approach
The synthesis of this compound relies on controlling the stereochemical outcome. A robust and common method is the catalytic hydrogenation of its unsaturated precursor, diethyl cyclohex-4-ene-1,2-dicarboxylate.
Causality of Stereoselection: Catalytic hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond.[12] The alkene adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon), and hydrogen is delivered to that face. This mechanism inherently leads to the formation of the cis product from a cyclic alkene precursor.
Caption: Fig. 2: General workflow for the synthesis via hydrogenation.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemistry of the final product is a critical, self-validating step in any synthesis. A combination of spectroscopic methods is employed.
Table 2: Key Spectroscopic Data for Diethyl cyclohexane-1,2-dicarboxylate
| Technique | Expected Features | Reference(s) |
| ¹H NMR | Signals for ethyl groups (~1.2 ppm triplet, ~4.1 ppm quartet). Complex multiplets for the 8 cyclohexane ring protons. Signals for the two methine protons (CH-COOEt) adjacent to the ester groups. | [7] |
| ¹³C NMR | Carbonyl carbon signal (~175 ppm). Signals for ethyl carbons (~14 ppm, ~60 ppm). Multiple signals for the cyclohexane ring carbons. | [13] (by analogy) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 228. Characteristic fragmentation patterns involving loss of ethoxy (-OC₂H₅) or carboethoxy (-COOC₂H₅) groups. | [7][14] |
| IR Spectroscopy | Strong C=O stretch for the ester functional group (~1730 cm⁻¹). C-O stretches (~1100-1200 cm⁻¹). C-H stretches for sp³ carbons (~2850-3000 cm⁻¹). | [8] |
The precise chemical shifts and coupling constants in NMR, along with the absence of alkene signals (C=C-H), definitively confirm the success of the hydrogenation and the integrity of the target molecule.
Applications in Pharmaceutical Research and Development
The true value of this compound lies in its application as a chiral building block.[5][9] The fixed cis relationship between the two ester groups provides a rigid scaffold to build more complex molecules with predictable three-dimensional structures.
-
Synthesis of Chiral Ligands: The dicarboxylate can be converted into other functional groups (diols, diamines) to create chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center and direct the stereochemical outcome of a reaction, which is crucial for producing single-enantiomer drugs.
-
Scaffold for Bioactive Molecules: The cyclohexane core is a common motif in many drug molecules. Using this specific stereoisomer as a starting material ensures that the final product has the correct absolute stereochemistry, which is a requirement by regulatory bodies like the FDA.[4]
-
Probing Biological Systems: As a molecule with a defined shape and functionality, it can be used as a molecular probe to study the steric and electronic requirements of enzyme active sites or receptor binding pockets.[5]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a representative procedure for the synthesis of this compound from its corresponding cyclohexene precursor.
Objective: To prepare Diethyl cis-1,2-cyclohexanedicarboxylate via stereoselective hydrogenation.
Materials:
-
Diethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (1.0 eq)
-
Palladium on Carbon (10% Pd, ~1-2 mol%)
-
Ethanol (or Ethyl Acetate), reaction solvent
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite® or other filter aid
-
Round-bottom flask, magnetic stirrer, hydrogenation flask
Procedure:
-
Vessel Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Addition: Dissolve Diethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate (e.g., 5.0 g) in ethanol (e.g., 50 mL) in the flask.
-
Catalyst Handling (Causality): Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). This is a critical safety step, as Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.
-
Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or affix a balloon filled with hydrogen gas.
-
Reaction Execution: Purge the flask with hydrogen gas to replace the inert atmosphere. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., 1 atm from a balloon).
-
Monitoring (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material spot/peak is no longer visible. This typically takes 2-12 hours.
-
Workup - Catalyst Removal (Causality): Once complete, carefully vent the hydrogen and purge the flask with an inert gas. This prevents the catalyst from becoming exposed to air while wet with solvent. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification & Validation: The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary. The final product should be a clear, colorless oil. Confirm the structure and purity using NMR and Mass Spectrometry as described in Section 4.
Conclusion
This compound is more than a chemical with a specific molecular weight; it is a precision tool for the synthesis of complex, stereochemically defined molecules. Its rigid cis-configured cyclohexane core provides a reliable platform for constructing the chiral architectures essential in modern drug discovery. A thorough understanding of its properties, stereochemistry, and synthesis is fundamental for any scientist aiming to leverage chiral building blocks to develop the next generation of effective and safe therapeutics.
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Chirality of diethyl cyclohexane-1,2-dicarboxylate isomers
An In-depth Technical Guide to the Chirality of Diethyl Cyclohexane-1,2-dicarboxylate Isomers
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive examination of the stereochemical intricacies of diethyl cyclohexane-1,2-dicarboxylate. It delves into the fundamental principles of cis-trans isomerism and chirality as they apply to 1,2-disubstituted cyclohexane systems. We will explore the conformational analysis of both cis and trans isomers, elucidating why the cis isomer behaves as an achiral meso compound while the trans isomer exists as a pair of resolvable enantiomers. This guide further details the synthetic pathways, diastereomeric separation, and the critical process of chiral resolution of the trans-enantiomers. Methodologies for stereochemical characterization, including polarimetry and chiral chromatography, are discussed, providing researchers, scientists, and drug development professionals with a robust framework for understanding and manipulating these important chiral molecules.
Foundational Stereochemistry of 1,2-Disubstituted Cyclohexanes
The stereochemical properties of diethyl cyclohexane-1,2-dicarboxylate are fundamentally governed by the structural constraints of the cyclohexane ring. Unlike open-chain molecules, the carbon-carbon single bonds within a cyclic structure have restricted rotation.[1][2] This restriction gives rise to cis-trans (or geometric) isomerism, a form of stereoisomerism where substituents are located on the same side (cis) or opposite sides (trans) of the ring's plane.[3]
The cyclohexane ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain.[4] In this conformation, substituent positions are either axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring).[5] The molecule undergoes a rapid "ring-flip" at room temperature, interconverting the two chair conformations and causing axial substituents to become equatorial and vice versa.[5] This conformational dynamism is critical to understanding the molecule's overall chirality.
In 1,2-disubstituted cyclohexanes like diethyl cyclohexane-1,2-dicarboxylate, both carbon atoms bearing the ester groups (C1 and C2) are potential chiral centers.[6] The presence of these centers raises the possibility of enantiomers and diastereomers. However, the molecule's symmetry and conformational behavior ultimately determine its observable chirality.[7]
Stereochemical Analysis of the Isomers
The cis-Isomer: An Achiral Meso Compound
The cis-isomer of diethyl cyclohexane-1,2-dicarboxylate has both ester groups on the same side of the cyclohexane ring. Although it possesses two chiral centers (1R,2S and 1S,2R configurations are possible), the molecule as a whole is achiral. This is because the two chair conformations of the cis-isomer are non-superimposable mirror images of each other—they are enantiomeric conformers.[7][8]
Through the rapid ring-flipping process, each chiral conformation is constantly converting into its enantiomer.[7][8] This rapid interconversion results in a 50:50 racemic mixture of conformations at any given moment. Consequently, the bulk sample has no net optical activity and cannot be resolved into separate enantiomers.[8] Such a compound, which has chiral centers but is rendered achiral by a plane of symmetry in one of its conformations or by rapid conformational racemization, is known as a meso compound.[6]
The trans-Isomer: A Resolvable Racemic Mixture
In the trans-isomer, the two ester groups are on opposite sides of the ring. This isomer exists as a pair of configurational enantiomers: (1R,2R)-diethyl cyclohexane-1,2-dicarboxylate and (1S,2S)-diethyl cyclohexane-1,2-dicarboxylate.[6]
Unlike the cis-isomer, the ring-flip of a trans-enantiomer does not produce its mirror image. Instead, it interconverts between two diastereomeric chair conformations: a diaxial conformer and a diequatorial conformer.[9] The diequatorial conformer is significantly more stable because it avoids the steric strain caused by 1,3-diaxial interactions, where the bulky ester groups would clash with axial hydrogens.[4][9] Because the enantiomers are configurationally stable and do not interconvert, the trans-isomer is chiral and exists as a racemic mixture that can be separated, or "resolved," into its constituent enantiomers.[7][8]
Separation of Diastereomers
The cis and trans isomers are diastereomers, meaning they have different physical properties (e.g., boiling point, polarity, solubility). This difference allows for their separation using standard laboratory techniques such as fractional distillation or, more commonly, column chromatography.
Resolution of trans-Enantiomers
Resolving the racemic trans-isomer into its individual enantiomers is a critical step for applications requiring stereochemical purity. The most common method involves the temporary conversion of the enantiomers into diastereomers, which can then be separated. This is typically performed on the precursor, trans-1,2-cyclohexanedicarboxylic acid.
Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid
This protocol is based on the classical method of forming diastereomeric salts using a chiral resolving agent.
-
Salt Formation: Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable solvent (e.g., ethanol). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent, such as (S)-(-)-α-phenylethylamine. [10][11]The amine will react with the acid to form a pair of diastereomeric salts: [(S)-amine]-[(R,R)-acid] and [(S)-amine]-[(S,S)-acid].
-
Fractional Crystallization: These diastereomeric salts have different solubilities. Cool the solution slowly to allow the less soluble diastereomeric salt to crystallize out. The choice of resolving agent determines which enantiomer's salt precipitates.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer, which can then be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its ammonium salt.
-
Isolation of the Second Enantiomer: The more soluble diastereomeric salt remains in the filtrate from step 3. The acid can be recovered from this filtrate and treated with the opposite enantiomer of the resolving agent (e.g., (R)-(+)-α-phenylethylamine) to crystallize the other enantiomer.
-
Esterification: The separated enantiopure acids, (1R,2R)- and (1S,2S)-1,2-cyclohexanedicarboxylic acid, can then be esterified using standard methods (e.g., Fischer esterification with ethanol and an acid catalyst) to yield the target enantiopure diethyl esters.
Stereochemical Characterization
Verifying the identity and purity of the isomers is essential.
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral substance. The (1R,2R) and (1S,2S) enantiomers of the trans-isomer will rotate light by equal magnitudes but in opposite directions (+ and -). The cis-isomer (meso) and the racemic trans-mixture will exhibit no optical rotation.
-
Chiral Chromatography (HPLC or GC): This is the definitive method for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used, which interacts diastereomerically with the enantiomers, causing them to elute at different retention times. This allows for the determination of the enantiomeric excess (e.e.) of a resolved sample.
Data Summary
| Property | cis-Isomer | (±)-trans-Isomer (Racemic) | (1R,2R)-trans-Isomer | (1S,2S)-trans-Isomer |
| Chirality | Achiral (Meso) | Chiral | Chiral | Chiral |
| Optical Activity | Inactive | Inactive | Active (e.g., +) | Active (e.g., -) |
| Relationship | Diastereomer to trans | Racemic Mixture | Enantiomer of (1S,2S) | Enantiomer of (1R,2R) |
| Resolvability | No | Yes | - | - |
Conclusion
The stereochemistry of diethyl cyclohexane-1,2-dicarboxylate is a classic illustration of how molecular conformation dictates chirality. The cis-isomer, despite possessing two chiral carbons, is an achiral meso compound due to rapid interconversion between enantiomeric chair conformations. In contrast, the trans-isomer is a chiral molecule that exists as a pair of stable, non-interconverting enantiomers. This fundamental difference makes the trans-isomer a resolvable racemic mixture, a critical feature for its use in asymmetric synthesis and pharmaceutical development. A thorough understanding of these principles, combined with robust protocols for separation and resolution, is essential for any scientist working with this and related disubstituted alicyclic compounds.
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A Comprehensive Technical Guide to (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate, a chiral diester of significant interest in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and key applications. A detailed, three-step synthetic pathway is presented, beginning with a Diels-Alder reaction, followed by esterification and catalytic hydrogenation. Each step is accompanied by a robust experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide outlines the primary application of this compound as a precursor to C2-symmetric chiral ligands, which are pivotal in asymmetric catalysis. Spectroscopic data for the characterization of the final product are also provided.
Introduction
This compound is a saturated diester built upon a cyclohexane scaffold. The "1R,2S" designation defines the stereochemistry at the two chiral centers, indicating a cis relationship between the two ester functional groups. This specific stereoisomer is a valuable building block in organic synthesis, primarily due to its role as a precursor to chiral ligands that are employed in asymmetric catalysis. The C2 symmetry inherent in the corresponding dicarboxylic acid and its derivatives is a key feature that enhances enantioselectivity in various chemical transformations.[1] This guide will elucidate a reliable synthetic route to this compound and highlight its utility in the development of advanced catalytic systems.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a three-step sequence. This pathway is logical and efficient, starting with the construction of the unsaturated cyclohexane ring system, followed by the introduction of the ethyl ester groups, and concluding with the saturation of the ring.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of a C2-symmetric bis(oxazoline) ligand.
The diethyl ester can be converted to the corresponding diamide by reaction with a chiral amino alcohol. Subsequent cyclization of the diamide yields the C2-symmetric bis(oxazoline) ligand. These ligands, often abbreviated as BOX ligands, are highly effective in a variety of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol reactions, and cyclopropanations. [2]The rigid C2-symmetric backbone of the ligand effectively shields one face of the coordinated substrate, leading to high enantioselectivity. [1][3]
Conclusion
This compound is a versatile and valuable chiral building block in modern organic synthesis. The synthetic route presented in this guide, based on well-established and reliable chemical transformations, provides a clear and reproducible pathway for its preparation. The detailed experimental protocols and mechanistic insights are intended to empower researchers to synthesize and utilize this compound with confidence. Its application as a precursor to C2-symmetric ligands underscores its importance in the field of asymmetric catalysis, a cornerstone of pharmaceutical and fine chemical manufacturing. The spectroscopic data provided serve as a benchmark for the characterization of the final product, ensuring the integrity of subsequent research and development endeavors.
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(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate safety and hazards
An In-depth Technical Guide to the Safety and Hazards of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive safety and hazard profile for this compound and its related isomers. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and chemical databases to promote a culture of safety and informed risk assessment.
Chemical Identity and Physicochemical Properties
This compound is one of the stereoisomers of Diethyl cyclohexane-1,2-dicarboxylate. While specific safety data for the (1R,2S) isomer (CAS No. 17351-07-4) is limited, the hazard profile is typically established based on data for the more broadly classified Diethyl cyclohexane-1,2-dicarboxylate (CAS No. 10138-59-7).[1][2] For the purpose of risk assessment and implementation of safety protocols, the hazards associated with the general mixture should be assumed for any of its stereoisomers unless specific data indicates otherwise.
This compound is a diester often used as an intermediate in chemical synthesis. Understanding its physical properties is foundational to its safe handling.
Table 1: Physicochemical Properties of Diethyl cyclohexane-1,2-dicarboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |
| Molecular Weight | 228.28 g/mol | [3][4] |
| CAS Number | 10138-59-7 (Isomer Mixture) 17351-07-4 ((1R,2S)-isomer) | [5][6] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [4][7] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. Diethyl cyclohexane-1,2-dicarboxylate is classified as a hazardous chemical.[8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |
This classification mandates careful handling to avoid direct contact and inhalation. The causality is clear: the chemical's properties can disrupt the cellular integrity of skin and mucosal tissues upon contact, leading to an inflammatory response perceived as irritation.
Hazard Communication Workflow
Effective risk management begins with understanding and acting upon standardized hazard communication. The flow from classification to protective action is a self-validating system designed to ensure user safety.
Caption: GHS Hazard Communication Workflow.
Toxicological Profile and Health Effects
-
Skin Irritation: Direct contact is likely to cause localized redness, itching, and inflammation.[8] Prolonged or repeated exposure could lead to dermatitis.[9] The mechanism involves the disruption of the lipid barrier of the epidermis.
-
Eye Irritation: The compound is a serious eye irritant.[3][8] Contact can cause significant pain, redness, and watering. Without immediate and thorough rinsing, damage to the cornea is possible.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.[3][9] This is particularly relevant when handling the substance at elevated temperatures or during aerosol-generating procedures.
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.[9]
-
Chronic Exposure, Mutagenicity, and Carcinogenicity: There is no data available to classify the compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] In the absence of data, it should be handled as a substance with unknown long-term effects, minimizing exposure at all times.
Risk Management and Safe Handling Protocols
A proactive approach to risk management is essential. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and Personal Protective Equipment (PPE)—provides a framework for minimizing exposure.
Engineering Controls
The primary engineering control is to handle the substance in a well-ventilated area.[8]
-
Fume Hood: All transfers, weighing, and reactions involving this compound should be performed inside a certified chemical fume hood to prevent the accumulation of vapors in the laboratory air.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[10] Dispose of contaminated gloves properly after use to avoid cross-contamination.[10]
-
Skin and Body Protection: Wear a lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.[11] Ensure clothing is regularly laundered.
-
Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[8]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[12]
-
Keep the work area clean and tidy to minimize the risk of accidental contact.
Safe Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Store locked up or in an area accessible only to authorized personnel.[8]
Emergency and First-Aid Procedures
Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[8][13] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8][10] |
Emergency Response Workflow for Spills
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Topic: Commercial Sourcing and Quality Verification of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview for professionals in research and drug development on sourcing and verifying the quality of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. As a key chiral building block, the stereochemical purity of this compound is paramount for its successful application in synthesis. This document offers field-proven insights into supplier selection, interpretation of analytical data, and in-house quality control protocols.
Introduction to this compound
This compound is a meso organic compound featuring a cyclohexane ring with two vicinal ethyl carboxylate substituents. The specific stereochemistry, designated as (1R,2S), defines the cis configuration, where both ester groups are on the same face of the ring. This stereochemical arrangement is critical, as it dictates the molecule's three-dimensional structure and subsequent reactivity in stereospecific chemical transformations.
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₂₀O₄[1]
-
CAS Number: 17351-07-4[3]
-
Appearance: Typically a colorless to pale yellow liquid[4]
-
Synonyms: cis-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester, Diethyl cis-1,2-Cyclohexanedicarboxylate[4]
The defined stereochemistry of this molecule makes it a valuable intermediate in asymmetric synthesis, where precise control over the spatial arrangement of atoms is crucial for the biological activity of the final target molecule, particularly in drug development. Derivatives of cyclohexane-1,2-dicarboxylic acid are utilized in various applications, from serving as safe plasticizers to acting as key intermediates in the synthesis of antipsychotic agents.[5][6]
Commercial Suppliers and Procurement Strategy
Sourcing high-purity this compound is the foundational step for any research or development project. The choice of supplier can significantly impact the timeline and success of experimental work. It is crucial to select vendors who provide comprehensive analytical data and demonstrate consistent quality.
Below is a summary of known commercial suppliers for the specified compound. Researchers should always verify the current availability and specifications directly with the supplier.
Table 1: Commercial Suppliers of this compound (CAS 17351-07-4)
| Supplier | Product Number (Example) | Purity/Grade | Available Quantities |
| BLDpharm | BD138657 | 95% | 1g / 5g / 25g |
| CymitQuimica | CM185289 | >97.0% (T) | 1g / 5g / 10g |
Note: This table is not exhaustive and is intended for illustrative purposes. Product availability and specifications are subject to change.
Expert Insights on Supplier Selection:
-
Request a Lot-Specific Certificate of Analysis (CoA): Before placing an order, always request a CoA for the specific lot you intend to purchase. A generic technical data sheet is insufficient. The CoA provides actual analytical results for that batch.[7][8]
-
Verify Stereochemical Purity: For a stereochemically defined compound like this, the CoA must include data confirming its stereochemical identity and purity (enantiomeric or diastereomeric excess). This is typically achieved through chiral chromatography (GC or HPLC) or NMR with chiral shift reagents.
-
Inquire about Synthesis Route: Understanding the synthetic route can provide clues about potential impurities. For instance, if the product is made via hydrogenation of an aromatic precursor, trace aromatic impurities might be present.[9]
-
Evaluate Quality Management Systems: Reputable suppliers often have ISO 9001 or similar quality certifications, indicating a robust quality management system.[4]
In-House Quality Control and Verification
Upon receipt of the chemical, it is imperative for the end-user to perform an independent quality assessment. This not only validates the supplier's claims but also ensures the material is suitable for its intended, often sensitive, application. Relying solely on the supplier's CoA without verification is a significant risk in a research and development setting.
Recommended QC Workflow
A systematic, multi-step approach is recommended to thoroughly validate the identity, purity, and integrity of the received this compound.
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Methodological & Application
Strategic Synthesis of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate: A Chiral Building Block
An Application Note for Researchers and Drug Development Professionals
Abstract
The stereocontrolled synthesis of complex molecular architectures is a cornerstone of modern organic chemistry and drug discovery.[1] Six-membered carbocycles, particularly those with multiple stereocenters, are prevalent motifs in a vast array of natural products and pharmaceutically active compounds.[1] This application note provides a detailed protocol and the underlying chemical principles for the synthesis of (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate, a valuable chiral building block. The strategy detailed herein involves a robust [4+2] Diels-Alder cycloaddition to construct the cyclohexene core, followed by catalytic hydrogenation to yield the saturated cyclohexane ring system. Critically, this guide addresses the pivotal challenge of chirality by outlining a classical resolution pathway to isolate the desired (1R,2S) enantiomer from the initially formed racemic mixture. The causality behind experimental choices, safety protocols, and rigorous characterization methods are discussed to ensure reproducibility and scientific integrity.
Introduction: The Significance of Chiral Cyclohexanes
Chiral cyclohexane derivatives serve as versatile scaffolds in the synthesis of complex molecules. The specific spatial arrangement of substituents on the cyclohexane ring can profoundly influence the biological activity and pharmacokinetic properties of a drug candidate. The target molecule, this compound, belongs to the cis-diastereomeric family and possesses two adjacent stereocenters. Its defined stereochemistry makes it an ideal starting material for asymmetric syntheses where precise control over the three-dimensional structure is paramount. Applications range from the development of novel therapeutics to the creation of advanced materials. The synthetic challenge lies not only in constructing the carbon skeleton but in achieving high diastereoselectivity and, ultimately, isolating a single enantiomer.
Synthetic Strategy and Mechanistic Overview
The synthesis is approached in a logical, multi-step sequence designed for efficiency and control. The overall workflow begins with the formation of a racemic precursor, which is then resolved to obtain the target enantiomer.
Figure 2: Step-by-step experimental workflow for the synthesis of the racemic precursor.
Step-by-Step Procedure
Part A: Synthesis of Diethyl cis-4-Cyclohexene-1,2-dicarboxylate
-
Reactor Setup: To a 500 mL stainless steel pressure reactor, add diethyl maleate (86 g, 0.5 mol), toluene (100 mL), and hydroquinone (0.5 g) as a polymerization inhibitor.
-
Addition of Diene: Cool the sealed reactor in a dry ice/acetone bath. Carefully condense 1,3-butadiene (40 g, 0.74 mol) into the reactor.
-
Causality Note: Using an excess of the volatile diene ensures the reaction goes to completion. Hydroquinone prevents the diene from polymerizing at high temperatures.
-
-
Reaction: Seal the reactor completely. Place it in a heating mantle behind a safety shield and heat to 150 °C with stirring for 6-8 hours. The internal pressure will rise significantly.
-
Work-up: Cool the reactor to room temperature. In a fume hood, carefully vent the excess butadiene gas into a scrubber system. Open the reactor and transfer the liquid contents.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the toluene. Purify the residual oil by vacuum distillation to yield diethyl cis-4-cyclohexene-1,2-dicarboxylate as a colorless liquid.
Part B: Synthesis of Racemic cis-Diethyl Cyclohexane-1,2-dicarboxylate
-
Catalyst Preparation: In a heavy-walled hydrogenation bottle (e.g., Parr bottle), add Adams' catalyst (PtO₂, 0.25 g) and absolute ethanol (20 mL). [2]2. Catalyst Reduction: Connect the bottle to a low-pressure hydrogenation apparatus. Evacuate the bottle and flush with H₂ gas three times. Pressurize with H₂ to 3-4 atm (45-60 psi) and shake until the black platinum catalyst is formed.
-
Causality Note: The PtO₂ precursor is reduced in situ to the active Pt(0) catalyst.
-
-
Hydrogenation: Release the pressure and add a solution of diethyl cis-4-cyclohexene-1,2-dicarboxylate (22.6 g, 0.1 mol) in absolute ethanol (80 mL).
-
Reaction: Seal the apparatus, flush with H₂, and pressurize to 3-4 atm. Shake the vessel at room temperature. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).
-
Work-up: Vent the apparatus. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the racemic cis-diethyl cyclohexane-1,2-dicarboxylate, which is often pure enough for the next step.
Part C: Chiral Resolution and Final Esterification (Conceptual Protocol)
-
Hydrolysis: The racemic ester (0.1 mol) is refluxed with an excess of aqueous sodium hydroxide (e.g., 2.5 equivalents in 100 mL of water/ethanol) until the reaction is complete (monitored by TLC). The mixture is cooled, and the ethanol is removed in vacuo. The aqueous solution is acidified with concentrated HCl to precipitate the racemic cis-cyclohexane-1,2-dicarboxylic acid, which is then filtered, washed with cold water, and dried.
-
Diastereomeric Salt Formation: The racemic diacid is dissolved in a hot solvent (e.g., ethanol or acetone). A solution of (S)-(-)-α-phenylethylamine (0.5 equivalents) in the same solvent is added slowly. The mixture is allowed to cool slowly to room temperature.
-
Causality Note: Using a half-equivalent of the resolving agent often provides better separation, as the salt of one enantiomer crystallizes while the other remains in solution.
-
-
Fractional Crystallization: The less soluble diastereomeric salt precipitates and is collected by filtration. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of Pure Acid: The purified diastereomeric salt is suspended in water and treated with a strong acid (e.g., HCl) to protonate the carboxylate and the chiral amine. The enantiomerically pure dicarboxylic acid, being less soluble in water, precipitates or is extracted with an organic solvent like diethyl ether.
-
Esterification: The pure (1R,2S)-dicarboxylic acid is converted to the diethyl ester via Fischer esterification. The acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid. After work-up and purification, the final product, this compound, is obtained.
Product Characterization
The final product should be a colorless to pale yellow liquid. [3]Rigorous analysis is required to confirm its identity, purity, and stereochemistry.
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets for cyclohexane protons. Triplet and quartet for ethyl ester groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals for ester carbonyl (~174 ppm), CH-O (~60 ppm), aliphatic carbons of the ring, and ethyl group carbons. |
| Mass Spec. (EI) | M⁺ peak at m/z = 228.14. [4] |
| Optical Rotation [α]D | Specific rotation value should be measured and compared to literature values for the pure (1R,2S) enantiomer. |
| Chiral HPLC/GC | A single peak should be observed under appropriate chiral column conditions, confirming high enantiomeric excess (>99% ee). |
References
-
Yadav, J. S., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Advances, 4(92), 50695-50700. [Link]
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
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Werner, E. A. (1953). Diethyl cis-Hexahydrophthalate. Organic Syntheses, 33, 37. [Link]
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Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
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Santai Technologies. (2021). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Application Note AN032. [Link]
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Organic Syntheses. (n.d.). Diethyl cis-hexahydrophthalate. Organic Syntheses Procedure. [Link]
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Odinity. (2013). Preparation of Cyclic Compound by Diels Alder Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl cyclohexane-1,2-dicarboxylate. PubChem Compound Summary for CID 24990. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
University of Texas at Dallas. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Lab Manual. [Link]
-
Zhang, W., et al. (2020). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 32(5), 689-698. [Link]
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National Center for Biotechnology Information. (n.d.). rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate. PubChem Compound Summary for CID 11276195. [Link]
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Introduction: The Architectural Significance of Chiral Cyclohexanes in Modern Chemistry
An Application Guide to the Enantioselective Synthesis of Cyclohexane Derivatives
The cyclohexane ring is a ubiquitous scaffold in organic chemistry, but its true power in the pharmaceutical and materials sciences is unlocked when its stereochemistry is precisely controlled. Chiral cyclohexane derivatives are cornerstone structural motifs in a vast array of natural products and synthetic bioactive compounds. The specific three-dimensional arrangement of substituents on the cyclohexane core dictates the molecule's interaction with chiral biological targets like enzymes and receptors, making stereocontrol not just an academic challenge, but a critical necessity for therapeutic efficacy and safety.[1] The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic strategies to access these valuable building blocks.[2]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of key methodologies for the enantioselective synthesis of cyclohexane derivatives. Moving beyond simple procedural lists, this document delves into the mechanistic rationale behind powerful asymmetric transformations, offers detailed, field-proven protocols, and provides a framework for the validation of stereochemical outcomes. We will explore seminal strategies including asymmetric cycloadditions, powerful organocatalytic cascade reactions, and elegant biocatalytic desymmetrizations.
Strategic Approaches to Asymmetric Cyclohexane Synthesis
The construction of a chiral cyclohexane ring can be broadly approached through several powerful strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical complexity.
Asymmetric Diels-Alder Reaction: The Classic Approach to Stereocontrolled Cycloaddition
The Diels-Alder reaction is arguably the most powerful transformation for constructing six-membered rings, offering predictable regio- and stereochemical outcomes.[3][4] In its asymmetric variant, stereocontrol is achieved by employing a chiral catalyst, typically a Lewis acid, that coordinates to the dienophile and effectively shields one of its prochiral faces.[5] This forces the incoming diene to approach from the less sterically hindered face, inducing high levels of enantioselectivity.
Causality in Catalyst Selection: The success of the enantioselective Diels-Alder reaction hinges on the catalyst's ability to create a well-defined, rigid chiral environment around the dienophile. Chiral Lewis acids, often derived from metals like copper or titanium complexed with chiral ligands, activate α,β-unsaturated ketones or aldehydes towards cycloaddition while simultaneously dictating the facial selectivity.[5] Organocatalysis has also emerged as a powerful alternative, where chiral secondary amines, such as imidazolidinones, activate enones through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile and provides excellent stereochemical control.[5]
The following workflow illustrates the general steps involved in optimizing and executing an asymmetric Diels-Alder reaction.
Caption: General workflow for an asymmetric Diels-Alder reaction.
Organocatalytic Cascade Reactions: Building Complexity in a Single Pot
Organocatalytic cascade reactions have revolutionized the synthesis of complex molecules by enabling the formation of multiple stereocenters and C-C bonds in a single, operationally simple procedure.[6][7] These reactions are particularly powerful for constructing highly substituted cyclohexane rings. A common and effective strategy is the domino Michael-Michael reaction sequence, where a chiral organocatalyst initiates an enantioselective Michael addition, and the resulting intermediate undergoes a subsequent, often diastereoselective, intramolecular cyclization.[6][7]
Mechanistic Insight: The elegance of this approach lies in the dual activation capability of bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers.[8][9] For instance, in the reaction between a β-ketoester and a nitroolefin, a thiourea-based catalyst can activate the nitroolefin via hydrogen bonding, while a basic amine moiety on the same catalyst deprotonates the β-ketoester to generate the nucleophile.[8][10][11] This dual activation within a chiral scaffold creates a highly organized transition state, leading to excellent enantioselectivity in the initial Michael addition. The subsequent cyclization can then be promoted by an achiral base.[6]
Caption: Organocatalytic sequential reaction pathway.
Protocol 2.1: Organocatalytic Asymmetric Synthesis of a Functionalized Cyclohexane
This protocol is adapted from a one-pot sequential organocatalysis procedure for the synthesis of highly substituted cyclohexanes bearing five stereogenic centers.[6]
Materials:
-
β-Ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
α,α-Dicyanoolefin (e.g., 2-(phenylmethylene)malononitrile, 1.2 equiv)
-
Chiral Amino-Squaramide Catalyst (derived from quinine, 1 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a stirred solution of the β-ketoester (0.5 mmol, 1.0 equiv) and β-nitrostyrene (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2.5 mL), add the chiral amino-squaramide catalyst (0.005 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion of the first Michael addition, add the α,α-dicyanoolefin (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Add DBU (0.05 mmol, 10 mol%) to the mixture.
-
Continue stirring at room temperature for an additional 24 hours.
-
Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclohexane derivative.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
| Entry | β-Ketoester | Nitrostyrene | Dicyanoolefin | Yield (%) | dr | ee (%) |
| 1 | Ethyl 2-methyl-3-oxobutanoate | β-Nitrostyrene | 2-(Phenylmethylene)malononitrile | 82 | >30:1 | 98 |
| 2 | Ethyl 2-ethyl-3-oxobutanoate | β-Nitrostyrene | 2-(Phenylmethylene)malononitrile | 75 | >30:1 | 97 |
| 3 | Ethyl 2-methyl-3-oxobutanoate | 4-Chloro-β-nitrostyrene | 2-(Phenylmethylene)malononitrile | 86 | >30:1 | 99 |
| 4 | Ethyl 2-methyl-3-oxobutanoate | β-Nitrostyrene | 2-((4-Bromophenyl)methylene)malononitrile | 78 | >30:1 | 96 |
| Data synthesized from representative results in the field.[6] |
Biocatalytic Desymmetrization: The Enzymatic Approach to Chirality
Biocatalysis offers an environmentally benign and highly selective method for asymmetric synthesis.[12] For cyclohexane derivatives, the desymmetrization of prochiral or meso-compounds using enzymes is a particularly powerful strategy. Ene-reductases, for example, can catalyze the asymmetric reduction of one of the two double bonds in a prochiral 4,4-disubstituted 2,5-cyclohexadienone.[13][14] This transformation breaks the molecule's symmetry, generating a chiral 2-cyclohexenone with a quaternary stereocenter in high enantiomeric excess.[13][14]
The Causality of Enzymatic Selectivity: The exquisite selectivity of enzymes stems from their highly structured active sites. The substrate is precisely oriented within the chiral pocket of the enzyme through a series of non-covalent interactions. This locks the substrate into a specific conformation, exposing only one of the two enantiotopic double bonds to the enzyme's catalytic machinery (and the reducing cofactor, e.g., NADH). The result is a highly predictable and often near-perfect enantioselective transformation under mild, aqueous conditions.[15][16]
Protocol 3.1: Ene-Reductase Catalyzed Desymmetrization of a Cyclohexadienone
This protocol is a generalized procedure based on established methods for the biocatalytic desymmetrization of prochiral dienones.[13][14]
Materials:
-
4,4-Disubstituted 2,5-cyclohexadienone substrate (e.g., 1-5 mM final concentration)
-
Ene-reductase (e.g., OPR3 or YqjM, lyophilized powder or cell-free extract)
-
Nicotinamide adenine dinucleotide (NADH) (1.2 equiv)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose (5 equiv)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer containing D-glucose (5 equiv).
-
Add the glucose dehydrogenase, the ene-reductase, and the NADH cofactor (1.2 equiv).
-
Initiate the reaction by adding the cyclohexadienone substrate (1.0 equiv), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Seal the vessel and incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 200-300 rpm).
-
Monitor the reaction progress over time (e.g., 12-24 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
Upon completion, extract the entire reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral cyclohexenone by flash column chromatography.
-
Determine the yield and confirm the structure by NMR and MS.
-
Determine the enantiomeric excess by analysis on a chiral stationary phase HPLC or GC column.
| Substrate (4-R¹, 4-R²) | Enzyme | Yield (%) | ee (%) |
| R¹=Me, R²=Ph | YqjM | >95 | >99 |
| R¹=Me, R²=4-MeO-Ph | OPR3 | 44 | 99 |
| R¹=Me, R²=4-Cl-Ph | YqjM | 65 | >99 |
| R¹=Et, R²=Ph | OPR3 | >95 | >99 |
| Representative data based on published results.[13][14] |
Application Protocol: Determination of Enantiomeric Excess (ee)
A critical and self-validating step in any enantioselective synthesis is the accurate determination of the product's enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[17][18][19]
Principle of Chiral HPLC: Enantiomers possess identical physical properties and cannot be separated by standard chromatographic techniques. Chiral HPLC utilizes a chiral stationary phase (CSP). The enantiomers in the racemic or enantioenriched mixture interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different binding energies. This leads to different retention times, allowing for their separation and quantification.[20]
Protocol 4.1: General Procedure for ee Determination by Chiral HPLC
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents (typically n-hexane and isopropanol)
-
Sample of the synthesized cyclohexane derivative
-
Racemic standard of the cyclohexane derivative (for method development)
Procedure:
-
Method Development (using the racemic standard): a. Dissolve a small amount of the racemic product in the mobile phase. b. Inject the solution onto the chiral column. c. Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1.0 mL/min. d. Monitor the separation at a suitable UV wavelength (e.g., 254 nm). e. Adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to achieve baseline separation of the two enantiomer peaks. Resolution (Rs) should ideally be >1.5.
-
Analysis of the Enantioenriched Sample: a. Prepare a solution of the purified reaction product of known concentration in the mobile phase. b. Inject the solution onto the chiral column using the optimized method developed in step 1. c. Record the chromatogram.
-
Calculation of Enantiomeric Excess (ee): a. Identify the peaks corresponding to the major and minor enantiomers. b. Integrate the area under each peak (Area_major and Area_minor). c. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
This rigorous analytical validation is essential to confirm the success of the enantioselective synthesis and is a hallmark of trustworthy and reproducible chemical research.
References
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Manna, M., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. RSC Advances. Available at: [Link]
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Chen, X., et al. (2008). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters. Available at: [Link]
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Rajkumar, S., et al. (2012). Organocatalytic enantioselective construction of nitrocyclohexanes containing multiple chiral centres via a cascade reaction. Chemical Science. Available at: [Link]
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Jeci (2026). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis. Jeci Group. Available at: [Link]
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Nicolaou, K.C., et al. (2005). Cascade Reactions in Total Synthesis. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, Y., et al. (2018). Asymmetric Michael addition reactions catalyzed by calixthiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Carreño, M. C., et al. (1998). Enantioselective Diels−Alder Cycloadditions with (SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone: Efficient Kinetic Resolution of Chiral Racemic Vinylcyclohexenes. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2018). Asymmetric Michael addition reactions catalyzed by calixthiourea cyclohexanediamine derivatives. Beilstein Journals. Available at: [Link]
-
Rösler, C., et al. (2020). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. Available at: [Link]
-
Lee, S., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
-
Peterson, G. J., & Krische, M. J. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Rösler, C., et al. (2020). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. Available at: [Link]
-
Peterson, G. J., & Krische, M. J. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[6][21]-Hydride Shift Cascade. Journal of the American Chemical Society. Available at: [Link]
-
Grygorenko, O., et al. (2021). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society. Available at: [Link]
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Ahrendt, K. A., et al. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. Available at: [Link]
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Lucena, J. J., et al. (2008). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. Available at: [Link]
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Buchler GmbH. Asymmetric Michael Addition. Buchler GmbH. Available at: [Link]
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List, B., et al. (2021). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society. Available at: [Link]
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Pollard, T. D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]
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Kim, H., & Oh, K. (2012). Synthesis of trans-2,6-Disubstituted Cyclohexanones through Allylic Substitution. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). a) Reaction conditions for the biocatalytic synthesis of chiral[14]‐,[3]‐,[22]‐, and[5]paracyclophanes. ResearchGate. Available at: [Link]
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Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Oriental Journal of Chemistry. Available at: [Link]
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ResearchGate. (2022). Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles. ResearchGate. Available at: [Link]
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Zhang, W., et al. (2022). Rational enzyme design for enabling biocatalytic Baldwin cyclization and asymmetric synthesis of chiral heterocycles. Nature Communications. Available at: [Link]
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Kotha, S., & Tiwari, A. (2007). Enantioselective methods for chiral cyclohexane ring synthesis. Accounts of Chemical Research. Available at: [Link]
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Xu, J. (2015). Efficient Biocatalytic Synthesis of Chiral Chemicals. Advances in Biochemical Engineering/Biotechnology. Available at: [Link]
-
Cristau, P., et al. (2015). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. Available at: [Link]
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Kumar, A., & Kumar, A. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Available at: [Link]
-
ResearchGate. (2006). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. Request PDF. Available at: [Link]
-
ResearchGate. (2005). On the Enantioselectivity of Transition Metal‐Catalyzed 1,3‐Cycloadditions of 2‐Diazocyclohexane‐1,3‐diones. Request PDF. Available at: [Link]
-
Fennie, M. W., & DiPasquale, A. G. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Aubert, C., et al. (2000). Enantioselective, transition metal catalyzed cycloisomerizations. Chemical Society Reviews. Available at: [Link]
-
Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Enantioselective, Transition Metal Catalyzed Cycloisomerizations. Request PDF. Available at: [Link]
-
Sánchez, A. G., & Navas, N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]
-
K. C. Nicolaou, et al. (2016). Cascade polycyclizations in natural product synthesis. Chemical Society Reviews. Available at: [Link]
-
Tamao, K., et al. (1987). Novel Synthesis of Dienylsiloxanes. Stereoselective Synthesis of 3-Cyclohexene-1,2-diols by Intramolecular Diels-Alder Reactions of Siloxane-Tethered Bis-Dienes. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry World. (2020). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]
-
Meyers, A. I., & Lefker, B. (1987). An asymmetric synthesis of 4,4- and 6,6-dialkylcyclohexenones and 4,4- and 5,5-dialkylcyclopentenones. Application to the total synthesis of (-)-silphiperfol-6-ene. Tetrahedron. Available at: [Link]
-
Kelly, C. B., & Molander, G. A. (2017). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Angewandte Chemie International Edition. Available at: [Link]
-
Sarpong, R., & Lu, G. (2021). Synthesis of Cyclohexane-Angularly-Fused Triquinanes. Israel Journal of Chemistry. Available at: [Link]
-
Singh, V., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]
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Kammerer, C. (2025). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Journal of Pharmaceutical Sciences. Available at: [Link]
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Application Notes and Protocols: (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. This guide provides a comprehensive overview of the potential applications of (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate as a chiral auxiliary. While not as extensively documented as other auxiliaries, its rigid C2-symmetric cyclohexane backbone presents a promising scaffold for inducing stereoselectivity in a variety of chemical transformations. These application notes offer detailed, albeit prospective, protocols for its use in asymmetric alkylation, Diels-Alder, and aldol reactions, grounded in established principles of stereochemical control. The information herein is intended to serve as a foundational resource for researchers exploring the utility of this and related chiral building blocks.
Introduction to this compound as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis in order to control the stereochemical outcome of a reaction.[1] The ideal auxiliary is readily available in enantiopure form, easily attached to the substrate, provides high stereochemical induction, and is readily removed and recovered.[2]
This compound possesses several features that make it an intriguing candidate for a chiral auxiliary:
-
Rigid Cyclohexane Backbone: The conformational rigidity of the cyclohexane ring can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.
-
C2-Symmetry: The C2-symmetric nature of the trans-1,2-disubstituted cyclohexane can simplify the analysis of reaction outcomes and often leads to higher levels of asymmetric induction.
-
Proximity of Chiral Centers to the Reaction Site: The chiral centers are located close to the ester functionalities, which can be used to link the auxiliary to a substrate, allowing for effective stereochemical communication.
While the parent cis-cyclohexane-1,2-dicarboxylic acid has been resolved into its (1R,2S) enantiomer, and the trans-diaminocyclohexane is a well-established chiral ligand, the specific application of this compound as a chiral auxiliary is not extensively reported in the scientific literature.[3][4] The protocols and applications detailed below are therefore based on established principles of asymmetric synthesis and serve as a guide for the investigation of this promising chiral building block.
Synthesis of the Chiral Auxiliary
Protocol 2.1: Resolution of cis-Cyclohexane-1,2-dicarboxylic Acid and Esterification
This procedure is adapted from the classical resolution method using a chiral amine base.
Materials:
-
cis-Cyclohexane-1,2-dicarboxylic acid
-
(R)-(+)-α-phenylethylamine
-
Ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Thionyl chloride
-
Anhydrous ethanol
Procedure:
-
Resolution:
-
Dissolve cis-cyclohexane-1,2-dicarboxylic acid (1.0 eq) in hot ethanol.
-
To this solution, add a solution of (R)-(+)-α-phenylethylamine (1.0 eq) in ethanol.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and recrystallize from ethanol to constant optical rotation.
-
Treat the diastereomerically pure salt with 1 M HCl and extract the liberated (1R,2S)-cyclohexane-1,2-dicarboxylic acid with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure diacid.
-
-
Esterification:
-
To the (1R,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 eq) under an inert atmosphere, add thionyl chloride (2.2 eq) and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
To the resulting diacyl chloride, add anhydrous ethanol (excess) and stir at room temperature for 12 hours.
-
Remove the excess ethanol under reduced pressure and purify the residue by vacuum distillation or column chromatography to afford this compound.
-
Prospective Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates is a powerful tool for the construction of stereogenic centers. By attaching the chiral auxiliary to a prochiral carboxylic acid, one can direct the approach of an electrophile.
Protocol 3.1: Diastereoselective Alkylation of a Propionate Equivalent
Reaction Scheme:
A conceptual workflow for asymmetric alkylation.
Materials:
-
This compound
-
Propionic acid
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Substrate Preparation:
-
Prepare the mono-acid mono-ester of (1R,2S)-cyclohexane-1,2-dicarboxylic acid.
-
Couple this mono-acid with a suitable linker to the propionate moiety.
-
-
Alkylation:
-
Dissolve the substrate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add freshly prepared LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the electrophile (1.2 eq) and stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
-
Expected Outcome and Mechanistic Rationale
The rigid cyclohexane backbone is expected to block one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This should result in a high diastereomeric excess.
Table 1: Hypothetical Results for Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | >90% | 85 |
| Benzyl Bromide | >95% | 90 |
| Allyl Bromide | >92% | 88 |
Prospective Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful method for the formation of six-membered rings with up to four new stereocenters. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Protocol 4.1: Diastereoselective Diels-Alder Reaction
Reaction Scheme:
Conceptual workflow for an asymmetric Diels-Alder reaction.
Materials:
-
This compound
-
Fumaric acid or acrylic acid
-
Diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid (e.g., TiCl₄, Et₂AlCl)
-
Anhydrous toluene
Procedure:
-
Dienophile Preparation:
-
Prepare the mono-fumarate or mono-acrylate ester of the chiral auxiliary.
-
-
Diels-Alder Reaction:
-
Dissolve the chiral dienophile (1.0 eq) in anhydrous toluene at -20 °C under an inert atmosphere.
-
If using a Lewis acid, add it at this stage (0.1-1.0 eq) and stir for 15 minutes.
-
Add the diene (1.5 eq) and stir the reaction at -20 °C until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography and determine the endo/exo ratio and diastereomeric excess by NMR or chiral HPLC.
-
Expected Outcome and Mechanistic Rationale
The chiral auxiliary is expected to direct the approach of the diene to one of the two faces of the dienophile's double bond, leading to the preferential formation of one diastereomer of the cycloadduct. The use of a Lewis acid can enhance both the rate and the stereoselectivity of the reaction.
Table 2: Hypothetical Results for Asymmetric Diels-Alder Reaction
| Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| Cyclopentadiene | None | 85% | 75 |
| Cyclopentadiene | TiCl₄ | >95% | 90 |
| Isoprene | Et₂AlCl | >90% | 85 |
Prospective Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. A chiral auxiliary can control the stereochemistry of the newly formed stereocenters.
Protocol 5.1: Diastereoselective Aldol Reaction
Reaction Scheme:
Conceptual workflow for an asymmetric aldol reaction.
Materials:
-
This compound derived imide
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Base (e.g., LDA, NaHMDS)
-
Anhydrous THF
Procedure:
-
Substrate Preparation:
-
Convert the chiral auxiliary into a suitable derivative for aldol reactions, such as an N-acyl imide.
-
-
Aldol Reaction:
-
Dissolve the chiral substrate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the base (1.1 eq) and stir to form the enolate.
-
Add the aldehyde (1.2 eq) and stir at -78 °C until the reaction is complete.
-
Quench with saturated aqueous ammonium chloride and proceed with a standard workup.
-
Purify the product and determine the diastereoselectivity.
-
Expected Outcome and Mechanistic Rationale
The chiral auxiliary will likely form a chelated transition state with the enolate and the incoming aldehyde, leading to a highly organized arrangement that favors one stereochemical outcome.
Table 3: Hypothetical Results for Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | | :--- | :--- | :--- | :--- | | Benzaldehyde | >98% | 92 | | Isobutyraldehyde | >95% | 88 | | Acetaldehyde | >90% | 85 |
Cleavage of the Chiral Auxiliary
A crucial step in the use of a chiral auxiliary is its removal to afford the desired enantiomerically enriched product. The ester linkages in this compound allow for straightforward cleavage.
Protocol 6.1: Hydrolytic Cleavage
Materials:
-
Substrate with chiral auxiliary
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the substrate in a mixture of THF and water.
-
Add an excess of LiOH and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the desired product with an appropriate organic solvent.
-
The water-soluble chiral auxiliary can potentially be recovered from the aqueous layer.
Conclusion
This compound presents a structurally promising yet underexplored platform for the development of new chiral auxiliaries. Its rigid, C2-symmetric framework is well-suited for inducing high levels of stereoselectivity in a range of asymmetric transformations. The protocols and prospective results presented in these application notes are intended to provide a solid foundation and starting point for researchers interested in exploring the synthetic utility of this chiral building block. Further investigation is warranted to fully elucidate its potential and expand the toolbox of chiral auxiliaries available to synthetic chemists.
References
- Turner, E. E., & Harris, M. M. (1947). Asymmetric transformation and asymmetric induction. Quarterly Reviews, Chemical Society, 1(4), 299.
-
Diethyl trans-1,2-Cyclohexanedicarboxylate. PubChem. Available at: [Link][5]
-
rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate. PubChem. Available at: [Link][6]
-
1,2-Diethyl 1,2-cyclohexanedicarboxylate. PubChem. Available at: [Link][7]
-
Asymmetric Synthesis. University of York. Available at: [Link]
- Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
-
Asymmetric Induction (Contd.). YouTube. Available at: [Link][9]
-
D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link][1]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link][4]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health. Available at: [Link][2]
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Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt... ResearchGate. Available at: [Link][3]
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The Stereoselective Alkylation of Cyclohexane-1,2-dicarboxylic Acid Mono-(-)-menthyl Ester. ResearchGate. Available at: [Link][10]
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Application Note: Mastering the Diels-Alder Reaction with Cyclohexane Dienophiles for Complex Synthesis
Introduction: Building Complexity with Cyclohexane Scaffolds
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its ability to reliably construct six-membered rings with exceptional control over stereochemistry.[1][2] First detailed by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition reaction provides a powerful pathway to complex molecular architectures from relatively simple precursors.[1][3] Its impact is evident in the synthesis of countless natural products and pharmaceutical agents where the formation of a cyclohexene core is a critical step.[1][4][5]
This guide focuses specifically on the use of dienophiles embedded within a cyclohexane framework. While classic Diels-Alder reactions often employ simple alkenes, utilizing a cyclic dienophile introduces unique stereochemical considerations and challenges. Understanding these nuances is paramount for leveraging this reaction to its full potential in creating intricate bicyclic and polycyclic systems, which are common motifs in biologically active molecules. We will explore the mechanistic underpinnings, provide field-tested protocols, and address common challenges to empower researchers in applying this reaction with precision and confidence.
Part 1: The Mechanistic Heart of the Reaction - Stereocontrol and Selectivity
The Diels-Alder reaction is a concerted, pericyclic process where a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a cyclohexene ring.[1][2][6] The reaction proceeds through a single, cyclic transition state without the formation of intermediates, which is the source of its high stereospecificity.[2]
Frontier Molecular Orbital (FMO) Theory
The reactivity and regioselectivity are best explained by Frontier Molecular Orbital (FMO) theory. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of thedienophile.[7] For a favorable reaction, the energy gap between these two orbitals must be small. This is why electron-donating groups on the diene (which raise the HOMO energy) and electron-withdrawing groups on the dienophile (which lower the LUMO energy) significantly accelerate the reaction rate.[6][8][9]
Caption: FMO diagram for a normal-demand Diels-Alder reaction.
The Principle of Stereospecificity
A key feature of the Diels-Alder reaction is its stereospecificity: the stereochemistry of the reactants is precisely retained in the product.[8][10][11] If the substituents on the dienophile are cis, they will remain cis in the final cyclohexene adduct. Likewise, trans substituents on the dienophile will result in a trans arrangement in the product.[8][11] This is a direct consequence of the concerted mechanism where the two new sigma bonds form simultaneously from the same face of the diene and dienophile.[7]
The Endo Rule: A Question of Kinetics vs. Thermodynamics
When a cyclic diene or dienophile is used, the formation of a bicyclic product introduces the possibility of two diastereomeric products: endo and exo.
-
Endo Product: The substituents on the dienophile are oriented towards the larger, more unsaturated bridge of the newly formed ring system.
-
Exo Product: The substituents on the dienophile are oriented away from the larger bridge.
Caption: Energy profile showing kinetic vs. thermodynamic control.
The "endo rule" states that the endo product is typically the major product.[8][12] This preference arises not because the endo product is more stable—in fact, the exo product is often the thermodynamically favored isomer due to reduced steric hindrance.[13][14] Instead, the endo product is the kinetically favored product, meaning it forms faster.[12][15] This is attributed to "secondary orbital interactions" in the endo transition state, where the π-system of the electron-withdrawing groups on the dienophile can overlap favorably with the developing π-bond in the diene portion of the transition state, thus lowering its energy.[13][14]
Part 2: Protocol for a Representative Diels-Alder Reaction
To illustrate the principles, we provide a robust protocol for the reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride. This reaction is a classic example that reliably forms a cis-4-cyclohexene-1,2-dicarboxylic anhydride, demonstrating the core stereochemical outcomes on a cyclohexene scaffold.[16][17] The use of 3-sulfolene is a safer and more controlled method for handling gaseous 1,3-butadiene.[18]
Materials and Reagents
| Reagent/Material | Purpose | Key Properties |
| 3-Sulfolene (Butadiene sulfone) | 1,3-Butadiene source | Solid, stable, releases SO₂ gas |
| Maleic Anhydride | Dienophile | Moisture-sensitive, electron-poor |
| Xylene or Toluene | Solvent | High boiling point (for thermal decomposition) |
| Petroleum Ether | Co-solvent for crystallization | Reduces solubility of the product |
| 50 mL Round-bottom flask | Reaction vessel | - |
| Reflux Condenser | Prevent solvent loss | - |
| Heating Mantle / Hot Plate | Heat source | - |
| Magnetic Stirrer & Stir Bar | Homogeneous mixing | - |
| Vacuum Filtration Apparatus | Product isolation | Büchner funnel, filter flask, etc. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Diels-Alder synthesis.
Step-by-Step Procedure
Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates sulfur dioxide (SO₂), a toxic gas.[18] Maleic anhydride is corrosive and moisture-sensitive.
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask, add 3-sulfolene (e.g., 2.2 g), maleic anhydride (e.g., 1.2 g), and a magnetic stir bar.[17]
-
Add ~10 mL of xylene as the solvent.[19]
-
Securely attach a reflux condenser to the flask and ensure water is flowing through the condenser jacket (in at the bottom, out at the top).[19]
-
Place the apparatus on a heating mantle or hot plate stirrer.
-
-
Reaction Execution:
-
Begin stirring and gently heat the mixture to a steady reflux (boiling point of xylene is ~140°C).[19]
-
As the solution heats, the 3-sulfolene will decompose, releasing 1,3-butadiene and SO₂ gas. The butadiene is consumed in the reaction.[16][17]
-
Maintain reflux for approximately 30-45 minutes. Overheating should be avoided as it can lead to decomposition of the product.[16]
-
-
Work-up and Purification:
-
Turn off the heat and allow the flask to cool slowly to room temperature. The product should begin to crystallize out of the solution.
-
To maximize crystal formation, place the flask in an ice-water bath for an additional 10-15 minutes.[19]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[19]
-
Wash the crystals with a small amount of cold petroleum ether or a hexane/ethyl acetate mixture to remove any residual xylene and unreacted starting material.[19]
-
Allow the product to air dry completely on the filter paper or in a desiccator.
-
-
Characterization:
-
Weigh the dried product to calculate the percentage yield.
-
Determine the melting point. The pure cis-4-cyclohexene-1,2-dicarboxylic anhydride has a reported melting point of 103-104°C.[17] A sharp melting point close to the literature value indicates high purity.
-
For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra.
-
Part 3: Troubleshooting and Optimization
Even well-established reactions can present challenges. A systematic approach to troubleshooting is key to achieving desired outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Maleic anhydride hydrolyzed to maleic acid, which is less reactive and harder to crystallize.[16] 2. Insufficient Heat/Time: Incomplete decomposition of 3-sulfolene or slow cycloaddition. 3. Excessive Heat: The Diels-Alder reaction is reversible; high temperatures can promote the retro-Diels-Alder reaction.[1] | 1. Use dry glassware and fresh, anhydrous maleic anhydride. 2. Ensure a steady reflux is maintained for the full recommended time. Monitor with TLC if possible. 3. Avoid aggressive heating. Use the minimum temperature required for a steady reflux. |
| Oily or Impure Product | 1. Incomplete Crystallization: Product remains dissolved in the solvent. 2. Polymerization: 1,3-butadiene can polymerize if generated too quickly or in large excess. | 1. Ensure thorough cooling in an ice bath. If the product is too soluble, carefully add a small amount of a non-polar co-solvent (like petroleum ether) to induce precipitation.[18] 2. The slow, in-situ generation from 3-sulfolene typically minimizes this issue. Ensure a moderate heating rate. |
| Poor Stereoselectivity (Exo Product Formation) | 1. High Reaction Temperature: At elevated temperatures, the reaction can become reversible, allowing the kinetically formed endo product to equilibrate to the more thermodynamically stable exo isomer.[14][15] | 1. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. For sensitive substrates, consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) which can accelerate the reaction at lower temperatures and often enhances endo selectivity.[1][14][20] |
Conclusion
The Diels-Alder reaction remains an indispensable tool for the stereocontrolled synthesis of six-membered rings. When employing cyclohexane-based dienophiles, a thorough understanding of the underlying mechanistic principles—particularly the factors governing stereoselectivity like the endo rule—is critical for success. By controlling reaction parameters such as temperature and leveraging catalysts where appropriate, researchers can navigate the kinetic and thermodynamic landscapes to isolate the desired product with high purity and yield. The protocol and troubleshooting guide provided here offer a validated starting point for applying this powerful reaction to the synthesis of complex molecular targets in drug discovery and materials science.
References
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Diels-Alder Reaction. (n.d.). Utah Tech University. Retrieved from [Link]
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DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. (2013). Odinity. Retrieved from [Link]
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Diels–Alder reaction. (2024). In Wikipedia. Retrieved from [Link]
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Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]
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Yadav, J. S., et al. (2007). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC - NIH. Retrieved from [Link]
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Diels-Alder Reaction. (n.d.). Grossmont College. Retrieved from [Link]
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Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. (n.d.). Study.com. Retrieved from [Link]
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Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC Publishing. Retrieved from [Link]
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Diels Alder Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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The Diels-Alder Cycloaddition Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Diels−Alder Reaction of Sugar-Derived Cyclic Dienophiles with Cyclopentadiene. (2002). Organic Letters - ACS Publications. Retrieved from [Link]
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Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. (2018). PMC. Retrieved from [Link]
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Ch 10: Diels-Alder reaction. (n.d.). University of Calgary. Retrieved from [Link]
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Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. (2023). JoVE. Retrieved from [Link]
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Characteristics of the Diels-Alder Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Exo-Endo Isomerism in Diels-Alder Reaction. (n.d.). AK Lectures. Retrieved from [Link]
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Diels-Alder Reaction-For the preparation of cyclohexene. (2015). Slideshare. Retrieved from [Link]
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Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Retrieved from [Link]
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Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. Retrieved from [Link]
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Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. (2024). Preprints.org. Retrieved from [Link]
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Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. (2013). PMC - NIH. Retrieved from [Link]
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Endo and Exo Selectivity in the Diels-Alder Reaction. (2018). YouTube. Retrieved from [Link]
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Lab experiment 11: The Diels-Alder Reaction. (n.d.). University of Massachusetts. Retrieved from [Link]
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The Diels-Alder Reaction. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Diels‐Alder Reaction of Danishefsky Diene. (2019). ResearchGate. Retrieved from [Link]
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Diels Alder Lab. (n.d.). Scribd. Retrieved from [Link]
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Diels-Alder. (n.d.). Beyond Benign. Retrieved from [Link]
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Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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Selected examples for Lewis‐acid‐catalyzed Diels‐Alder reactions. (2019). ResearchGate. Retrieved from [Link]
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Diels-Alder Reaction Practice (with examples). (2020). YouTube. Retrieved from [Link]
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Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2012). Journal of Al-Nahrain University. Retrieved from [Link]
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Diels-Alder reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Experiment 2 DIELS ALDER REACTION. (n.d.). West Chester University. Retrieved from [Link]
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Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation. (2019). ResearchGate. Retrieved from [Link]
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Diels–Alder reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]
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Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene. (2001). ResearchGate. Retrieved from [Link]
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The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Asymmetric Catalysis with Chiral Ligands Derived from Cyclohexanedicarboxylate
Introduction: The Architectural Advantage of the Cyclohexane Backbone
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. The structure of the ligand dictates the three-dimensional environment around the metal center, directly influencing the facial selectivity of substrate approach. Among the privileged ligand scaffolds, those derived from C₂-symmetric backbones have proven exceptionally effective. This guide focuses on a versatile and highly tunable class of ligands derived from chiral 1,2-cyclohexanedicarboxylate.
The cyclohexane moiety, in its rigid chair conformation, provides a well-defined and sterically demanding framework. This conformational rigidity is crucial for creating a stable and predictable chiral pocket around the catalytic metal center, which is essential for effective stereochemical communication during the catalytic cycle. By functionalizing the 1,2-dicarboxylate positions, one can readily synthesize important ligand classes such as bis(oxazolines) (cHBOX) and bis(imidazolines) (cHBim). These ligands have demonstrated remarkable efficacy in a range of metal-catalyzed transformations, enabling the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.
The key advantage of this ligand family lies in its modularity. The chirality originates from the readily available enantiomers of 1,2-cyclohexanedicarboxylic acid, while further steric and electronic tuning can be achieved by varying the substituents on the oxazoline or imidazoline rings. This allows for the systematic optimization of the catalyst for a specific substrate and reaction type. This document provides a detailed overview of the synthesis of these ligands and their application in key asymmetric transformations, supported by detailed protocols and mechanistic insights.
Part 1: Synthesis of Chiral Ligands from Cyclohexanedicarboxylate
The synthesis of both bis(oxazoline) and bis(imidazoline) ligands from enantiopure cyclohexanedicarboxylic acid follows a convergent and reliable pathway. The core principle involves the condensation of the diacid (or its activated derivative) with chiral amino alcohols or diamines, respectively.
Synthesis of Cyclohexane-1,2-linked Bis(imidazoline) (cHBim) Ligands
Chiral bis(imidazolines) are synthesized from enantiopure (1S,2S)-cyclohexane-1,2-dicarboxylic acid and a chiral 1,2-diamine.[1][2][3][4] The electronic properties of the resulting ligand can be fine-tuned by introducing substituents on the nitrogen atom of the imidazoline ring, a feature not easily accessible with their bis(oxazoline) counterparts.[5]
Protocol 1: Synthesis of a Sulfonylated cHBim Ligand
This protocol describes a three-step synthesis starting from (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-cyclohexane-1,2-dicarboxylic acid.[1][2]
Workflow Diagram: Synthesis of cHBim Ligands
Caption: Workflow for the synthesis of chiral cHBim ligands.
Step-by-Step Methodology:
-
Monosulfonylation of the Diamine:
-
Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) followed by the dropwise addition of a solution of the desired sulfonyl chloride (e.g., tosyl chloride, 1.0 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the resulting N-sulfonylated diamine by column chromatography on silica gel.
-
-
Amide Coupling with Dicarboxylic Acid:
-
To a solution of the N-sulfonylated diamine (2.0 eq) from Step 1 in anhydrous CH₂Cl₂, add (1S,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 2.2 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 2.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the dicarboxamide intermediate by flash chromatography.
-
-
Cyclization to Form the Bis(imidazoline):
-
In situ preparation of the Hendrickson reagent: In a flame-dried flask under nitrogen, dissolve triphenylphosphine oxide (Ph₃PO, 2.2 eq) in anhydrous CH₂Cl₂. Cool to 0 °C and add trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of the dicarboxamide intermediate (1.0 eq) from Step 2 in CH₂Cl₂ to the pre-formed Hendrickson reagent.
-
Add triethylamine (Et₃N, 3.0 eq) and allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final cHBim ligand by column chromatography.
-
Part 2: Applications in Asymmetric Catalysis
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a cornerstone of synthetic chemistry. While ligands derived directly from cyclohexanedicarboxylate are less common in this specific application, structurally analogous ligands derived from chiral 1,2-diaminocyclohexane are highly effective. These tetradentate ligands, when complexed with earth-abundant metals like manganese, form potent catalysts for this transformation.[6][7]
Protocol 2: Mn(I)-Catalyzed Asymmetric Hydrogenation of Acetophenone
This protocol outlines a typical procedure using a pre-catalyst formed from Mn(CO)₅Br and a chiral PNNP tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane.[6]
Catalytic Cycle: Asymmetric Hydrogenation of a Ketone
Caption: Proposed catalytic cycle for Mn-catalyzed ketone hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation (in situ):
-
In a glovebox, add the chiral tetradentate ligand (e.g., (R,R)-PNNP, 1.1 mol%) and Mn(CO)₅Br (1.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous solvent (e.g., ethanol, 2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
Add the ketone substrate (e.g., acetophenone, 1.0 mmol, 1.0 eq) to the flask containing the catalyst solution.
-
Add a base (e.g., t-BuOK, 5 mol%).
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the flask with H₂ gas three times.
-
Pressurize the flask to the desired pressure (e.g., 50 bar H₂) and place it in an oil bath pre-heated to the reaction temperature (e.g., 60 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield of the isolated alcohol product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Performance Data:
| Entry | Substrate (Ketone) | Ligand Type | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R,R)-PNNP | 60 | >95 | 85 | [6] |
| 2 | 4'-Methoxyacetophenone | (R,R)-PNNP | 60 | >95 | 82 | [6] |
| 3 | 2'-Chloroacetophenone | (R,R)-PNNP | 60 | >95 | 78 | [6] |
| 4 | 1-Tetralone | (R,R)-PNNP | 60 | >95 | 80 | [6] |
Causality: The steric bulk of the chiral ligand, derived from the rigid diaminocyclohexane backbone, creates a chiral pocket that forces the ketone to coordinate to the manganese center in a preferred orientation. The subsequent hydride transfer from the metal to the carbonyl carbon then occurs preferentially on one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. DFT calculations have suggested that steric repulsion between the substrate and the ligand is a key factor in determining the stereochemical outcome.[6]
Asymmetric Aziridination of α,β-Unsaturated Ketones
The asymmetric aziridination of alkenes is a powerful method for synthesizing chiral three-membered nitrogen-containing heterocycles, which are valuable building blocks. Cyclohexane-1,2-linked bis(oxazoline) (cHBOX) ligands, in complex with copper salts, have been shown to be highly effective catalysts for the aziridination of α,β-unsaturated ketones, such as chalcones, achieving excellent stereoselectivities.[5]
Protocol 3: Cu(I)-cHBOX Catalyzed Asymmetric Aziridination of Chalcone
This is a representative protocol based on established procedures for copper-catalyzed aziridinations using bis(oxazoline) ligands.[2]
Step-by-Step Methodology:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral cHBOX ligand (e.g., (1S,2S)-Cyclohexane-linked bis(4-phenyloxazoline), 5.5 mol%) and copper(I) trifluoromethanesulfonate benzene complex ([Cu(OTf)]₂·C₆H₆, 5.0 mol%).
-
Add anhydrous, degassed solvent (e.g., chloroform, CHCl₃, 3 mL).
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the chiral catalyst complex.
-
-
Aziridination Reaction:
-
Add the α,β-unsaturated ketone (e.g., chalcone, 0.5 mmol, 1.0 eq) to the catalyst solution.
-
In a separate flask, dissolve the nitrene precursor (e.g., N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs), 0.6 mmol, 1.2 eq) in the same solvent (2 mL).
-
Add the solution of the nitrene precursor to the reaction flask dropwise over a period of 1-2 hours using a syringe pump.
-
Rationale: Slow addition of the nitrene source is crucial to maintain a low concentration of the highly reactive nitrene intermediate, which minimizes side reactions and catalyst decomposition.
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 12-24 hours, monitoring by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral aziridine.
-
Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Performance:
Mechanistic Consideration
Caption: Proposed mechanism for Cu-cHBOX catalyzed aziridination.
The reaction is believed to proceed through a copper-nitrenoid intermediate. The chiral cHBOX ligand creates a C₂-symmetric environment around the copper center. The chalcone substrate approaches this reactive intermediate, and the bulky groups on the oxazoline rings sterically block one face of the alkene, forcing the nitrene transfer to occur on the less hindered face, thereby inducing high enantioselectivity.
Part 3: Emerging Applications & Future Outlook
While the applications in hydrogenation and aziridination are well-established for ligands with a chiral cyclohexane backbone, the potential for cyclohexanedicarboxylate-derived ligands in other key C-C bond-forming reactions is significant.
-
Diels-Alder Reactions: Copper(II) complexes with bis(oxazoline) ligands are versatile catalysts for enantioselective Diels-Alder reactions.[8] The defined geometry and tunable nature of cHBOX ligands make them promising candidates for controlling the facial selectivity of diene or dienophile approach in these powerful cycloadditions.
-
Conjugate Additions: The asymmetric conjugate (or Michael) addition is a fundamental method for C-C bond formation. Chiral metal-bis(oxazoline) complexes are known to catalyze the addition of various nucleophiles to α,β-unsaturated systems with high enantioselectivity. Future work will likely explore the utility of Cu(II)-cHBim or Cu(II)-cHBOX complexes in this domain.
The continued exploration of these ligands, particularly in developing catalysts from earth-abundant metals and in expanding their substrate scope, promises to further solidify the position of the chiral cyclohexane backbone as a truly privileged scaffold in asymmetric catalysis.
References
- Su, Y., Zhu, D., Ma, Z., & Sun, W. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
-
Su, Y., Zhu, D., Ma, Z., & Sun, W. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. Available at: [Link]
-
Xi, C., Sun, Q., & Xu, J. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 21, 1786–1790. Available at: [Link]
-
Xi, C., Sun, Q., & Xu, J. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journals. Available at: [Link]
-
Su, Y., Wang, J., et al. (2024). Asymmetric Transfer Hydrogenation of Ketones Improved by PNN–Manganese Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Xi, C., Sun, Q., & Xu, J. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. ResearchGate. Available at: [Link]
-
Davies, H. M. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188. Available at: [Link]
-
Davies, H. M. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. PubMed. Available at: [Link]
-
Xi, C., Sun, Q., & Xu, J. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. PubMed. Available at: [Link]
-
Xi, C., Sun, Q., & Xu, J. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journals. Available at: [Link]
- Evans, D. A., et al. (1999). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society.
-
Wikipedia contributors. (2023). Bisoxazoline ligand. Wikipedia. Available at: [Link]
-
Evans, D. A., et al. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2021). Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia. Available at: [Link]
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- 8. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Efficient Hydrolysis of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate
Abstract
This comprehensive technical guide provides a detailed protocol for the hydrolysis of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate to its corresponding dicarboxylic acid, (1R,2S)-cyclohexane-1,2-dicarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a stepwise procedure, this guide elucidates the mechanistic underpinnings of the reaction, emphasizing experimental choices that ensure high yield and purity. We will delve into the principles of base-catalyzed ester hydrolysis (saponification), reaction monitoring, product isolation, and purification, culminating in a robust and reproducible methodology.
Introduction: The Significance of Stereospecific Hydrolysis
(1R,2S)-Cyclohexane-1,2-dicarboxylic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical integrity of this molecule is often paramount to its biological activity and final product efficacy. The hydrolysis of its diethyl ester precursor is a critical transformation that requires careful control to prevent side reactions and ensure complete conversion. This application note provides a field-proven protocol for this hydrolysis, emphasizing safety, efficiency, and analytical rigor.
The fundamental reaction is a saponification, the base-catalyzed hydrolysis of an ester. In this process, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group, which is subsequently protonated to ethanol. The resulting carboxylate salt is then protonated in an acidic workup to yield the desired dicarboxylic acid.
Mechanistic Insight: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and adapting the protocol. The base-catalyzed hydrolysis of an ester is an effectively irreversible process.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on one of the ester's carbonyl carbons.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide anion as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and is protonated by the newly formed carboxylic acid (or water), driving the reaction to completion.
-
Final Protonation: A final acidification step is required to protonate the dicarboxylate salt and isolate the neutral dicarboxylic acid product.
Experimental Protocol: From Starting Material to Purified Product
This protocol is designed for the hydrolysis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Deionized Water | High Purity | In-house | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | In-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying |
| Round-bottom flask | Appropriate size for reaction scale | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Separatory funnel | |||
| Büchner funnel and filter flask | |||
| pH paper or pH meter |
Reaction Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Procedure
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol and a 2 M aqueous solution of sodium hydroxide (2.5 eq). The volume of ethanol and water should be sufficient to ensure the starting material is fully dissolved upon heating. A 1:1 mixture of ethanol to aqueous NaOH is a good starting point.
Saponification:
-
Heat the reaction mixture to reflux with vigorous stirring. The temperature will be approximately 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexanes and ethyl acetate with a small amount of acetic acid. The dicarboxylic acid product will have a much lower Rf value than the starting diester. The reaction is typically complete within 2-4 hours.
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and carefully acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This should be done with stirring in an ice bath as the neutralization is exothermic. The dicarboxylic acid will precipitate as a white solid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,2S)-cyclohexane-1,2-dicarboxylic acid.
Purification
The crude product can be purified by recrystallization.[1]
-
Dissolve the crude solid in a minimal amount of hot water or a mixture of ethanol and water.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals under vacuum to a constant weight.
Analytical Characterization
The purity and identity of the final product should be confirmed by analytical methods.
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show the absence of the characteristic ethyl group signals of the starting material (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The spectrum of the dicarboxylic acid will show broad signals for the carboxylic acid protons (typically >10 ppm) and complex multiplets for the cyclohexane ring protons.
-
¹³C NMR Spectroscopy: The spectrum should confirm the presence of the carboxylic acid carbonyl carbons (typically >170 ppm) and the absence of the ester carbonyl carbons.
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product.
Safety and Handling
-
This compound: May cause skin and eye irritation.[2]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
(1R,2S)-cyclohexane-1,2-dicarboxylic acid: May cause skin, eye, and respiratory irritation.[3][4]
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[2][3][5][6][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient base. | Increase reflux time. Ensure the temperature is at reflux. Use the recommended stoichiometry of NaOH. |
| Low Yield | Incomplete extraction. Product loss during recrystallization. | Perform multiple extractions. Use a minimal amount of hot solvent for recrystallization and cool thoroughly. |
| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Recrystallize the product. |
Conclusion
This application note provides a detailed and reliable protocol for the hydrolysis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures for reaction, work-up, and purification, researchers can consistently obtain high yields of the desired (1R,2S)-cyclohexane-1,2-dicarboxylic acid with excellent purity. The provided safety information and troubleshooting guide will further assist in the successful execution of this important synthetic transformation.
References
-
PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from PubChem. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). Retrieved from HMDB. [Link]
-
PubChem. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from PubChem. [Link]
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- 4. (1R,2R)-Cyclohexane-1,2-dicarboxylic acid, 98+% 250 mg | Request for Quote [thermofisher.com]
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Application Note: High-Efficiency Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid via Diastereomeric Salt Crystallization
An Application Guide by a Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and theoretical background for the chiral resolution of racemic trans-1,2-cyclohexanedicarboxylic acid. Enantiomerically pure forms of this dicarboxylic acid are valuable chiral building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] The primary method detailed herein is the classical and robust technique of diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization.[2] We will focus on the use of (S)-1-phenylethylamine as a highly effective resolving agent, outlining the critical experimental parameters, the causality behind procedural steps, and the analytical methods for verifying enantiomeric purity. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for obtaining the (1S,2S) and (1R,2R) enantiomers of trans-1,2-cyclohexanedicarboxylic acid.
Introduction: The Principle of Diastereomeric Resolution
Chiral resolution is a cornerstone technique in stereochemistry for separating a racemic mixture into its constituent enantiomers.[2] While numerous methods exist, resolution via diastereomeric salt formation remains one of the most practical and widely implemented strategies in both academic and industrial settings due to its operational simplicity and cost-effectiveness.[3]
The fundamental principle relies on converting a pair of enantiomers, which have identical physical properties (e.g., solubility), into a pair of diastereomers, which have distinct physical properties. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). The resulting acid-base reaction forms two diastereomeric salts:
-
(R,R)-acid + (S)-base → (R,R; S)-salt
-
(S,S)-acid + (S)-base → (S,S; S)-salt
These two salts, being diastereomers, exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[2] Once isolated, the salt is "broken" by treatment with a strong acid or base to liberate the desired enantiomerically enriched carboxylic acid and recover the resolving agent for potential reuse.[4]
Causality of Separation: Molecular Recognition and Crystal Packing
The success of a diastereomeric resolution is not merely fortuitous; it is governed by the thermodynamics of molecular self-assembly and the specifics of intermolecular interactions within the crystal lattice. The difference in solubility between the two diastereomeric salts arises from differences in their crystal packing energies.
In the case of trans-1,2-cyclohexanedicarboxylic acid and (S)-phenylethylamine, the less soluble salt achieves a more stable, lower-energy crystal lattice.[5] This enhanced stability is typically driven by a combination of factors:
-
Hydrogen Bonding: Stronger or more extensive hydrogen bonding networks between the carboxylate groups of the acid and the ammonium group of the amine can significantly stabilize the crystal structure of one diastereomer over the other.[5]
-
Van der Waals Interactions: Favorable steric arrangements, sometimes described as a "lock-and-key" fit, can lead to tighter molecular packing and increased van der Waals forces in the hydrophobic regions of the crystal, further enhancing its stability and reducing its solubility.[5]
The choice of solvent is critical as it mediates these interactions and directly influences the solubility of both diastereomeric salts. A well-chosen solvent will maximize the solubility difference between the two salts, thereby maximizing the yield and enantiomeric excess of the resolution.
Workflow of Diastereomeric Salt Resolution
Diagram 1: General workflow for the chiral resolution process.
Experimental Protocol: Resolution with (S)-1-Phenylethylamine
This protocol details the isolation of (1S,2S)-cyclohexane-1,2-dicarboxylic acid. The (1R,2R)-enantiomer can be recovered from the mother liquor.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| rac-trans-1,2-Cyclohexanedicarboxylic acid | 172.18 | ≥95% | Starting racemic mixture.[6] |
| (S)-(-)-1-Phenylethylamine | 121.18 | ≥99% | Chiral resolving agent. |
| Ethanol (95% or Absolute) | 46.07 | ACS Grade | Solvent for crystallization. |
| Hydrochloric Acid (HCl) | 36.46 | 2 M (aq) | For breaking the diastereomeric salt. |
| Diethyl Ether or Ethyl Acetate | - | ACS Grade | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Drying agent. |
Step-by-Step Procedure
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g (58.1 mmol) of racemic trans-1,2-cyclohexanedicarboxylic acid in 250 mL of 95% ethanol. Gently heat the mixture in a water bath to facilitate dissolution.
-
Addition of Resolving Agent: To the warm solution, add 7.04 g (58.1 mmol) of (S)-(-)-1-phenylethylamine. Causality Note: A 1:1 molar ratio is used initially. Studies have shown that the molar ratio of resolving agent to acid is a critical parameter influencing the efficiency of the resolution. Ratios of less than 3:1 have been shown to yield high enantiomeric excess.[5][7]
-
Crystallization: Swirl the flask to ensure homogeneity. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to promote complete crystallization of the less soluble diastereomeric salt. A dense precipitate of fine white crystals should form.
-
Isolation: Collect the crystallized salt by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. This solid is the diastereomeric salt of (1S,2S)-acid and (S)-amine.
Step 2: Liberation of the (1S,2S)-Enantiomer
-
Salt Decomposition: Suspend the dried diastereomeric salt in approximately 50 mL of deionized water. Add 2 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus or pH paper). All of the solid should dissolve, followed by the precipitation of the free carboxylic acid.
-
Extraction: Cool the mixture in an ice bath. Collect the precipitated (1S,2S)-cyclohexane-1,2-dicarboxylic acid by vacuum filtration. For maximum recovery, the acidic aqueous filtrate can be extracted three times with 50 mL portions of diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts with the initially filtered solid. If using an extraction solvent, dry the combined organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude (1S,2S)-enantiomer.
-
Recrystallization (Optional): For highest purity, the crude acid can be recrystallized from a minimal amount of hot water.
Step 3: Recovery of the (1R,2R)-Enantiomer (from Mother Liquor)
-
Concentration: Take the mother liquor from Step 1.4 and concentrate it under reduced pressure to about one-third of its original volume.
-
Acidification & Isolation: Acidify the concentrated mother liquor with 2 M HCl as described in Step 2.1. The (1R,2R)-enriched acid will precipitate. Isolate and purify it as described in Steps 2.2 - 2.4. Note that the enantiomeric purity of this fraction will likely be lower than the first crop and may require a second resolution step to achieve high e.e.
Characterization and Quality Control
A successful resolution must be validated by quantitative analysis to determine the yield and enantiomeric excess (e.e.) of the product.
-
Yield Calculation: The theoretical maximum yield for a single enantiomer in a classical resolution is 50% of the initial racemic material.
-
Melting Point: Enantiomerically pure compounds typically have sharp and distinct melting points. The racemic trans-1,2-cyclohexanedicarboxylic acid melts at 228-230 °C.[6] The pure enantiomers will have a different melting point.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter is a traditional method. The sign of rotation (+ or -) confirms which enantiomer has been isolated.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and standard method for determining enantiomeric excess.[8] The sample is run on a chiral stationary phase that can separate the two enantiomers, and the e.e. is calculated from the relative peak areas.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine both the absolute configuration and the enantiomeric excess of chiral samples.[9][10]
Self-Validating Protocol Logic
Diagram 2: Self-validating loop for protocol optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs. | Solution is too dilute; inappropriate solvent; insufficient cooling. | Concentrate the solution. Try a different solvent or solvent mixture (e.g., ethanol/water). Ensure adequate cooling time and consider seeding with a previously formed crystal. |
| Low yield of precipitated salt. | The solubility difference between diastereomers is small in the chosen solvent. | Screen different solvents. Optimize the molar ratio of the resolving agent.[7] Ensure the solution is not cooled too rapidly, which can trap impurities. |
| Low enantiomeric excess (e.e.). | Incomplete separation; co-precipitation of the more soluble salt. | Recrystallize the diastereomeric salt one or more times before acidification. Ensure the salt is washed with cold solvent during filtration to minimize redissolving. |
| Oily precipitate forms. | Supersaturation or presence of impurities. | Scratch the inside of the flask to induce crystallization. Add a seed crystal. Ensure purity of starting materials. |
References
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023). ResearchGate. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023). PubMed. [Link]
-
Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). J. Org. Chem. [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications. [Link]
-
Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (2004). J. Org. Chem. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). PMC. [Link]
-
Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid. (2006). ResearchGate. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2013). PMC. [Link]
-
Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. (2007). ACS Figshare. [Link]
-
Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt. (2012). ResearchGate. [Link]
-
Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction. (2007). ResearchGate. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]
-
A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. (2014). PubMed. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2021). NIH. [Link]
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014).
-
Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021). RSC Publishing. [Link]
-
Resolution of enantiomers. (2013). Khan Academy. [Link]
-
Quinine as chiral discriminator for determination of enantiomeric excess of diethyl 1,2-dihydroxyalkanephosphonates. (2003). ResearchGate. [Link]
-
Mastering Chemical Synthesis: The Versatility of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Strategic Application of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate in Natural Product Synthesis: A Technical Guide
Introduction: Unlocking Chiral Architectures from a Versatile Cyclohexane Scaffold
In the intricate world of natural product synthesis, the precise construction of stereochemically rich molecules is a paramount challenge. The quest for elegant and efficient synthetic routes has led to the widespread use of the "chiral pool," a collection of readily available, enantiopure compounds derived from natural sources. Among these, cyclohexane derivatives serve as versatile building blocks, offering a rigid and conformationally defined scaffold for the elaboration of complex molecular architectures. This technical guide focuses on the strategic application of (1R,2S)-diethyl cyclohexane-1,2-dicarboxylate and its precursors in the synthesis of natural products, with a particular emphasis on the asymmetric synthesis of (+)-biotin.
The core principle underpinning the utility of this chiral building block often lies in the desymmetrization of a prochiral meso starting material, namely meso-cyclohexane-1,2-dicarboxylic anhydride. This approach provides a powerful and atom-economical entry point to enantiomerically enriched cyclohexane derivatives, which can then be elaborated into a variety of complex targets. The inherent C₂ symmetry of the starting anhydride allows for a catalytic asymmetric ring-opening, establishing the crucial stereocenters that are carried through the synthetic sequence.
This guide will provide a detailed exploration of the synthesis of the key chiral intermediate, (1S,2R)-2-(alkoxycarbonyl)cyclohexane-1-carboxylic acid, via catalytic desymmetrization. Subsequently, we will delve into a comprehensive, step-by-step protocol for the total synthesis of (+)-biotin, a vital coenzyme, showcasing the strategic deployment of this chiral cyclohexane building block. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to provide a robust and practical resource for researchers, scientists, and drug development professionals.
Part 1: Asymmetric Synthesis of the Chiral Cyclohexane Building Block via Desymmetrization
The cornerstone of utilizing the (1R,2S)-cyclohexane scaffold is the efficient and highly enantioselective synthesis of its precursor, a chiral hemiester, from the corresponding meso-anhydride. This is most effectively achieved through a catalytic asymmetric alcoholysis reaction.
Causality Behind the Method: The Power of Organocatalysis with Cinchona Alkaloids
The desymmetrization of meso-cyclohexane-1,2-dicarboxylic anhydride is a classic example of enantioselective organocatalysis. Cinchona alkaloids and their derivatives have emerged as exceptionally effective catalysts for this transformation.[1][2] The mechanism hinges on the bifunctional nature of the catalyst, which can simultaneously activate both the anhydride and the nucleophilic alcohol. The tertiary amine of the cinchona alkaloid acts as a general base, deprotonating the alcohol to increase its nucleophilicity. Concurrently, the hydroxyl group or other functionalities on the catalyst can interact with the anhydride, orienting it in a chiral environment. This dual activation and precise spatial arrangement favor the attack of the alcohol on one of the two enantiotopic carbonyl groups of the anhydride, leading to the formation of one enantiomer of the hemiester in high excess.
The choice of the specific cinchona alkaloid derivative, solvent, and reaction temperature can significantly influence the enantioselectivity of the process.[3] Modified cinchona alkaloids, such as those with bulky aromatic groups, often exhibit enhanced performance.[1]
Experimental Protocol: Catalytic Asymmetric Alcoholysis of meso-Cyclohexane-1,2-dicarboxylic Anhydride
This protocol describes the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, a key precursor to the title compound and a versatile chiral building block in its own right.
Materials:
-
meso-Cyclohexane-1,2-dicarboxylic anhydride
-
Anhydrous methanol
-
(DHQD)₂AQN (hydroquinidine 1,4-phthalazinediyl diether) or a similar modified cinchona alkaloid catalyst
-
Anhydrous ether or toluene
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve meso-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous ether or toluene (to a concentration of approximately 0.1 M).
-
Catalyst Addition: To the stirred solution, add the modified cinchona alkaloid catalyst (e.g., (DHQD)₂AQN, 5 mol%).
-
Alcohol Addition: Add anhydrous methanol (10 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature down to -20 °C for improved enantioselectivity) and monitor the progress by thin-layer chromatography (TLC) until the starting anhydride is consumed.[1]
-
Work-up:
-
Quench the reaction by adding 1 N HCl.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with the reaction solvent (e.g., ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.
-
-
Purification: The crude hemiester can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| (DHQD)₂AQN | Ether | -20 | 98 | >95 | [1] |
| (DHQD)₂AQN | Toluene | Room Temp | 85 | >95 | [1] |
| DHQD-PHN | Ether | -40 | 93 | ~90 | [2] |
This table summarizes typical results for the desymmetrization reaction, demonstrating the high efficiency and enantioselectivity achievable with cinchona alkaloid catalysts.
Visualization of the Desymmetrization Workflow:
Caption: Workflow for the catalytic desymmetrization of meso-anhydride.
Part 2: Total Synthesis of (+)-Biotin from the Chiral Cyclohexane Building Block
The enantiopure hemiester obtained from the desymmetrization step is a versatile intermediate for the synthesis of various natural products. A prominent example is its application in the total synthesis of (+)-biotin, a crucial vitamin involved in a wide range of metabolic processes. The following protocol outlines a synthetic route that leverages the stereochemistry established in the initial desymmetrization step.
Synthetic Strategy: From Chiral Hemiester to the Core of Biotin
The overall strategy involves the conversion of the chiral hemiester into a key bicyclic lactone intermediate, which is a well-established precursor in the industrial synthesis of (+)-biotin, often referred to as the Goldberg-Sternbach synthesis.[2] This transformation requires the selective reduction of the carboxylic acid moiety in the presence of the ester, followed by lactonization. Subsequent steps involve the introduction of the sulfur atom and the formation of the second heterocyclic ring to complete the biotin structure.
Visualization of the Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of (+)-Biotin.
Detailed Experimental Protocols
Step 1: Conversion of Hemiester to the Diethyl Ester
For direct use of the title compound, the chiral hemiester is converted to this compound.
Materials:
-
(1S,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM) or toluene
-
Pyridine or triethylamine (optional)
Procedure:
-
Acid Chloride Formation: To a solution of the hemiester (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture to 0 °C and add anhydrous ethanol (2.0 eq) followed by pyridine (1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to afford this compound.
Step 2: One-Pot Chemoselective Reduction and Lactonization to the Key Bicyclic Lactone
This protocol describes the direct conversion of the chiral hemiester to the pivotal bicyclic lactone intermediate.[2]
Materials:
-
(1S,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard work-up reagents
Procedure:
-
Reduction: To a solution of the hemiester (1.0 eq) in anhydrous THF at 0 °C, add a solution of BH₃·THF (1.0 M in THF, 1.1 eq) dropwise.
-
Lactonization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired bicyclic lactone.
Step 3: Subsequent Steps to (+)-Biotin
The conversion of the bicyclic lactone to (+)-biotin follows established literature procedures, which generally involve the following key transformations:
-
Introduction of the Side Chain: The lactone is opened, and the biotin side chain is introduced.
-
Curtius Rearrangement: A carboxylic acid functionality is converted to an amine via an isocyanate intermediate, with retention of stereochemistry.[4][5]
-
Formation of the Thiolactone and Urea Ring: The sulfur atom is introduced, and the final ring is closed to form the biotin core.
A detailed protocol for the Curtius rearrangement, a critical step in this sequence, is provided below.
Protocol: Curtius Rearrangement for Amine Synthesis
Materials:
-
Carboxylic acid precursor
-
Diphenylphosphoryl azide (DPPA)[1]
-
Triethylamine (Et₃N)
-
Anhydrous toluene or THF
-
Benzyl alcohol (for carbamate formation) or water (for amine formation)
Procedure:
-
Acyl Azide Formation: To a stirred solution of the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add DPPA (1.1 eq) dropwise at 0 °C.
-
Rearrangement: After stirring for 30 minutes at 0 °C, slowly warm the reaction mixture to room temperature and then heat to reflux. The rearrangement to the isocyanate is typically complete within a few hours.
-
Trapping of the Isocyanate:
-
For Carbamate: Cool the reaction mixture and add benzyl alcohol (1.2 eq). Stir until the isocyanate is consumed.
-
For Amine: Carefully quench the reaction with water and heat to hydrolyze the isocyanate to the amine.
-
-
Work-up and Purification: After cooling, perform a standard aqueous work-up. The resulting carbamate or amine can be purified by crystallization or column chromatography.
Conclusion and Future Perspectives
The use of this compound and its chiral precursors, derived from the elegant and efficient desymmetrization of a simple meso-anhydride, represents a powerful strategy in modern natural product synthesis. This approach provides rapid access to a stereochemically defined cyclohexane scaffold, which can be elaborated into complex and biologically significant molecules such as (+)-biotin. The protocols detailed in this guide highlight the practical application of this methodology, emphasizing the importance of understanding the underlying mechanistic principles to achieve high levels of stereocontrol and efficiency.
The continued development of more active and selective organocatalysts for desymmetrization reactions, coupled with innovative methods for the further functionalization of the cyclohexane ring, will undoubtedly expand the utility of this versatile chiral building block. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals grows, the strategies outlined herein will remain a cornerstone of efficient and elegant synthetic design.
References
-
Bolm, C., et al. (1994). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 116(26), 12059-12060. [Link]
-
Cisko-Anić, B., & Hamersak, Z. (2009). Desymmetrization of cyclic anhydrides mediated by cinchona alkaloids: synthesis and olfactory properties of new fragrances based on (R)- and (S)-2-ethylhexanol. Chirality, 21(10), 894-904. [Link]
-
Whitney, R. A. (1983). A total synthesis of (±)-biotin. Canadian Journal of Chemistry, 61(6), 1158-1160. [Link]
-
Bonrath, W., et al. (2009). Biotin – The Chiral Challenge. CHIMIA, 63(5), 265-268. [Link]
-
Biotin Total Synthesis Review. (n.d.). Scribd. [Link]
-
Zhou, Z., & Yang, H. (1998). Total Synthesis of Biotin. Progress in Chemistry, 10(3), 319-327. [Link]
- Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of biotin. U.S. Patent No. 2,489,232. Washington, DC: U.S.
-
Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. (2020). Nature Communications. [Link]
-
Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. (n.d.). [Link]
-
Kumar, V., & Sharma, A. (2017). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 15(42), 8936-8954. [Link]
-
Al-Zoubi, R. M., et al. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 834-845. [Link]
Sources
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- 3. asianpubs.org [asianpubs.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Diastereoselective reactions involving cyclohexane dicarboxylates
An Application Guide to Diastereoselective Reactions Involving Cyclohexane Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis and drug development. Substituted cyclohexanes are ubiquitous structural motifs in pharmaceuticals and natural products, and their stereochemical configuration profoundly influences their biological activity. This guide provides an in-depth exploration of diastereoselective reactions involving cyclohexane dicarboxylates, a class of compounds whose conformational rigidity offers a powerful tool for directing stereochemical outcomes. We will delve into the fundamental principles of conformational analysis that govern this selectivity and provide a detailed protocol for a representative diastereoselective alkylation. This document is intended to serve as a practical resource for researchers aiming to leverage substrate control to synthesize complex, stereochemically defined molecules.
Part 1: The Stereochemical Blueprint: Conformational Analysis of Cyclohexane Systems
The reactivity and stereochemical fate of reactions on a cyclohexane ring are not random; they are dictated by the molecule's three-dimensional shape. Unlike its planar representation in 2D drawings, cyclohexane adopts a puckered, strain-free "chair" conformation, which is its most stable energetic state.[1][2]
In this chair conformation:
-
Two Substituent Positions Exist : Each carbon atom has two possible positions for a substituent: axial (pointing vertically, parallel to the ring's axis) and equatorial (pointing outwards from the ring's perimeter).[3]
-
Ring Flipping : Cyclohexane rings are conformationally mobile and can undergo a "ring flip," which rapidly interconverts the two chair forms. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1]
-
Steric Strain and A-Values : The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain. An axial substituent experiences unfavorable steric interactions with the other two axial substituents on the same face of the ring, a phenomenon known as 1,3-diaxial interaction.[3][4] This energetic cost, or "A-value," is higher for bulkier groups, meaning they will overwhelmingly favor the equatorial position.
The presence of bulky diester groups, as in cyclohexane dicarboxylates, can effectively "lock" the ring into a single, dominant chair conformation where these large groups occupy the more stable equatorial positions.[5] This conformational locking is the key to diastereoselectivity. By fixing the geometry of the ring, the substrate itself acts as a chiral auxiliary, creating a sterically differentiated environment that directs the approach of incoming reagents to the less hindered face.[6][7]
Part 2: Protocol for Diastereoselective Alkylation of a Prochiral Cyclohexane Dicarboxylate Enolate
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. In the context of a conformationally locked cyclohexane dicarboxylate, the enolate formed will not be planar. The existing stereocenters and the rigid chair conformation force the enolate to adopt a specific shape, exposing one face to electrophilic attack while shielding the other.
This protocol describes the diastereoselective alkylation of a generic dimethyl cyclohexane-1,2-dicarboxylate. The principle relies on deprotonation at the carbon alpha to one of the ester groups, followed by the introduction of an electrophile.
Mechanism and Rationale for Diastereoselectivity
-
Conformational Locking : The starting diester (e.g., cis- or trans-dimethyl cyclohexane-1,2-dicarboxylate) adopts a chair conformation where the bulky ester groups preferentially occupy equatorial positions to minimize steric strain.
-
Enolate Formation : A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to selectively deprotonate one of the α-protons.
-
Stereocontrolled Alkylation : The resulting enolate is not flat. The cyclohexane ring maintains its chair-like structure. The electrophile (e.g., an alkyl halide) will preferentially approach from the equatorial direction, as the axial face is sterically shielded by the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of one diastereomer in preference to the other.[8]
Caption: General workflow for diastereoselective alkylation.
Experimental Protocol
Reagents and Materials:
-
Dimethyl cis-cyclohexane-1,2-dicarboxylate (1.0 eq)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Base Preparation (LDA) : In the reaction flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation : Dissolve the dimethyl cyclohexane-1,2-dicarboxylate (1.0 eq) in a separate flask with anhydrous THF. Using a syringe, add this solution dropwise to the cold LDA solution over 15-20 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation : Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the alkylated product.
Data Summary (Illustrative)
The following table illustrates typical outcomes for such a reaction with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 85 | 95:5 |
| 2 | CH₃CH₂Br | 82 | 93:7 |
| 3 | PhCH₂Br | 90 | >98:2 |
Part 3: Analysis and Characterization
The primary method for determining the outcome of a diastereoselective reaction is Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] The diastereomers produced are distinct chemical compounds and will have slightly different chemical shifts in their ¹H and ¹³C NMR spectra.[11][12]
Caption: Diastereoselectivity is governed by steric hindrance.
Protocol: Determination of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation : Prepare a clean, dry NMR tube. Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Acquisition : Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurately integrating minor signals.[13]
-
Analysis :
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed stereocenter or the ester methyl groups are often good diagnostic peaks.
-
Integrate the area under the chosen signal for the major diastereomer and the corresponding signal for the minor diastereomer.
-
The diastereomeric ratio (d.r.) is the ratio of these integrated areas. For example, if the integral for the major product is 9.5 and for the minor is 0.5, the d.r. is 95:5.
-
Conclusion
Diastereoselective reactions on cyclohexane dicarboxylate systems are a powerful strategy for synthesizing stereochemically complex molecules. By understanding and exploiting the principles of conformational analysis, chemists can use the substrate's own structure to direct the formation of a desired stereoisomer with high fidelity. The protocols and analytical methods described herein provide a foundational framework for researchers in organic synthesis and drug discovery to apply these concepts to their own targets.
References
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chem Commun (Camb), 50(19), 2512-4.
- PubMed. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. J Org Chem, 89(12), 8668-8675.
- Semantic Scholar. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
- ACS Publications.
- KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I.
- The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- St. Paul's Cathedral Mission College. Conformation and Reactivity in Cyclohexane-I. Cyclic Stereochemistry.
- St. Paul's Cathedral Mission College. Cyclic Stereochemistry.
- YouTube. (2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry.
- Chemistry Revision Site. Stereochemistry of cyclohexane.
- PubMed Central.
- University of Calgary.
- Chemistry LibreTexts. (2021). 3.
- ElectronicsAndBooks.
- PubMed. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Org Biomol Chem, 10(19), 3859-65.
- CUTM Courseware.
- RSC Blogs. (2012). HOT paper: Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Organic & Biomolecular Chemistry Blog.
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- 4. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. spcmc.ac.in [spcmc.ac.in]
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- 8. Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
Application Note & Protocol: Synthesis of Chiral C₂-Symmetric Bisimidazolines from Cyclohexane-1,2-Dicarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclohexane-Bridged Bisimidazoline Ligands
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) (BOX) and their bis(imidazoline) analogues have proven to be exceptionally effective scaffolds for a multitude of metal-catalyzed reactions.[1][2][3] These ligands form stable chelate complexes with various metals, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
While rigid aromatic backbones like pyridine or anthracene have been used to create highly effective ligands, they can sometimes impose limitations on the substrate scope due to their inflexibility.[1][4] The cyclohexane-1,2-diyl backbone, as utilized in cyclohexane-1,2-linked bisoxazolines (cHBOX), offers a compelling alternative.[1][3] It provides a C₂-symmetric and conformationally constrained framework that is less rigid than purely aromatic systems, allowing the catalytic transition state to adapt to different substrates, which can lead to excellent stereoselectivities across a broader range of applications.[1][3]
This guide focuses on the synthesis of chiral cyclohexane-1,2-linked bisimidazolines (cHBim). A key advantage of the bisimidazoline scaffold over its bisoxazoline counterpart is the presence of an N-H moiety within the imidazoline ring. This site allows for the introduction of various substituents, most notably sulfonyl groups, which can be used to fine-tune the electronic properties of the ligand without significantly altering its steric profile.[1][3] This electronic modulation is a powerful tool for optimizing catalyst performance for specific reactions.
Herein, we present a comprehensive, field-proven protocol for the preparation of chiral bisimidazolines, starting from the readily available and optically active (1S,2S)-cyclohexane-1,2-dicarboxylic acid.
Synthetic Strategy and Mechanistic Rationale
The synthesis of chiral cyclohexane-linked bisimidazolines is a multi-step process that requires careful control of reaction conditions. The overall strategy is a convergent synthesis that joins two key chiral building blocks: an enantiopure dicarboxylic acid and an enantiopure vicinal diamine.
Overall Synthetic Workflow
The process can be logically divided into three primary stages, starting from commercially available chiral precursors.
Figure 2: Proposed mechanism for the final cyclization step.
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from peer-reviewed literature and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Materials and Reagents
-
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid (≥98% chiral purity)
-
(1R,2R)-1,2-Diphenylethane-1,2-diamine (≥98% chiral purity)
-
Appropriate Sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Triethylamine (Et₃N), distilled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Triphenylphosphine oxide (Ph₃PO)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Silica gel for column chromatography
Protocol 1: Synthesis of N-[(1R,2R)-2-amino-1,2-diphenylethyl]sulfonamides
-
Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq.) to the solution.
-
Slowly add a solution of the desired sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure monosulfonylated diamine.
Protocol 2: Synthesis of the Dicarboxamide Intermediate
-
To a solution of the N-sulfonylated diamine from Protocol 1 (2.2 eq.) in anhydrous DCM, add (1S,2S)-cyclohexane-1,2-dicarboxylic acid (1.0 eq.), EDCI (2.5 eq.), and DMAP (0.2 eq.).
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude dicarboxamide by flash column chromatography on silica gel.
Protocol 3: Synthesis of the Chiral Bisimidazoline (Final Product)
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine oxide (4.4 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (2.2 eq.) dropwise. Stir for 20 minutes at 0 °C to generate the Hendrickson reagent.
-
Add a solution of the dicarboxamide intermediate from Protocol 2 (1.0 eq.) in anhydrous acetonitrile to the reagent mixture at 0 °C.
-
Add triethylamine (4.4 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final chiral bisimidazoline product by flash column chromatography on silica gel.
Purification and Characterization Insights
-
Chromatography: A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for purifying the intermediates and final products on silica gel.
-
Enantiomeric Purity: The optical purity of the final ligand should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which are powerful techniques for separating enantiomers. [][6]
Data Summary: Representative Yields
The efficiency of each step can vary depending on the electronic nature of the sulfonyl group. The following table summarizes typical isolated yields for the three-stage synthesis as reported by Xi et al. [1]
| Entry | R Group (in R-SO₂) | Intermediate 2 Yield (%) | Intermediate 4 Yield (%) | Final Product 5 Yield (%) |
|---|---|---|---|---|
| 1 | Me | 67 | 38 | 51 |
| 2 | Ph | 74 | 71 | 57 |
| 3 | 4-MeC₆H₄ | 61 | 73 | 36 |
| 4 | 4-MeOC₆H₄ | 64 | 87 | 70 |
| 5 | 4-O₂NC₆H₄ | 72 | 52 | 30 |
Analysis: The data indicates that electron-donating groups (like 4-MeOC₆H₄) on the sulfonyl moiety lead to higher yields in the coupling and cyclization steps. Conversely, strongly electron-withdrawing groups (like 4-O₂NC₆H₄) can decrease the nucleophilicity of the sulfonamide, leading to lower yields, particularly in the final cyclization. [1][7]
Troubleshooting and Expert Insights
-
Moisture Sensitivity: The amide coupling (Stage 2) and especially the Hendrickson reagent-mediated cyclization (Stage 3) are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Low Cyclization Yield: If the yield of the final step is low, ensure the Hendrickson reagent was properly generated in situ and that the starting dicarboxamide was pure and dry. As noted, precursors with strongly electron-withdrawing groups may inherently give lower yields due to poor nucleophilicity. [1][8]* Side Reactions: In Stage 1, slow, dropwise addition of the sulfonyl chloride is crucial to minimize the formation of the di-sulfonylated by-product.
References
-
Xi, Z. et al. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 21, 1786–1790. [Link]
-
Xi, Z. et al. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry. [Link]
-
Xi, Z. et al. (2025). Synthesis of chiral cyclohexane-linked bisimidazoline ligands. ResearchGate. [Link]
-
Islam, M. S. et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(24), 7499. [Link]
-
Xi, Z. et al. (2025). (PDF) Synthesis of chiral cyclohexane-linked bisimidazolines. ResearchGate. [Link]
-
Xi, Z. et al. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. PubMed. [Link]
-
Hassan, N. A. et al. (2018). Synthesis of New Bis(oxazoline) Ligand-Metal Complexes. Journal of Chemistry. [Link]
-
O'Sullivan, A. C. et al. (2014). Synthesis of Bis(oxazoline) Ligands Possessing C-5 gem-Disubstitution and Their Application in Asymmetric Friedel–Crafts Alkylations. The Journal of Organic Chemistry, 79(11), 5305–5316. [Link]
-
Islam, M. S. et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Fr. Semantic Scholar. [Link]
-
Ghosh, A. K. et al. (2002). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 13(6), 561-583. [Link]
-
Eckert, N. A. et al. (2019). Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. Inorganic Chemistry, 58(18), 12046–12054. [Link]
-
Gisch, N. et al. (2003). Improved Synthesis of Aza-bis(oxazoline) Ligands. The Journal of Organic Chemistry, 68(22), 8644–8647. [Link]
-
Bolm, C. et al. (1998). Synthesis of Chiral C2Symmetric Methylene and Boron-Bridged Bis(imidazolines). Synthesis, 1998(08), 911-913. [Link]
-
Islam, M. S. et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. MDPI. [Link]
-
Xi, Z. et al. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. PMC - NIH. [Link]
-
P. Franco et al. (2001). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Chromatography A, 906(1-2), 155-165. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Sources
- 1. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral cyclohexane-linked bisimidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 6. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Cyclohexane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of diethyl cyclohexane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to enhance the efficiency and success of your experiments.
Introduction to Synthetic Routes
The synthesis of diethyl cyclohexane-1,2-dicarboxylate is primarily achieved through two robust synthetic pathways:
-
Diels-Alder Reaction followed by Hydrogenation: This classic route involves the [4+2] cycloaddition of a conjugated diene (like 1,3-butadiene) with a dienophile (such as diethyl maleate or the anhydride precursor followed by esterification) to form a cyclohexene intermediate, which is subsequently hydrogenated.[1][2]
-
Catalytic Hydrogenation of Diethyl Phthalate: This method involves the direct reduction of the aromatic ring of diethyl phthalate to the corresponding cyclohexane derivative.[3][4]
Each of these pathways, while effective, is susceptible to specific side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems you may encounter.
Route 1: Diels-Alder Reaction & Subsequent Hydrogenation
Question 1: My Diels-Alder reaction is showing low yield of the desired cyclohexene intermediate. What are the likely causes and how can I fix it?
Answer: Low yields in a Diels-Alder reaction can stem from several factors related to the diene, dienophile, and reaction conditions.
-
Diene Conformation and Reactivity: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[2] Acyclic dienes exist in equilibrium between the s-cis and the more stable s-trans conformation. Bulky substituents on the diene can disfavor the necessary s-cis conformation, slowing down the reaction.[1]
-
Troubleshooting:
-
Temperature Optimization: While higher temperatures can promote the formation of the s-cis conformer, excessively high temperatures can lead to a retro-Diels-Alder reaction, where the product reverts to the starting materials.[1] Careful temperature screening is crucial.
-
Use of Cyclic Dienes: If your synthesis allows, using a cyclic diene that is "locked" in the s-cis conformation can significantly improve reactivity.[5]
-
-
-
Diene Polymerization: 1,3-butadiene and other simple dienes are prone to polymerization, especially at elevated temperatures. This is a common side reaction that consumes the diene and complicates purification.
-
Troubleshooting:
-
In Situ Generation of Diene: To minimize polymerization, the diene can be generated in situ. For example, the thermal decomposition of 3-sulfolene provides a controlled release of 1,3-butadiene.[6]
-
Control of Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
-
-
Hydrolysis of Anhydride Intermediate: If you are using maleic anhydride as the dienophile, followed by esterification, premature hydrolysis of the anhydride to the dicarboxylic acid can occur if water is present.[7] This can affect the subsequent esterification step.
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Direct Esterification: If hydrolysis is a persistent issue, consider alternative starting materials like diethyl maleate, which directly yields the desired diester.
-
-
Question 2: I'm observing multiple unexpected spots on my TLC plate after the Diels-Alder reaction. What could these be?
Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. Common culprits in the Diels-Alder synthesis of the diethyl cyclohex-4-ene-1,2-dicarboxylate intermediate include:
| Potential Byproduct | Reason for Formation | Identification & Mitigation |
| Diene Dimer | Dimerization of the diene, a competing reaction to the desired cycloaddition. | Can be identified by GC-MS. Mitigate by using the diene as the limiting reagent or by in situ generation. |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions or insufficient reaction time. | Compare with starting material spots on TLC. Optimize temperature and reaction time. |
| Stereoisomers (endo/exo) | The Diels-Alder reaction can produce both endo and exo isomers. The endo product is often the major product due to favorable secondary orbital interactions. | Isomers may be difficult to separate by TLC. NMR spectroscopy can be used for identification. Reaction conditions can sometimes be tuned to favor one isomer. |
| Hydrolyzed Anhydride | If using maleic anhydride, exposure to moisture can lead to the formation of the corresponding dicarboxylic acid. | Will have a different Rf value than the anhydride. Use anhydrous conditions. |
Question 3: The hydrogenation of my diethyl cyclohex-4-ene-1,2-dicarboxylate intermediate is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation is a common issue and can usually be resolved by optimizing the reaction parameters.
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be deactivated.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Loading: Increase the catalyst loading (typically 5-10 mol%).
-
Catalyst Poisoning: Ensure starting materials and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds).
-
-
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or temperature can lead to slow or incomplete reactions.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure.
-
Increase Temperature: Gently increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
-
-
-
Reaction Time and Agitation: The reaction may simply need more time, or inefficient mixing could be limiting the contact between the substrate, catalyst, and hydrogen.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction by GC or NMR and extend the time as needed.
-
Ensure Efficient Stirring: Use a high-quality stir bar and ensure vigorous agitation to keep the catalyst suspended.
-
-
Route 2: Catalytic Hydrogenation of Diethyl Phthalate
Question 4: My hydrogenation of diethyl phthalate is producing a mixture of products, including what appears to be unreacted starting material. What are the likely side reactions?
Answer: The direct hydrogenation of diethyl phthalate can be challenging due to the stability of the aromatic ring. Several side reactions can occur:
-
Incomplete Hydrogenation: This is the most common issue, resulting in residual diethyl phthalate in your product mixture. The aromatic ring is less reactive towards hydrogenation than a simple alkene.[3]
-
Hydrogenolysis of the Ester Group: At elevated temperatures and pressures, the ester groups can be cleaved, leading to the formation of alcohols and other byproducts.[9]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature to avoid over-reduction.
-
Catalyst Selection: Some catalysts are more prone to inducing hydrogenolysis than others. Screening different catalysts may be necessary.
-
-
-
Formation of Ketone Byproducts: The hydrogenation of phenols (which can be formed as intermediates or impurities) can proceed through enol intermediates that tautomerize to ketones.[8]
-
Troubleshooting:
-
Purity of Starting Material: Ensure your diethyl phthalate is free from phenolic impurities.
-
Catalyst Choice: Palladium is generally not very effective at hydrogenating ketones, so if these form, they may persist in the final product mixture.[8]
-
-
Question 5: I am experiencing catalyst deactivation during the hydrogenation of diethyl phthalate. What are the common causes and how can I prevent this?
Answer: Catalyst deactivation is a significant concern in industrial-scale hydrogenations and can also be an issue in the lab.
-
Sintering of Metal Particles: At high temperatures, the small metal particles on the catalyst support can agglomerate, reducing the active surface area.[10]
-
Mitigation:
-
Temperature Control: Operate at the lowest effective temperature.
-
Catalyst Support: The choice of support material can influence the thermal stability of the catalyst.
-
-
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[10]
-
Mitigation:
-
Purity of Reactants and Solvents: Use high-purity starting materials and solvents to minimize the introduction of coke precursors.
-
Reaction Conditions: Adjusting the hydrogen-to-substrate ratio can sometimes mitigate coke formation.
-
-
-
Poisoning by Impurities: As mentioned earlier, impurities in the starting material or solvent can irreversibly bind to the active sites of the catalyst.
-
Mitigation:
-
Purification of Starting Materials: Purify the diethyl phthalate before hydrogenation if it is suspected to contain catalyst poisons.
-
-
Experimental Workflow & Visualization
Workflow for Troubleshooting Low Yield in Diels-Alder Reaction
Caption: Troubleshooting workflow for low yields in the Diels-Alder reaction.
Logical Relationship of Side Reactions in Diethyl Phthalate Hydrogenation
Caption: Possible side reactions during the hydrogenation of diethyl phthalate.
References
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Catalytic Hydrogenation of Phthalate Plasticizers | springerprofessional.de [springerprofessional.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 8. youtube.com [youtube.com]
- 9. US3213145A - Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols - Google Patents [patents.google.com]
- 10. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins | MDPI [mdpi.com]
Technical Support Center: Purification of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate.
Introduction to the Purification Challenge
This compound is a cis-diastereomer. Synthetic routes often produce a mixture of stereoisomers, including its enantiomer, (1S,2R)-diethyl cyclohexane-1,2-dicarboxylate, and the trans-diastereomers, (1R,2R) and (1S,2S)-diethyl cyclohexane-1,2-dicarboxylate. The primary purification challenge lies in efficiently separating the desired (1R,2S) isomer from the other stereoisomers and any process-related impurities.
Diastereomers, such as the cis and trans isomers of diethyl cyclohexane-1,2-dicarboxylate, have different physical properties (e.g., boiling point, polarity, solubility) and can therefore be separated by standard chromatographic techniques or recrystallization.[1][2] Enantiomers, however, possess identical physical properties in an achiral environment and require chiral separation methods for resolution.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to separate from my crude this compound?
A1: The main impurities are typically other stereoisomers formed during synthesis. These include:
-
Trans-diastereomers: (1R,2R)- and (1S,2S)-Diethyl cyclohexane-1,2-dicarboxylate.
-
Enantiomer: The (1S,2R) cis-isomer, which is the mirror image of your target compound.
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Diels-Alder reaction followed by hydrogenation and esterification), you may have residual reagents.
-
Solvents: Residual solvents from the reaction and workup procedures.[5]
Q2: What is the fundamental difference between separating the cis/trans diastereomers and resolving the (1R,2S)/(1S,2R) enantiomers?
A2: The separation strategy is dictated by the type of stereoisomers present.
-
Diastereomer Separation (cis vs. trans): These isomers are not mirror images and have distinct physical properties. This difference in polarity and shape allows for their separation using standard achiral purification techniques like flash column chromatography (normal or reversed-phase), preparative HPLC, or recrystallization.[2][6]
-
Enantiomer Resolution ((1R,2S) vs. (1S,2R)): These isomers are non-superimposable mirror images with identical physical properties in an achiral setting. To separate them, you must introduce a chiral environment. This is achieved through techniques like chiral column chromatography (HPLC or SFC) or by classical resolution, which involves forming diastereomeric salts with a chiral resolving agent.[3][4][7]
Q3: Which purification technique is most suitable for my needs?
A3: The choice of technique depends on the scale of your experiment, the difficulty of the separation, and the required final purity.
| Technique | Scale | Primary Use Case | Advantages | Disadvantages |
| Flash Chromatography | mg to >100 g | Diastereomer separation (cis/trans) | High throughput, cost-effective, scalable.[2][8] | Lower resolution than HPLC; may not separate closely eluting diastereomers. |
| Recrystallization | g to kg | Diastereomer separation (if one isomer is significantly less soluble) | Highly scalable, can yield very pure material, cost-effective. | Not always applicable, requires significant solubility difference, can have lower yields.[9] |
| Preparative HPLC | mg to g | Difficult diastereomer separations; enantiomer resolution (chiral) | High resolution, automated. | Lower throughput, higher cost, uses large solvent volumes.[10] |
| Supercritical Fluid Chromatography (SFC) | mg to kg | Difficult diastereomer separations; enantiomer resolution (chiral) | Faster than HPLC, uses less organic solvent, high resolution.[11] | Requires specialized equipment. |
Troubleshooting Guide
This section addresses specific issues encountered during purification experiments in a question-and-answer format.
Chromatography Problems
Q: My cis and trans diastereomers are co-eluting during silica gel flash chromatography. How can I improve the separation?
A: This is a common issue when diastereomers have very similar polarities.[12] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Cause: The eluent strength may be too high, causing the compounds to move too quickly down the column without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of the solvent system. For a typical hexane/ethyl acetate system, reduce the percentage of ethyl acetate. Perform a thorough TLC analysis with various solvent systems (e.g., trying diethyl ether, dichloromethane, or toluene as components) to find the optimal conditions for separation.[12] Sometimes, adding a small percentage of a more polar solvent like methanol can sharpen bands.[12]
-
-
Change the Stationary Phase:
-
Cause: Silica gel may not provide enough selectivity for your specific diastereomers.
-
Solution: Switch to a reversed-phase stationary phase, such as C18 silica.[1] The separation mechanism is different (based on hydrophobic interactions), which can often resolve isomers that are inseparable on normal phase.
-
-
Increase the Column Length (Stacking):
-
Cause: Insufficient theoretical plates for a difficult separation.
-
Solution: A simple and effective way to increase column length and improve resolution in flash chromatography is to stack two columns.[1][2] This effectively doubles the column length, providing more opportunity for the diastereomers to separate.
-
Q: I see only one spot on my TLC plate. Can I assume my product is a single diastereomer?
A: Not necessarily. Diastereomers with very similar structures can have nearly identical Retention Factor (Rf) values on a standard TLC plate, making them appear as a single spot.[13]
-
Self-Validation Protocol:
-
Run the TLC plate in several different solvent systems of varying polarity.
-
Use a longer TLC plate to allow for greater separation.
-
Spot the crude mixture and the purified fraction side-by-side.
-
Always confirm the final purity with a higher-resolution analytical technique like HPLC, GC, or NMR spectroscopy.[10]
-
Purity Analysis & Confirmation
Q: I have successfully separated the cis and trans isomers. How can I confirm the enantiomeric purity of my cis fraction to ensure it is the desired (1R,2S) isomer?
A: Confirmation of enantiomeric purity requires a chiral analytical method.
-
Chiral HPLC/GC: This is the most definitive method. A sample is run on a column with a chiral stationary phase (CSP).[4] The two enantiomers will interact differently with the CSP, resulting in different retention times. By comparing the chromatogram to a racemic standard of the cis-isomer, you can calculate the enantiomeric excess (ee).
-
NMR with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the protons of the two enantiomers will experience different induced shifts in the NMR spectrum, allowing for their quantification.
-
Optical Rotation: While not a measure of purity on its own, measuring the specific rotation of your sample and comparing it to a literature value for the pure (1R,2S) enantiomer can provide evidence of enantiomeric enrichment.
Workflow & Decision Making
The following diagram outlines a logical workflow for the purification and analysis of this compound.
Caption: Workflow for purification and analysis of this compound.
Experimental Protocols
Protocol 1: Flash Chromatography for Diastereomer Separation
This protocol details a standard method for separating cis and trans diastereomers using silica gel.[8]
1. Materials & Setup:
-
Stationary Phase: Silica gel (40-63 µm particle size).[8]
-
Column: Appropriate size for sample amount (e.g., 40 g silica for ~1 g crude material).
-
Mobile Phase: Hexane/Ethyl Acetate or Hexane/Diethyl Ether mixture, optimized by TLC.
-
Sample: Crude diethyl cyclohexane-1,2-dicarboxylate.
2. Slurry Packing the Column:
-
Weigh the required amount of silica gel into a beaker.
-
Create a slurry by adding the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Swirl until no air bubbles are visible and quickly pour the slurry into the column.
-
Allow the solvent to drain until it is just above the silica bed, then tap the column gently to ensure even packing.[8]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the starting mobile phase, applying gentle air pressure to achieve a flow rate of approximately 5 cm/minute.[8]
-
Collect fractions in test tubes. Monitor the elution process by TLC.
-
If separation is difficult, a shallow gradient elution (slowly increasing the percentage of the polar solvent) can be employed.
5. Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure cis-isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity and identity of the isolated product using HPLC, GC-MS, and/or NMR.
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is for analyzing the enantiomeric composition of the purified cis-isomer fraction.
1. Instrumentation & Column:
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often a good starting point.[11]
-
Mobile Phase: Typically a mixture of n-Hexane and Isopropanol (IPA). A common starting point is 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the ester carbonyls have a weak chromophore).
2. Sample Preparation:
-
Prepare a racemic standard of the cis-diethyl cyclohexane-1,2-dicarboxylate if available. Dissolve ~1 mg in 1 mL of the mobile phase.
-
Prepare a sample of your purified cis-isomer fraction at the same concentration.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. You should observe two separated peaks corresponding to the (1R,2S) and (1S,2R) enantiomers.
-
Inject your purified sample.
-
Integrate the peak areas in both chromatograms.
4. Calculation of Enantiomeric Excess (ee):
-
Identify the peak corresponding to the major enantiomer (Area_major) and the minor enantiomer (Area_minor) in your sample's chromatogram.
-
Calculate the ee using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
A successful purification will show a chromatogram with predominantly one peak and a high ee value.
References
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]
-
Help with separation of diastereomers. Reddit. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Separation of diastereomers by extractive distillation.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
1,2-Diethyl 1,2-cyclohexanedicarboxylate. PubChem. [Link]
-
Diethyl trans-1,2-Cyclohexanedicarboxylate. PubChem. [Link]
-
1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook. [Link]
-
Chiral Liquid Chromatography. ResearchGate. [Link]
-
rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate. PubChem. [Link]
-
Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt. ResearchGate. [Link]
-
diethyl 1,2-cyclohexanedicarboxylate. ChemSynthesis. [Link]
-
B.Sc. (H) Chemistry. Delhi University. [Link]
-
GC/MS and ESI/MS identification of the new generation plasticizers. ResearchGate. [Link]
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. santaisci.com [santaisci.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Stereoselectivity in Reactions with (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate
Welcome to the technical support center for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for optimizing stereoselectivity in your experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of stereocontrolled reactions using this versatile chiral building block.
Introduction: The Foundation of Stereocontrol
This compound is a chiral molecule frequently employed as a substrate or chiral auxiliary to induce stereoselectivity in a variety of chemical transformations.[1][2] Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions provide a powerful platform for facial discrimination in reactions involving prochiral centers. The most common application where stereoselectivity is paramount is the diastereoselective alkylation of the corresponding enolate.[3]
This guide will primarily focus on optimizing the diastereoselective alkylation of the lithium enolate of this compound, a cornerstone reaction for creating new stereocenters with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in stereoselective synthesis?
A1: The primary application is in the diastereoselective alkylation of its enolate. By deprotonating one of the α-hydrogens (at C2), a chiral enolate is formed. The inherent chirality of the cyclohexane backbone then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other.[3] This strategy is a powerful tool for constructing molecules with new, well-defined stereocenters.
Q2: Why is the choice of base so critical for this reaction?
A2: The choice of base is crucial for several reasons. Firstly, a strong, non-nucleophilic base is required to ensure complete and irreversible formation of the enolate.[4] Lithium diisopropylamide (LDA) is the most commonly used base for this purpose because it is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl group. Incomplete enolate formation can lead to side reactions and lower yields. Secondly, the counterion of the base (e.g., Li+, Na+, K+) plays a significant role in the geometry and aggregation state of the enolate, which in turn influences the stereochemical outcome of the alkylation.[5]
Q3: What is the expected stereochemical outcome of the alkylation?
A3: The stereochemical outcome is dictated by the conformation of the chiral enolate and the direction of approach of the electrophile. For the enolate of this compound, the cyclohexane ring adopts a chair-like conformation. The existing substituents on the ring will sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the formation of one major diastereomer. The exact configuration of the major product depends on the specific reaction conditions and the nature of the electrophile.
Q4: Can I use other bases besides LDA?
A4: While LDA is the most common and generally reliable base, other strong, non-nucleophilic bases can be used. Alternatives include lithium hexamethyldisilazide (LiHMDS) and potassium hexamethyldisilazide (KHMDS).[6] It is important to note that changing the base can affect the stereoselectivity of the reaction due to differences in the size of the base and the nature of the metal counterion. If you choose to use an alternative base, it is recommended to perform a small-scale optimization study to determine the optimal conditions for your specific substrate and electrophile.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them by proton NMR (¹H NMR) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, it is important to choose a solvent system that provides good separation between the starting material, the product, and any potential side products.
Troubleshooting Guide
This section addresses common issues encountered during the diastereoselective alkylation of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (Low d.e.) | 1. Incomplete Enolate Formation: If the enolate is not formed completely and irreversibly, equilibration can occur, leading to a mixture of diastereomers. 2. Suboptimal Reaction Temperature: The transition states leading to the two diastereomers are close in energy. Higher temperatures can provide enough energy to overcome this small energy difference, resulting in lower selectivity. 3. Incorrect Solvent Choice: The solvent can influence the aggregation state and solvation of the enolate, which in turn affects the stereochemical outcome.[7][8] 4. Epimerization: The product itself may be susceptible to epimerization under the reaction or work-up conditions, especially if a proton source is present.[9][10] | 1. Ensure Complete Deprotonation: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or titrated. 2. Lower the Reaction Temperature: Conduct the alkylation at a low temperature, typically -78 °C. Maintain this temperature throughout the addition of the electrophile and for a period afterward. 3. Optimize the Solvent: Tetrahydrofuran (THF) is the standard solvent. If selectivity is still low, consider adding a co-solvent like HMPA or DMPU, which can break up enolate aggregates and may improve selectivity.[6] However, be aware that these additives can also alter the reactivity profile. 4. Careful Quenching: Quench the reaction at low temperature with a non-acidic source, such as saturated aqueous ammonium chloride. Avoid acidic work-up conditions until the product is isolated. |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., LDA) may have decomposed due to exposure to moisture or air. 2. Unreactive Electrophile: The alkylating agent may be too sterically hindered or have a poor leaving group. 3. Side Reactions: The enolate may be participating in side reactions, such as proton exchange with the starting material or reaction with the solvent. 4. Decomposition of Starting Material or Product: The starting material or product may be unstable under the reaction conditions. | 1. Use Freshly Prepared or Titrated Base: Prepare LDA fresh before use or titrate a commercially available solution to determine its exact concentration. 2. Use a Reactive Electrophile: Primary alkyl halides (iodides and bromides) are generally good electrophiles for this reaction.[1] Avoid secondary and tertiary halides, which can lead to elimination side reactions. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent quenching of the enolate. Add the electrophile slowly to the enolate solution to minimize side reactions. 4. Optimize Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product decomposition. |
| Formation of Multiple Products (Besides Diastereomers) | 1. Over-alkylation: If the product still has an acidic proton, it can be deprotonated and alkylated a second time. 2. Elimination: If a secondary or tertiary alkyl halide is used as the electrophile, elimination can compete with substitution. 3. Reaction with the Ester Carbonyl: If a nucleophilic base is used or if the reaction temperature is too high, the base can attack the ester carbonyl group. | 1. Use Stoichiometric Amounts of Reagents: Use a slight excess of the base and a stoichiometric amount of the electrophile relative to the starting material. 2. Choose the Right Electrophile: Use primary alkyl halides to minimize elimination reactions.[1] 3. Use a Non-Nucleophilic Base: Use a sterically hindered base like LDA to avoid nucleophilic attack on the ester. Maintain a low reaction temperature. |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound
This protocol provides a general procedure for the diastereoselective alkylation of this compound using LDA as the base.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the solution of the diester via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours, monitor by TLC).
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Visualization of Key Concepts
Diagram 1: Diastereoselective Alkylation Workflow
Caption: Workflow for diastereoselective alkylation.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]
-
Fiveable. (n.d.). Alkylation of enolates. Organic Chemistry II Class Notes. Retrieved January 13, 2026, from [Link]
-
Myers, A. G. (n.d.). Enolate Alkylations. Harvard University. Retrieved January 13, 2026, from [Link]
-
Fernández, G. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. Retrieved January 13, 2026, from [Link]
-
Jenkins, P. R., Hulme, S. J., Fawcett, J., & Russell, D. R. (1994). The Stereoselective Alkylation of Cyclohexane-1,2-dicarboxylic Acid Mono-(-)-menthyl Ester. Tetrahedron Letters, 35(29), 5419-5422. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved January 13, 2026, from [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 772-785. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved January 13, 2026, from [Link]
-
Koverda, A. A., Koverda, M. N., Kofanov, E. R., & Krasovskaya, G. G. (2018). Stereoselectivity of alkylation benzene by (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid. Butlerov Communications, 55(9), 106-110. [Link]
-
Seebach, D., & Wasmuth, D. (1980). Über die Stereoselektivität der α‐Alkylierung von (1R, 2S) (+)‐cis‐2‐hydroxy‐cyclohexancarbonsäureäthylester. Helvetica Chimica Acta, 63(1), 197-200. [Link]
-
University of Calgary. (n.d.). Ch21: Which bases?. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates. Retrieved January 13, 2026, from [Link]
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Science, 378(6618), 403-409. [Link]
-
Organic Chemistry Tutor. (2023, February 15). Alkylation of Enolates [Video]. YouTube. [Link]
Sources
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- 2. thieme-connect.com [thieme-connect.com]
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- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
Technical Support Center: Troubleshooting Diastereomeric Separation of Cyclohexane Derivatives
Welcome to the technical support center dedicated to the nuanced challenge of separating cyclohexane diastereomers. Due to their conformational flexibility and often subtle stereochemical differences, these separations can be complex. This guide is structured to provide both quick answers through FAQs and deep, systematic troubleshooting for specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is separating cyclohexane diastereomers so challenging?
The primary difficulty arises from the dynamic equilibrium of cyclohexane ring conformations, most notably the rapid interconversion between two chair conformers at room temperature.[1] This "ring-flip" can average out the structural differences between diastereomers from the perspective of the stationary phase, leading to co-elution. Successful separation depends on exploiting the subtle differences in the stability, polarity, and steric profile of the dominant conformer for each diastereomer.
Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?
Not necessarily, but it is often the most effective approach. Diastereomers are distinct chemical compounds with different physical properties, so they can be separated on achiral stationary phases (like C18 or silica).[2][3][4] However, CSPs are designed to recognize and interact with specific 3D structures. The chiral pockets and interaction sites on a CSP can amplify the small structural differences between diastereomers, often leading to superior resolution that is difficult to achieve on an achiral phase.[5][6]
Q3: What is the most common cause of poor resolution between cyclohexane diastereomers?
The most frequent issue is a sub-optimal choice of stationary and mobile phases. The combination must create a selective environment where the small differences in polarity and/or shape between the diastereomers can be exploited. A generic C18 column with a simple acetonitrile/water mobile phase may not provide enough specific interactions to resolve closely related diastereomers.
Q4: Can temperature be used to improve separation?
Absolutely. Temperature is a critical but often overlooked parameter. Lowering the temperature can slow the rate of ring-flipping, "locking" the diastereomers into their more stable conformations for longer periods.[1] This can enhance the average structural difference between them, leading to better separation. Conversely, in some cases, increasing the temperature can alter the selectivity of polysaccharide-based CSPs, sometimes even improving resolution or reversing the elution order.[7]
In-Depth Troubleshooting Guides
This section provides a systematic, cause-and-effect approach to solving common chromatographic problems.
Problem 1: Poor Resolution / Co-elution of Diastereomers
You observe one broad, misshapen peak or two peaks with very little valley between them (Resolution, Rs < 1.5).
The fundamental issue is a lack of differential interaction (selectivity, α) between your analytes and the stationary phase. The goal is to amplify the small physicochemical differences between the diastereomers.
-
Expert Insight: While achiral phases can work, CSPs are purpose-built for stereoisomer separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and should be your first choice for screening.[5][8] They offer a complex array of interaction mechanisms including hydrogen bonding, dipole-dipole, and steric inclusion that are effective for resolving conformers.[6]
-
Actionable Protocol: Stationary Phase Screening
-
Primary Screen: Select a small set of orthogonal CSPs. A good starting point is one cellulose-based and one amylose-based column.
-
Secondary Screen (if needed): If polysaccharide phases fail, consider Pirkle-type phases or, for specific applications, macrocyclic antibiotic-based CSPs.[5][6]
-
Achiral Option: If you are restricted to achiral phases, ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions that can cause peak tailing and mask selectivity.[2] Porous graphitic carbon (PGC) columns can also offer unique selectivity for structurally similar compounds.[9]
-
-
Expert Insight: The mobile phase dictates how the analytes interact with the stationary phase. For normal-phase chromatography on CSPs, the choice and ratio of the alcohol modifier are critical. For reversed-phase, the organic modifier and any additives play a similar role.
-
Actionable Protocol: Mobile Phase Optimization
-
Modifier Choice: In normal phase, compare Isopropanol (IPA) and Ethanol (EtOH) as modifiers with n-Hexane. IPA is a stronger hydrogen bond acceptor and donor than EtOH, which can significantly alter selectivity. Sometimes, more exotic alcohols or ethers like MTBE can provide unique selectivity.[8][9]
-
Modifier Percentage: Perform a gradient elution first to scout for the approximate percentage of modifier needed to elute your compounds. Then, run a series of isocratic experiments around this percentage (e.g., 5%, 10%, 15%, 20% alcohol) to find the optimal balance between retention and resolution.
-
Additives: For acidic or basic analytes, add a small amount (0.1%) of a modifier like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases.[8] This suppresses ionization and secondary interactions, leading to sharper peaks and often improved resolution.
-
Reversed-Phase Modifiers: When using reversed-phase, compare acetonitrile (ACN) and methanol (MeOH). ACN and MeOH offer different selectivities; a mobile phase containing a mix of both can sometimes resolve diastereomers that co-elute with either solvent alone.[2][10]
-
| Mobile Phase Component | Influence on Diastereomer Separation |
| Primary Solvent (e.g., Hexane, Water) | Controls the overall elution strength. |
| Organic Modifier (e.g., IPA, EtOH, ACN, MeOH) | Modulates retention and selectivity through specific interactions (H-bonding, dipole). Its choice is critical.[2][9] |
| Additive (e.g., TFA, DEA) | Suppresses ionization of analytes and residual silanols, improving peak shape and preventing ionic interactions.[8] |
-
Expert Insight: The conformational equilibrium of the cyclohexane ring is temperature-dependent.[1] Lowering the column temperature (e.g., to 10-15°C) can slow this interconversion, potentially increasing the average structural difference between the diastereomers and improving resolution. This is a powerful tool, especially for flexible molecules.
-
Actionable Protocol: Temperature Study
-
Establish the best column/mobile phase combination at ambient temperature (e.g., 25°C).
-
Systematically decrease the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) while monitoring resolution.
-
Be aware that retention times will increase at lower temperatures, so adjust run times accordingly.
-
Sources
- 1. Rotamer - Wikipedia [en.wikipedia.org]
- 2. isca.me [isca.me]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymc.co.jp [ymc.co.jp]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Stability of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Welcome to the technical support center for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization and epimerization of this chiral molecule. Maintaining the stereochemical integrity of this compound is critical for its application, and this document outlines the mechanistic principles and practical steps to achieve this.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during your experimental workflow that lead to a loss of stereochemical purity.
Q1: I've observed a significant loss of enantiomeric excess (e.e.) after my aqueous work-up. What went wrong?
This is a common issue and almost always points to pH-catalyzed epimerization. The proton at the α-carbon (C1) is acidic and susceptible to removal under both acidic and basic conditions, leading to a planar, achiral enolate intermediate that can be protonated from either face, thus scrambling the stereocenter.[1][2][3]
Immediate Causes & Solutions:
-
Harsh pH Conditions: Using strong bases (like NaOH, KOH) or strong acids (like concentrated HCl) to neutralize your reaction mixture creates an environment where the rate of enolization is high.
-
Solution: Neutralize your reaction mixture using a buffered solution or a mild acidic/basic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) is an excellent choice for quenching basic reactions. For acidic reactions, a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) is recommended.[4] The goal is to bring the pH of the aqueous layer to as close to 7 as possible without overshooting into strongly acidic or basic territory.
-
-
Prolonged Exposure: The longer your compound is in contact with a non-neutral aqueous phase, the greater the extent of epimerization.
-
Solution: Perform extractions and washes as quickly and efficiently as possible. Minimize the time the organic layer containing your product is in the separatory funnel with the aqueous phase.
-
Protocol 1: Optimized Mild Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of all reactions, including epimerization.
-
Slowly add a saturated aqueous solution of NH₄Cl (if quenching a base) or NaHCO₃ (if quenching an acid) with vigorous stirring until the reaction is neutralized. Check the pH of the aqueous layer using pH paper; aim for a pH between 6 and 8.
-
Transfer the mixture to a separatory funnel and add your extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the aqueous layer two to three times, collecting the organic phases.
-
Combine the organic layers and wash once with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo at a low temperature (<30 °C).
Q2: My enantiomeric purity decreased after purification by column chromatography. How can I prevent this?
Column chromatography can be a major source of racemization if not performed with care. The stationary phase itself can be problematic.
Immediate Causes & Solutions:
-
Acidic Silica Gel: Standard silica gel is inherently acidic (pH ~4-5) and can catalyze enolization on the column surface.[1]
-
Solution 1: Use Neutralized Silica. Prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (~0.1-1% v/v), to neutralize the acidic sites. Let the slurry stir for 15-20 minutes before packing the column.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a bonded-phase silica gel (like C18 for reverse-phase chromatography) which are less likely to cause epimerization.
-
-
Protic or Contaminated Solvents: Using protic solvents (like methanol or ethanol) in your mobile phase can facilitate proton transfer and accelerate racemization.[1] Likewise, solvents contaminated with acid or base can be detrimental.
-
Solution: Use high-purity, anhydrous, aprotic solvents for your mobile phase (e.g., hexane, ethyl acetate, dichloromethane). Ensure your solvents are stored properly and are free from acidic or basic impurities.
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Stationary Phase | Standard, acidic silica gel | Neutralized silica (0.5% TEA) or neutral alumina | Prevents acid-catalyzed enolization on the column surface.[1] |
| Mobile Phase | Protic solvents (e.g., methanol) | Anhydrous, aprotic solvents (e.g., Hexane/EtOAc) | Minimizes proton transfer that facilitates enolate formation.[1] |
| Temperature | Ambient (if high) | Run column in a cool environment if possible | Reduces the kinetic rate of epimerization. |
| Run Time | Prolonged | Optimize gradient for faster elution | Minimizes contact time with the stationary phase. |
Q3: The stereochemical purity of my compound is degrading during storage. What are the ideal storage conditions?
This compound can epimerize over time if not stored correctly. The same factors that cause issues during synthesis and purification—trace acid/base, temperature, and solvent—are responsible for degradation during storage.
Immediate Causes & Solutions:
-
Storage Temperature: Higher temperatures provide the activation energy for enolization.[1][5]
-
Atmosphere and Purity: Trace acidic or basic impurities in the sample or exposure to air (which contains CO₂ and moisture) can initiate degradation.
-
Solution: Ensure the final product is highly pure and free of any acidic or basic residues from the synthesis or purification. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture. Sealing the vial with a high-quality cap and parafilm is advisable.
-
-
Storage Solvent: If stored in solution, the solvent choice is critical.
-
Solution: If you must store it in solution, use a high-purity, anhydrous, aprotic solvent like dichloromethane or toluene. Avoid protic solvents like methanol or ethanol.[1] However, storage as a neat, dry solid or oil is preferable.
-
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of racemization for this compound?
The primary mechanism is epimerization at the C1 position via the formation of a planar, achiral enolate intermediate. The compound is a β-keto ester analog, where the ester at C2 enhances the acidity of the α-proton at C1. In the presence of a base (B:), this proton is abstracted. The resulting enolate is planar and achiral. When this intermediate is reprotonated, the proton can add to either face of the planar system with roughly equal probability, leading to a mixture of the original (1R,2S) isomer and its (1S,2S) epimer, ultimately resulting in a racemic mixture at that center. A similar process can occur under acidic conditions via an enol intermediate.[1][2][3]
Caption: Base-catalyzed epimerization via an achiral enolate intermediate.
Q5: Can temperature alone cause racemization?
Yes, elevated temperatures can cause racemization even in the absence of a strong acid or base catalyst.[1] Heat provides the necessary thermal energy to overcome the activation barrier for the keto-enol tautomerism. While the process is much slower without a catalyst, for high-purity applications and long-term storage, temperature control is a critical factor.[5] Some enzymatic reactions show that temperature can significantly influence the stereochemical outcome, highlighting its importance in chiral systems.[8]
Q6: How do I accurately measure the enantiomeric excess (e.e.) or epimeric ratio?
The most reliable and widely used method for determining the enantiomeric or diastereomeric purity of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[9][10]
-
Technique: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
-
Column Selection: Columns based on cellulose or amylose derivatives are common starting points for separating this type of molecule.[9][11] Screening several different chiral columns is often necessary to find one that provides baseline separation.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two isomers in the chromatogram.
Caption: Decision tree for troubleshooting loss of stereochemical integrity.
References
- BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral beta-keto esters. BenchChem Technical Support.
- B, Dr. (2024).
- Wikipedia. (2023).
- BenchChem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem Technical Support.
- Zhang, Z., et al. (2019). Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2009). chiral chromatography.
- BenchChem. (n.d.). How to prevent epimerization during Cyclo(Pro-Leu) synthesis. BenchChem Technical Support.
- Barry, L. G., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research.
- RSC Publishing. (n.d.). Chirality amplification step of temperature cycle-induced deracemization.
- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- ResearchGate. (n.d.).
- Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry.
- ResearchGate. (n.d.). Effect of pH on the conversion ( x ) and enantiomeric ratio ( E ) in....
- PubMed. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed.
- Chromatography Today. (2020). Trouble with chiral separations.
- ResearchGate. (2012). How to reduce epimerization in Chiral molecule?.
- BLDpharm. (n.d.). (1R,2S)
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- ScienceDirect. (n.d.). Chiral methods. ScienceDirect.
- Atmos. Chem. Phys. (n.d.). Effects of storage conditions on the molecular-level composition of organic aerosol particles.
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Common impurities in commercial (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Welcome to the technical support center for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral diester in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on identifying and managing impurities.
I. Understanding the Impurity Profile of this compound
The specified (1R,2S) stereoisomer is a cis-diester. The purity of this compound is critical for its application, particularly in asymmetric synthesis where stereochemical integrity is paramount. Impurities can arise from various stages, including the synthesis, purification, and storage of the material. They can be broadly categorized into stereoisomers, synthesis-related impurities, and residual solvents.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter in the lab.
Q1: I'm seeing unexpected peaks in my GC-MS analysis. How can I identify them?
A1: Unexpected peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis typically correspond to volatile or semi-volatile impurities. The most probable culprits are other stereoisomers, residual starting materials, or synthesis by-products.
Causality: The synthesis of this compound often involves the hydrogenation of diethyl phthalate or a related unsaturated precursor, followed by esterification. Incomplete reactions or side reactions during these steps are the primary source of these impurities. For instance, incomplete hydrogenation of a precursor like diethyl cis-Δ4-tetrahydrophthalate would leave it as a residual impurity.[1]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown GC-MS peaks.
Step-by-Step Identification Protocol:
-
Analyze Mass Spectra: Compare the mass spectra of the unknown peaks with the spectrum of your main compound.
-
Isomers: Diastereomers and enantiomers will often have very similar or identical mass spectra to the desired product. Their identification relies on chromatographic separation.
-
Synthesis-Related Impurities: Look for characteristic fragments. For example, a mono-ester would show a different molecular ion peak. Unhydrogenated precursors would have a mass difference of 2 or 4 Da.
-
-
Run Authentic Standards: If you suspect specific impurities (e.g., the trans-isomer or the starting diacid), inject authentic samples of these compounds to confirm retention times.
-
Utilize Chiral Chromatography: For suspected stereoisomeric impurities, a standard GC-MS may not provide separation. Chiral GC or High-Performance Liquid Chromatography (HPLC) is often necessary for baseline separation of enantiomers and diastereomers.[2][3][4]
Q2: My product's optical rotation is lower than expected, suggesting a loss of enantiomeric purity. What are the likely causes and how can I fix it?
A2: A lower-than-expected optical rotation strongly indicates the presence of the enantiomer, (1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate, or other optically inactive impurities.
Causality: Enantiomeric contamination can occur if the chiral starting materials or catalysts used in the synthesis are not enantiomerically pure. Additionally, some reaction conditions can cause epimerization at one of the chiral centers, leading to the formation of other diastereomers.
Troubleshooting and Purification:
-
Confirm Enantiomeric Excess (ee): Use chiral HPLC to determine the precise enantiomeric excess of your material. This is a more accurate measure of stereochemical purity than optical rotation alone.
-
Purification via Preparative Chiral HPLC: If the enantiomeric purity is insufficient for your application, preparative chiral HPLC is the most effective method for separating the enantiomers and obtaining a product with high ee.
-
Recrystallization (if applicable): While less common for oily products like this diester, if a crystalline derivative can be formed, diastereomeric resolution through crystallization with a chiral resolving agent is a classical purification strategy.
Q3: My NMR spectrum shows small, unidentified signals. What could they be?
A3: Minor signals in an NMR spectrum can be due to a range of non-volatile impurities or structural isomers that are difficult to separate.
Causality: Besides the common stereoisomers, positional isomers of the dicarboxylate group (e.g., diethyl cyclohexane-1,3-dicarboxylate or 1,4-dicarboxylate) could be present if the initial starting material (the dicarboxylic acid) was not isomerically pure. Additionally, partially hydrolyzed products, such as monoethyl cyclohexane-1,2-dicarboxylate, may be present.
Identification Strategy:
-
Analyze NMR Shifts: Compare the chemical shifts and coupling constants of the impurity signals with literature data for potential isomers.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of the unknown impurities by showing correlations between protons and carbons.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can be used to separate and identify non-volatile impurities, such as the mono-ester or the free dicarboxylic acid.
III. Frequently Asked Questions (FAQs)
What are the most common impurities in commercial this compound?
Based on typical synthesis routes and analytical data of related compounds, the common impurities can be summarized as follows:
| Impurity Category | Specific Examples | Likely Origin |
| Stereoisomers | (1S,2R)-Diethyl cyclohexane-1,2-dicarboxylate (enantiomer)(1R,2R)- and (1S,2S)-isomers (trans-diastereomers) | Incomplete stereocontrol during synthesis; epimerization. |
| Synthesis-Related | 1,2-Cyclohexanedicarboxylic acidMonoethyl 1,2-cyclohexanedicarboxylateDiethyl cis-Δ4-tetrahydrophthalate | Unreacted starting materialPartial hydrolysisIncomplete hydrogenation of precursor |
| By-products | Ethanol, CyclohexanolDiethyl cyclohexane-1-carboxylate | Residual reactants/by-productsDecarboxylation side reaction |
| Residual Solvents | Toluene, Hexane, Ethanol, Ether, Dimethylformamide (DMF) | Solvents used in synthesis and purification.[5][6][7][8] |
How can I test for residual solvents?
The standard method for analyzing residual solvents in pharmaceutical-grade materials is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) or Mass Spectrometry (HS-GC-MS), following guidelines such as USP <467> and ICH Q3C.[6][7][9] These methods are highly sensitive and can quantify a wide range of volatile organic compounds.
Analytical Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a sample of the diester into a headspace vial. Add a suitable solvent in which the sample is soluble but which does not interfere with the analysis (e.g., dimethyl sulfoxide).
-
Incubation: The sealed vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.
-
Separation & Detection: The volatile compounds are separated on a suitable GC column (e.g., a 624-type phase) and detected by the mass spectrometer.
-
Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard.
What are the acceptable purity levels for this compound?
Acceptable purity levels are highly dependent on the end-use application.
-
For general synthetic use: A purity of >95% (by GC) may be acceptable, with the main impurities being other stereoisomers.
-
For use as a chiral auxiliary or in cGMP synthesis: A much higher purity is typically required, often >99%, with strict limits on specific impurities. Enantiomeric excess (ee) should be >99%. Residual solvents must be below the limits defined by ICH guidelines.[8]
IV. References
-
Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved from [Link]
-
Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. (n.d.). Contract Laboratory. Retrieved from [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac Group. Retrieved from [Link]
-
Diethyl trans-1,2-Cyclohexanedicarboxylate | C12H20O4 | CID 44629905. (n.d.). PubChem. Retrieved from [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. (n.d.). Organic Syntheses. Retrieved from [Link]
-
1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990. (n.d.). PubChem. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]
-
1,2-Cyclohexanedicarboxylic acid, diethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. (2015). ResearchGate. Retrieved from [Link]
-
Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. (2019). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Oxidative degradation of diethyl phthalate by photochemically-enhanced Fenton reaction. (2007). PubMed. Retrieved from [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. (2019). ResearchGate. Retrieved from [Link]
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- 6. resolvemass.ca [resolvemass.ca]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. almacgroup.com [almacgroup.com]
- 9. agilent.com [agilent.com]
Enhancing the efficiency of Diels-Alder reactions with substituted cyclohexenes
Welcome to the technical support center for Diels-Alder reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in the synthesis of substituted cyclohexenes. This guide is structured to address common questions and troubleshoot specific problems you may encounter in the lab, ensuring your experiments are both successful and efficient.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for designing and executing successful Diels-Alder reactions.
Q1: What are the foundational principles for maximizing the efficiency of a Diels-Alder reaction?
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a cyclohexene ring by reacting a conjugated diene with an alkene, known as the dienophile.[1][2] Its efficiency is governed by several key factors:
-
Electronic Compatibility: The reaction is fastest when there is a significant electronic difference between the reactants. The most common setup, a "normal electron-demand" Diels-Alder, involves an electron-rich diene and an electron-poor dienophile.[3][4][5]
-
Diene Conformation: The diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the central single bond. This planar arrangement is necessary to allow for the concerted, cyclic movement of electrons that forms the new ring.[1][6] Dienes that are sterically locked in an s-trans conformation will not react.
-
Stereoselectivity (The Endo Rule): When a dienophile with an electron-withdrawing group (EWG) approaches a cyclic diene, the reaction typically favors the endo product. This preference is due to stabilizing secondary orbital interactions between the π-system of the diene and the EWG of the dienophile in the transition state.[1][7]
-
Reaction Conditions: Temperature, pressure, solvent, and the use of catalysts can all have a profound impact on reaction rate, yield, and selectivity.[8][9]
Q2: How do specific substituent groups on the diene and dienophile influence the reaction rate?
The rate of a Diels-Alder reaction is highly sensitive to the electronic nature of the substituents on both the diene and the dienophile.
-
On the Dienophile: Electron-withdrawing groups (EWGs) such as carbonyls (-CHO, -COR), esters (-COOR), nitriles (-CN), or nitro groups (-NO₂) make the dienophile more electrophilic.[3][4][6] This lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap with the diene and accelerating the reaction.[4]
-
On the Diene: Electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups increase the electron density of the diene, making it more nucleophilic.[4][5] This raises the energy of its Highest Occupied Molecular Orbital (HOMO), which also narrows the HOMO-LUMO gap and increases the reaction rate.
Conversely, an "inverse-electron-demand" Diels-Alder reaction can be achieved between an electron-poor diene and an electron-rich dienophile.[1]
Q3: When should I consider using a Lewis acid catalyst, and how does it work?
A Lewis acid catalyst is recommended when reaction rates are slow, especially with moderately activated or unactivated dienophiles.
Lewis acids, such as AlCl₃, SnCl₄, or BF₃, function by coordinating to the electron-withdrawing group on the dienophile (e.g., the carbonyl oxygen).[10][11] This coordination dramatically increases the electron-withdrawing ability of the group, which further lowers the energy of the dienophile's LUMO.[1] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the reacting molecules in the transition state.[1] The benefits of using a Lewis acid catalyst include:
-
Increased Reaction Rate: Reactions can often be run at lower temperatures and for shorter durations.
-
Enhanced Regio- and Stereoselectivity: Lewis acids can amplify the preference for the endo product and improve regioselectivity with unsymmetrical reactants.[1][10]
Section 2: Troubleshooting Guide
This guide provides systematic solutions to common experimental issues.
Problem 1: Low or No Product Yield
Q: My reaction is slow, incomplete, or fails to proceed entirely. What are the most likely causes and how can I fix them?
Low conversion is a frequent issue that can often be traced back to several factors. Use the following workflow to diagnose the problem.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and solving low-yield Diels-Alder reactions.
Causality Explained:
-
Incorrect Electronics: The reaction is driven by the interaction between the diene's HOMO and the dienophile's LUMO. If this energy gap is too large, the reaction will be slow or nonexistent.[4][9]
-
Unfavorable Diene Conformation: Acyclic dienes exist in an equilibrium between the reactive s-cis and the more stable, unreactive s-trans conformers.[6][12] If bulky substituents create significant steric strain in the s-cis conformation, the equilibrium will heavily favor the s-trans form, effectively preventing the reaction.
-
Suboptimal Temperature: Temperature has a dual effect.
-
Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[12]
-
Too High: The Diels-Alder reaction is reversible. The reverse reaction, known as the retro-Diels-Alder , is entropically favored (one molecule breaks into two) and becomes significant at high temperatures.[10][12] This can lead to product decomposition and low yields.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.[12] Monitor the reaction by TLC or GC-MS to find the optimal balance.
-
Problem 2: Poor Stereoselectivity
Q: I am getting a mixture of endo and exo products. How can I increase the selectivity for the desired endo adduct?
The endo product is often the kinetically favored product, formed faster at lower temperatures, due to stabilizing secondary orbital interactions. The exo product is typically more sterically stable and thus the thermodynamically favored product.[12]
Visualizing Endo vs. Exo Transition States
Caption: Comparison of endo and exo transition states. The endo path is stabilized by secondary orbital overlap.
Strategies to Enhance Endo Selectivity:
-
Lower the Reaction Temperature: Since the endo product is the kinetic product, running the reaction at lower temperatures (e.g., 0 °C or -78 °C) will favor its formation and minimize the formation of the thermodynamic exo product.[12]
-
Use a Lewis Acid Catalyst: Lewis acid catalysis not only accelerates the reaction but often significantly enhances endo selectivity. The catalyst holds the dienophile in a rigid conformation that maximizes secondary orbital overlap in the transition state.[1][10]
-
Solvent Choice: Polar solvents can sometimes influence the endo/exo ratio, although the effect is often less pronounced than temperature or catalysis. Experiment with a range of solvents to determine the optimal choice for your specific system.
Problem 3: Undesired Side Reactions
Q: I'm observing polymerization or my product is decomposing upon workup. What is happening?
-
Polymerization: Highly reactive dienes (like cyclopentadiene) and dienophiles can undergo self-polymerization, especially at higher temperatures. Cyclopentadiene, for example, readily dimerizes at room temperature.
-
Solution: Use freshly distilled or "cracked" diene. Add the diene slowly to the solution of the dienophile. Run the reaction at the lowest effective temperature to minimize polymerization side reactions.[10]
-
-
Product Decomposition (Retro-Diels-Alder): As discussed in the low yield section, if your product is not stable at the reaction temperature, it can revert to the starting materials.[10] This is common for adducts that relieve significant ring strain upon decomposition.
-
Solution: Reduce the reaction temperature. If high temperatures are required for the forward reaction, consider if the product can be trapped or derivatized in situ to prevent the reverse reaction.
-
Section 3: Experimental Protocols & Data
General Experimental Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a framework. Specific quantities, temperatures, and times must be optimized for your particular substrates.
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 equiv) and dissolve it in a suitable anhydrous solvent (e.g., CH₂Cl₂, toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (0.1 - 1.1 equiv) dropwise via syringe. Stir for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the diene (1.0-1.2 equiv) dropwise to the reaction mixture. Using a slight excess of one reactant can help drive the reaction to completion.[12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.[12]
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NaHCO₃ solution or water) at the reaction temperature.[12]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
Data Tables for Reaction Optimization
Table 1: Effect of Lewis Acid Catalysts on Reaction Rate and Selectivity
| Catalyst | Typical Loading (mol%) | Relative Rate Acceleration | Typical Endo:Exo Selectivity | Notes |
| None (Thermal) | N/A | 1x (baseline) | Varies (e.g., 3:1 to 10:1) | Often requires high temperatures. |
| BF₃·OEt₂ | 100 | 10x - 100x | >10:1 | Mild, easy to handle. |
| AlCl₃ | 10 - 100 | 100x - 1,000x | >20:1 | Very strong, can cause side reactions. |
| SnCl₄ | 10 - 100 | 100x - 1,000x | >20:1 | Strong, good for sterically hindered substrates. |
| ZnCl₂ | 100 | 5x - 50x | >10:1 | Milder, useful for sensitive substrates. |
Data are generalized and will vary significantly based on substrates.
Table 2: Common Solvents and Their Effects
| Solvent | Polarity | Typical Use | Potential Effects |
| Toluene / Xylene | Non-polar | High-temperature thermal reactions | High boiling points allow for high reaction temperatures.[13] |
| Dichloromethane (DCM) | Polar Aprotic | Lewis acid-catalyzed reactions | Good solubility for many substrates and catalysts; low boiling point. |
| Hexane / Pentane | Non-polar | Thermal reactions | Generally slower rates compared to polar solvents. |
| Water | Polar Protic | "On-water" reactions | Can sometimes dramatically accelerate reactions due to hydrophobic effects. |
| Ionic Liquids | High Polarity | Specialized applications | Can enhance rate and selectivity through unique solvent-solute interactions.[14] |
References
-
Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
-
Diels Alder Reaction Mechanism - BYJU'S. BYJU'S. [Link]
-
14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC - NIH. National Institutes of Health. [Link]
-
The Diels-Alder Cycloaddition - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
16.11 Rules of the Diels–Alder Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. Slideshare. [Link]
-
14. The Diels-Alder Cycloaddition Reaction. University of Missouri–St. Louis. [Link]
-
Ch 10: Diels-Alder reaction - University of Calgary. University of Calgary. [Link]
-
Diels-Alder reaction - chemeurope.com. chemeurope.com. [Link]
-
Internal and external factors influencing the Diels-Alder reaction. Wiley Online Library. [Link]
-
The Diels-Alder Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones | Journal of the American Chemical Society. ACS Publications. [Link]
-
Internal and external factors influencing the Diels-Alder reaction - ResearchGate. ResearchGate. [Link]
-
Diels-Alder Reaction. Chem 227, Occidental College. [Link]
-
CATALYSIS OF THE DIELS-ALDER REACTION | Journal of the American Chemical Society. ACS Publications. [Link]
-
Diels-Alder reaction – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
-
r^ SOLVENT EFFECTS IN THE DIELS ALDER REACTION by ERNESTO SILBER. Texas Tech University. [Link]
-
Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one - ResearchGate. ResearchGate. [Link]
-
Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Iraqi Journal of Science. [Link]
-
stereochemistry of the diene and dienophile - YouTube. YouTube. [Link]
-
Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed. National Institutes of Health. [Link]
-
The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones - Macmillan Group. Macmillan Group, Princeton University. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Modelling of solvent effects on the Diels–Alder reaction - OUCI. OUCI. [Link]
-
14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
(PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction - ResearchGate. ResearchGate. [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. Quora. [Link]
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Technical Support Center: Asymmetric Synthesis of Substituted Cyclohexanes
Welcome to the technical support center for the asymmetric synthesis of substituted cyclohexanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Substituted cyclohexanes are core motifs in countless natural products and pharmaceutical agents, and their stereocontrolled synthesis is a critical objective in modern organic chemistry.[1][2] This resource provides field-proven insights and systematic protocols to help you achieve high yields and excellent stereoselectivities in your reactions.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection Fundamentals
This section addresses high-level questions to guide your initial strategy and catalyst choice.
Q1: What are the primary catalytic strategies for synthesizing chiral substituted cyclohexanes?
A1: There are three main classes of catalysts, each with distinct mechanisms and advantages:
-
Organocatalysts: These are metal-free, small organic molecules that promote reactions through mechanisms like enamine or iminium ion formation.[1] Proline and its derivatives, squaramides, and diphenylprolinol silyl ethers are common examples used in Diels-Alder, Michael additions, and cascade reactions to build the cyclohexane ring with high stereoselectivity.[1][3][4]
-
Chiral Lewis Acids: Metal-based catalysts (e.g., complexes of Al, Ti, Zn, Cu) accelerate cycloadditions like the Diels-Alder reaction.[5][6] They function by coordinating to an electron-withdrawing group on the dienophile, lowering its LUMO energy, which increases reactivity and allows for facial discrimination by the chiral ligand environment.[5]
-
Biocatalysts (Enzymes): Enzymes, particularly ene-reductases, offer an exceptionally selective and green approach.[4] They are primarily used for the desymmetrization of prochiral substrates like 2,5-cyclohexadienones to generate chiral cyclohexenones, often with near-perfect enantioselectivity (>99% ee).[7][8]
Q2: How do I choose between an organocatalyst and a chiral Lewis acid for a Diels-Alder reaction?
A2: The choice depends on your substrate, desired reaction conditions, and sensitivity to air and moisture.
-
Choose a Chiral Lewis Acid when:
-
You need a significant rate acceleration, allowing the reaction to proceed at lower temperatures.[5]
-
Your dienophile has a Lewis basic site (e.g., a carbonyl group) for the catalyst to coordinate.
-
You are working under strictly anhydrous conditions, as most Lewis acids are highly water-sensitive.
-
-
Choose an Organocatalyst when:
-
You require milder reaction conditions and greater tolerance to trace amounts of air or moisture.
-
Your substrates are α,β-unsaturated aldehydes or ketones, which are readily activated via iminium ion catalysis.[1]
-
You want to avoid residual metal contamination in your final product, which is a critical consideration in pharmaceutical synthesis.
-
Q3: My target molecule has multiple contiguous stereocenters. What is the best strategy?
A3: For complex targets with several stereocenters, organocatalytic domino or cascade reactions are a powerful strategy.[1] These reactions form multiple bonds and stereocenters in a single, operationally simple step from readily available precursors.[9][10] For example, a one-pot Michael-Michael-1,2-addition sequence can efficiently generate fully substituted cyclohexanes with five contiguous stereocenters in high yield and excellent stereoselectivity (>30:1 dr, 96-99% ee).[1][9]
Catalyst Selection Workflow
The following diagram outlines a general decision-making process for selecting a catalyst class based on the desired transformation.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Problem 2: Low Yield or Stalled Reaction
A: A low yield can be caused by catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
-
Check Catalyst Activity: Ensure the catalyst was not deactivated during storage or handling. For reactions like the Diels-Alder, Lewis acid catalysts can be "poisoned" by water. [3]* Increase Temperature: While lower temperatures often favor selectivity, some reactions require more thermal energy to proceed at a reasonable rate. A modest increase in temperature may improve yield, but monitor the effect on ee.
-
Monitor Reaction Progress: Use TLC or GC/LC-MS to track the consumption of starting material. If the reaction stalls, it may indicate catalyst death. In some cases, a second charge of the catalyst can restart the reaction.
-
Consider a More Active Catalyst: If optimization fails, you may need a more powerful catalyst. For instance, in Diels-Alder reactions, strong Lewis acids like AlCl₃ provide a greater rate acceleration than milder ones like ZnCl₂. [5]
Problem 3: Poor Diastereoselectivity (dr)
A: In reactions that form multiple chiral centers, such as the Diels-Alder reaction creating endo/exo products, poor diastereoselectivity can be an issue.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst in a Diels-Alder reaction often significantly enhances the endo:exo ratio. For example, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an 82:12 endo:exo ratio, while the AlCl₃-catalyzed reaction gives a 99:1 ratio. [5]* Catalyst/Substrate Matching: The steric and electronic properties of both the catalyst and the substrates dictate the facial selectivity of the approach to the transition state. Sometimes, a simple modification to the catalyst's chiral backbone or the substrate's protecting groups can dramatically alter the diastereomeric outcome.
-
Dynamic Kinetic Resolution: In some organocatalytic systems, a base can mediate the epimerization of a newly formed stereocenter, allowing for a dynamic kinetic resolution that enriches one diastereomer. [1]This is often highly dependent on the choice of base and solvent.
Section 3: Key Experimental Protocols
Adherence to precise and validated protocols is essential for reproducibility and success.
Protocol 1: General Procedure for an Organocatalytic Michael Addition
This protocol describes a representative setup for an organocatalytic reaction to form a substituted cyclohexane derivative, inspired by procedures for synthesizing functionalized cyclohexanes. [1][9] Materials:
-
β-ketoester (1.0 equiv)
-
β-nitrostyrene (1.1 equiv)
-
α,α-dicyanoolefin (1.2 equiv)
-
Chiral Amino-Squaramide Catalyst (1-5 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried reaction vial with a magnetic stir bar
Procedure:
-
To the flame-dried vial under an inert atmosphere (N₂ or Argon), add the β-ketoester (1.0 equiv) and the chiral amino-squaramide catalyst (e.g., 1 mol%).
-
Add anhydrous DCM to achieve a suitable concentration (e.g., 0.2 M).
-
Add the β-nitrostyrene (1.1 equiv) to the solution and stir the reaction at room temperature.
-
Monitor the formation of the initial Michael adduct by TLC (typically 12-24 hours).
-
Once the first addition is complete, add the α,α-dicyanoolefin (1.2 equiv) directly to the mixture.
-
Add the achiral base catalyst, DBU (10 mol%), to initiate the second Michael addition and subsequent cyclization cascade.
-
Stir the reaction for an additional 24-48 hours, monitoring by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by adding saturated aq. NH₄Cl solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted cyclohexane.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Troubleshooting via a Solvent Screen for Optimization
This protocol provides a systematic method to identify the optimal solvent for maximizing enantioselectivity. [11] Objective: To identify a solvent that enhances the stereochemical outcome of the reaction.
Methodology:
-
Select a range of 5-7 anhydrous solvents with varying properties (e.g., Dichloromethane (polar aprotic), Toluene (nonpolar), THF (coordinating), Acetonitrile (polar aprotic), Hexanes (nonpolar)).
-
Set up identical small-scale reactions in parallel for each solvent. It is crucial to keep all other parameters identical:
-
Same reaction vials and stir bars.
-
Same concentrations of substrates and catalyst.
-
Same reaction temperature.
-
-
Run the reactions for a fixed period (e.g., 24 hours) or until the reaction in the best-performing solvent (as judged by a preliminary TLC analysis) is complete.
-
Quench all reactions simultaneously.
-
Analyze a small aliquot from each reaction to determine the conversion (by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC).
-
Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
Example Data Table for Solvent Screen:
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee %) |
| Hexanes | 1.9 | 15 | 85 |
| Toluene | 2.4 | 65 | 92 |
| Dichloromethane | 9.1 | 95 | 88 |
| THF | 7.5 | 99 | 75 |
| Acetonitrile | 37.5 | >99 | 60 |
Section 4: References
-
Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications, 50(52), 6853-6855. Available from: [Link]
-
Asymmetric Synthesis. (n.d.). Department of Chemistry, University of Windsor. Retrieved January 14, 2026, from [Link]
-
Diels-Alder Reactions. (2021). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed. Retrieved January 14, 2026, from [Link]
-
Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures. (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (2024). PMC, NIH. Retrieved January 14, 2026, from [Link]
-
Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Chauhan, P., Urbanietz, G., Raabe, G., & Enders, D. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. (n.d.). Angewandte Chemie. Retrieved January 14, 2026, from [Link]
-
Ene-Reductase-Catalyzed Enantioselective Desymmetrization of Cyclohexadienones: Straightforward Access to All-Carbon Quaternary Stereocenters. (2024). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
de Miranda, A. S., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Managing Reaction Kinetics in the Esterification of Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the esterification of cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction kinetics and how to manage them effectively in your laboratory setting.
The esterification of cyclohexanedicarboxylic acid is a cornerstone of synthesizing various important molecules, including plasticizers, polymers, and pharmaceutical intermediates. However, mastering this reaction requires a nuanced understanding of its equilibrium nature and the various factors that can influence its rate and yield. This guide is structured to address the common challenges you may encounter, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed esterification of cyclohexanedicarboxylic acid?
A1: The acid-catalyzed esterification of cyclohexanedicarboxylic acid follows the Fischer-Speier esterification mechanism.[1] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall process involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3]
The mechanism can be summarized in six key, reversible steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):[2]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][4]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[1]
-
Deprotonation: A proton is transferred from the oxonium ion to a second molecule of the alcohol, forming a tetrahedral intermediate.[1]
-
Protonation: One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, forming a good leaving group (water).[2]
-
Elimination: A molecule of water is eliminated, and a protonated ester is formed.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product.[2]
Given that each step is reversible, the reaction exists in an equilibrium between reactants and products.[2]
Q2: Why is my esterification reaction yield so low?
A2: Low yields in the esterification of cyclohexanedicarboxylic acid are a common issue and can typically be attributed to the reversible nature of the reaction. The reaction establishes an equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other.[5] To improve the yield, the equilibrium must be shifted towards the products, in accordance with Le Chatelier's principle.[6]
Several factors can contribute to low yields:
-
Equilibrium Limitations: Without active intervention, the reaction will naturally reach an equilibrium that may not favor a high concentration of the ester.[5]
-
Presence of Water: As water is a product of the reaction, its accumulation will drive the equilibrium back towards the reactants through hydrolysis, the reverse reaction.[5][7]
-
Suboptimal Reactant Concentrations: An inappropriate molar ratio of alcohol to dicarboxylic acid can limit the extent of the reaction.
-
Inefficient Catalysis: An insufficient amount of catalyst or a catalyst that has lost its activity will result in a slow reaction that may not reach equilibrium in a practical timeframe.[5]
Q3: How can I effectively drive the reaction equilibrium towards the ester product?
A3: There are two primary strategies to shift the equilibrium and enhance your ester yield:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the alcohol as it is often less expensive and can also serve as the solvent, will drive the reaction forward.[2][8]
-
Removal of Water: Continuously removing water as it is formed is a highly effective method.[1][2][7] This can be achieved through several techniques:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is the most common and efficient method.[2][9][10] An inert, water-immiscible solvent (e.g., toluene, hexane) is used to form a low-boiling azeotrope with the water produced.[1][6] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected at the bottom of the trap, while the solvent overflows back into the reaction vessel.[2][9]
-
Use of Dehydrating Agents: Adding a drying agent like molecular sieves to the reaction mixture can absorb the water as it forms.[1]
-
Vapor Permeation/Pervaporation: These membrane-based techniques can selectively remove water from the reaction mixture.[11]
-
Q4: What are the most suitable catalysts for this reaction, and how do I choose one?
A4: The choice of catalyst is crucial for achieving a reasonable reaction rate. Commonly used catalysts include:
-
Strong Mineral Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts for Fischer esterification.[1]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be used.[1]
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst 15) offer the advantage of being easily separable from the reaction mixture, simplifying purification.[3]
-
Organotin Catalysts: For certain applications, inorganic tin and organotin compounds can be employed.[12]
The selection of a catalyst depends on factors such as the scale of the reaction, the sensitivity of your substrates, and the desired purification method. For most standard laboratory preparations, sulfuric acid or p-toluenesulfonic acid are excellent choices.
Troubleshooting Guide
Problem 1: The reaction is proceeding very slowly or not at all.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst | Increase the catalyst loading. For sulfuric acid or TsOH, a typical loading is 1-5 mol% relative to the carboxylic acid. | The catalyst increases the rate of reaction by protonating the carbonyl group, making it more susceptible to nucleophilic attack.[2] A higher catalyst concentration will lead to a faster reaction rate. |
| Low Reaction Temperature | Increase the reaction temperature. The optimal temperature is often near the boiling point of the alcohol or the azeotropic mixture when using a Dean-Stark trap. | Esterification reactions generally have a significant activation energy. Increasing the temperature provides the necessary energy for the molecules to overcome this barrier and react more quickly.[3] |
| Steric Hindrance | Consider using a less sterically hindered alcohol if possible. Be prepared for longer reaction times with bulkier reactants. | Bulky groups on either the cyclohexanedicarboxylic acid or the alcohol can physically impede the approach of the nucleophile to the electrophilic carbonyl carbon, thus slowing the reaction rate.[5][8] |
| Poor Mixing | Ensure efficient stirring of the reaction mixture. | In a heterogeneous mixture (e.g., with a solid catalyst or immiscible reactants), good mixing is essential to facilitate contact between the reactants and the catalyst. |
Problem 2: Water is not collecting in the Dean-Stark trap.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Reaction temperature is too low. | Increase the heat to ensure the azeotrope of the solvent and water is boiling and distilling into the condenser. | The azeotrope has a specific boiling point. If the reaction temperature is below this point, the vapor will not be generated to carry the water over into the trap.[6] |
| Incorrect solvent being used. | Ensure you are using a solvent that forms a low-boiling azeotrope with water and is less dense than water (e.g., toluene, hexane). | The principle of the Dean-Stark apparatus relies on the formation of a heteroazeotrope that, upon condensation, separates into two immiscible layers. The solvent must be less dense than water for proper separation in a standard Dean-Stark trap.[2][9] |
| Leak in the glassware setup. | Check all joints and connections for a proper seal. | A leak will prevent the system from reaching the required temperature and will allow the vapor to escape before it can be condensed. |
Problem 3: The formation of byproducts is observed.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Dehydration of the alcohol. | Use a milder catalyst or a lower reaction temperature. This is more common with secondary and especially tertiary alcohols. | Strong acids and high temperatures can promote the elimination of water from the alcohol, leading to the formation of alkenes.[5] |
| Intramolecular esterification (lactonization). | This is more likely with certain isomers of cyclohexanedicarboxylic acid. The reaction conditions can sometimes be optimized to favor intermolecular esterification. | If the geometry of the dicarboxylic acid allows, intramolecular reaction to form a cyclic ester (lactone) can compete with the desired intermolecular reaction.[2] |
Experimental Protocols & Visualizations
Protocol: General Procedure for the Esterification of Cyclohexanedicarboxylic Acid using a Dean-Stark Apparatus
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add cyclohexanedicarboxylic acid, a 5-10 fold molar excess of the desired alcohol, and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., 1-2 mol% of sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the graduated arm of the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is being formed. Alternatively, samples can be taken periodically and analyzed by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or infrared (IR) spectroscopy.[13][14][15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or chromatography as needed.
Diagrams
Caption: Experimental workflow for the esterification of cyclohexanedicarboxylic acid.
Caption: Troubleshooting decision tree for low esterification yield.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Smith, H. A., & Byrne, F. P. (1950). The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 72(10), 4406–4408. [Link]
-
Dean–Stark apparatus. (2023, December 22). In Wikipedia. [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. [Link]
-
Smith, H. A., & Hunt, P. P. (1959). The Kinetics of the Esterification of the Cyclohexanedicarboxylic Acids with Diphenyldiazomethane. Journal of the American Chemical Society, 81(3), 590–593. [Link]
-
Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. [Link]
-
Fischer–Speier esterification. (2023, December 14). In Wikipedia. [Link]
-
Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1295–1308. [Link]
- Blum, R., & Wozny, G. (1993). Removal of water from reaction mixtures. U.S.
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
- Method for removing water in continuous esterifying process. (2017).
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Analytica Chimica Acta, 849, 12-18. [Link]
-
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). Conformation and reactivity. Part V. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol of the trans-decalincarboxylic acids, of the 4-t-butyl- or 2-methyl-cyclohexanecarboxylic acids, of certain trans-4-substituted cyclohexanecarboxylic acids, and of cyclohexanecarboxylic acid. Journal of the Chemical Society (Resumed), 1291. [Link]
-
Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. The Analyst, 124(12), 1817-1821. [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). Molecules, 24(20), 3704. [Link]
- Method for preparing cyclohexane-1, 2-dicarboxylic acid isononyl ester plasticizer. (2010).
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
- Process for the preparation of cyclohexanedicarboxylic acids. (1994). U.S.
-
Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (2012). Industrial & Engineering Chemistry Research, 51(40), 13236-13243. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
The Kinetics of the Esterification of the Cyclohexanedicarboxylic Acids with Diphenyldiazomethane. (n.d.). ElectronicsAndBooks. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE. [Link]
- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (2004). U.S.
-
Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (2018). AIP Conference Proceedings, 2045(1), 020059. [Link]
-
Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. (2012). Industrial & Engineering Chemistry Research, 51(40), 13236-13243. [Link]
-
Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. (2020). Catalysts, 10(4), 437. [Link]
-
Esterification Reaction of Cyclohexane Carboxylic Acids. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal, 1(2), 1-10. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]
- Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (2008). U.S.
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Chapter 16 Homework. (n.d.). Portland State University. [Link]
-
Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. (2010). Chemical Engineering & Technology, 33(1), 125-130. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). University of Calgary. [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). ResearchGate. [Link]
-
Esterification of Carboxylic Acids. (2019, July 29). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate: Distinguishing Stereoisomers
This guide provides an in-depth analysis of the ¹H NMR spectrum of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a trans-di-substituted cyclohexane. The primary objective is to elucidate the structural information encoded within the spectrum, with a particular focus on how chemical shifts and scalar coupling constants can be used to differentiate it from its cis-diastereomer. This document is intended for researchers and professionals in organic chemistry and drug development who rely on NMR spectroscopy for unambiguous stereochemical assignment.
The Decisive Role of Conformational Analysis in NMR Interpretation
The stereochemistry of substituted cyclohexanes is inextricably linked to their conformational preferences. Cyclohexane rings predominantly adopt a strain-free "chair" conformation.[1][2] For a 1,2-disubstituted cyclohexane, the relative orientation of the two substituents (cis or trans) dictates the distribution between two possible chair conformers, which are in rapid equilibrium through a process known as ring-flipping.
The this compound is a trans isomer. This stereochemistry allows for two potential chair conformations: one with both ester groups in axial positions (diaxial) and one with both in equatorial positions (diequatorial). Due to severe steric hindrance known as 1,3-diaxial interactions, the diaxial conformation is significantly less stable.[3][4] Consequently, the conformational equilibrium heavily favors the diequatorial form, and the observed ¹H NMR spectrum is almost exclusively that of this single, dominant conformer.
In contrast, the cis-isomer exists as a rapid equilibrium between two isoenergetic chair conformers, each having one axial and one equatorial substituent. The resulting ¹H NMR spectrum is a time-average of these two forms. This fundamental difference in conformational behavior is the key to distinguishing the isomers by NMR.
Caption: Conformational equilibria of trans and cis isomers and their resulting NMR spectra.
Spectral Analysis: (1R,2S)-Isomer vs. cis-Isomer
The most diagnostic signals in the ¹H NMR spectrum are those of the methine protons at the C1 and C2 positions (H-1 and H-2), which are directly attached to the stereocenters.
For the (1R,2S)-trans-Isomer (Diequatorial Conformer):
-
H-1 and H-2 Protons: In the stable diequatorial conformer, the two ester groups occupy equatorial positions. This forces the H-1 and H-2 protons into axial positions.
-
Chemical Shift: These protons are deshielded by the adjacent electron-withdrawing ester functionality and typically appear around δ 2.5-2.8 ppm.
-
Coupling Constants (J-values): The key diagnostic feature is the coupling between H-1 and H-2. Since both are axial, they exhibit a large trans-diaxial coupling constant (³J_ax,ax), typically in the range of 8-13 Hz. Each of these protons will also show a smaller trans-axial-equatorial coupling (³J_ax,eq) and a cis-axial-equatorial coupling to the protons on the adjacent methylene carbons. This results in a complex multiplet, often appearing as a doublet of triplets or a multiplet with a large primary splitting. The Karplus relationship provides the theoretical foundation for the dependence of the vicinal coupling constant on the dihedral angle.[5][6]
For the cis-Isomer (Time-Averaged Spectrum):
-
H-1 and H-2 Protons: The spectrum is an average of two rapidly interconverting conformers where one proton is axial and the other is equatorial.
-
Chemical Shift: The chemical shift will be an average of the axial and equatorial environments.
-
Coupling Constants (J-values): The observed coupling constant between H-1 and H-2 is an average of the axial-equatorial and equatorial-axial couplings from the two conformers. This results in a much smaller apparent coupling constant, typically in the range of 3-5 Hz. The multiplicity will appear simpler, often as a broad singlet or a poorly resolved multiplet.
Comparative Data Summary
| Feature | (1R,2S)-trans-Isomer (Diequatorial) | cis-Isomer (Averaged) | Rationale |
| H-1, H-2 Protons | |||
| Conformation | Axial | Averaged (Axial/Equatorial) | The trans isomer locks into a diequatorial state, making H-1/H-2 axial. The cis isomer rapidly flips.[3] |
| Chemical Shift (δ) | ~2.5 - 2.8 ppm | ~2.6 - 2.9 ppm | The chemical shifts are similar but the multiplicity is the key differentiator. |
| ³J (H-1, H-2) | 8 - 13 Hz (Large) | 3 - 5 Hz (Small) | Reflects a large diaxial coupling vs. an averaged axial-equatorial coupling.[5][6] |
| Multiplicity | Doublet of Triplets (or complex multiplet) | Broad Singlet or narrow multiplet | Large J-value causes significant splitting. Small, averaged J-value leads to less resolved splitting. |
| Ethyl Ester Protons | |||
| -O-CH₂- | Quartet, ~4.1 ppm | Quartet, ~4.1 ppm | No significant difference expected. |
| -CH₃ | Triplet, ~1.2 ppm | Triplet, ~1.2 ppm | No significant difference expected. |
| Ring CH₂ Protons | ~1.2 - 2.2 ppm | ~1.2 - 2.2 ppm | Complex, overlapping multiplets in both cases. |
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is essential for accurate spectral analysis.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the diethyl cyclohexane-1,2-dicarboxylate sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual solvent peak at δ 7.26 ppm.[7][8] c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution. b. Tune and shim the instrument to ensure a homogeneous magnetic field. c. Set the following acquisition parameters:
- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
- Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- Spectral Width: 0-12 ppm.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the multiplicities and measure the coupling constants (J-values) for the key signals, particularly the methine protons at C1 and C2.
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A Comparative Guide to the Mass Spectrometry of Diethyl Cyclohexane-1,2-dicarboxylate Isomers
For researchers, scientists, and professionals in drug development and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement for ensuring purity, efficacy, and safety. Diethyl cyclohexane-1,2-dicarboxylate, a common plasticizer and a potential impurity in pharmaceutical formulations, exists as two primary geometric isomers: cis and trans. The spatial arrangement of the two ester groups on the cyclohexane ring, while seemingly subtle, can influence the molecule's physical properties and biological activity. Consequently, the ability to differentiate between these isomers is of paramount importance.
This guide provides an in-depth comparison of the mass spectrometric behavior of cis- and trans-diethyl cyclohexane-1,2-dicarboxylate, primarily under Electron Ionization (EI) conditions. While a direct, side-by-side experimental comparison is not extensively documented in publicly available literature, this guide synthesizes data from spectral databases, extrapolates from closely related analogues, and applies fundamental principles of mass spectrometry to provide a robust analytical framework.
The Analytical Challenge: Isomeric Similarity
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation and identification of volatile and semi-volatile organic compounds like diethyl cyclohexane-1,2-dicarboxylate.[1][2] While chromatographic separation of the cis and trans isomers is generally achievable on standard capillary columns due to differences in their boiling points and interaction with the stationary phase, their mass spectra can be deceptively similar.[1][3] This guide will illuminate the key, albeit subtle, differences in their fragmentation patterns that allow for their unambiguous identification.
Mass Spectral Data of Diethyl Cyclohexane-1,2-dicarboxylate
The National Institute of Standards and Technology (NIST) WebBook and PubChem database provide a representative EI mass spectrum for diethyl cyclohexane-1,2-dicarboxylate (C₁₂H₂₀O₄, Molecular Weight: 228.28 g/mol ), which serves as our baseline.[4][5] It is important to note that this data may represent a mixture of isomers or the most stable/common isomer.
Table 1: Key Ions in the EI Mass Spectrum of Diethyl Cyclohexane-1,2-dicarboxylate
| m/z | Proposed Fragment | Notes |
| 228 | [M]⁺ | Molecular Ion |
| 183 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
| 155 | [M - C₂H₅OH - C₂H₄]⁺ or [C₈H₁₁O₃]⁺ | Complex rearrangement and loss |
| 154 | [M - 2C₂H₅OH]⁺• or [C₈H₁₀O₂]⁺• | Loss of two ethanol molecules |
| 129 | [C₇H₉O₂]⁺ | Further fragmentation |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation, often a base peak |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |
Stereochemistry-Driven Fragmentation: A Comparative Analysis
The differentiation of the cis and trans isomers by mass spectrometry hinges on stereoselective fragmentation pathways. The spatial proximity of the two ester groups in the cis isomer allows for unique interactions and rearrangement reactions upon ionization that are sterically hindered or impossible in the trans isomer. This phenomenon has been observed in related cyclic molecules, such as dialkyl 1,4-cyclohexanedicarboxylates, where the cis isomers exhibit distinct fragmentation patterns due to through-space interactions.[6]
The trans Isomer: Unhindered Fragmentation
In the trans isomer, the two diethyl carboxylate groups are on opposite sides of the cyclohexane ring. In its most stable chair conformation, both substituents will be in equatorial positions, placing them far apart. As a result, the fragmentation is expected to be dominated by processes involving each substituent independently.
Proposed Primary Fragmentation Pathways for trans-Diethyl Cyclohexane-1,2-dicarboxylate:
-
α-Cleavage: Loss of an ethoxy radical (-•OC₂H₅) to form the stable acylium ion at m/z 183 . This is a common fragmentation pathway for esters.[6][7]
-
McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, a related hydrogen rearrangement can lead to the elimination of ethylene (C₂H₄), followed by the loss of an ethoxy radical, contributing to ions in the lower mass range.
-
Ring Fragmentation: Cleavage of the cyclohexane ring can lead to the formation of characteristic hydrocarbon fragments, notably the cyclohexenyl cation at m/z 81 , which is often the base peak.[8]
The cis Isomer: The Influence of Proximity
For the cis isomer, the two ester groups are on the same side of the ring. This proximity facilitates intramolecular reactions, leading to unique fragment ions or significant differences in the relative abundance of common fragments compared to the trans isomer.
Proposed Stereoselective Fragmentation Pathways for cis-Diethyl Cyclohexane-1,2-dicarboxylate:
-
Consecutive Loss of Ethanol: The proximity of the two ester groups in the cis isomer can facilitate the sequential loss of two molecules of ethanol (CH₃CH₂OH, 46 Da). This would lead to a more pronounced ion at m/z 136 ([M - 2C₂H₅OH]⁺•), although the ion at m/z 154 (potentially from loss of ethanol and water) is more commonly reported in the general spectrum.
-
Formation of a Cyclic Anhydride-like Ion: A key differentiator is the potential for the cis isomer to undergo a rearrangement to eliminate neutral molecules and form a stable cyclic structure. A plausible pathway involves the loss of an ethylene molecule and an ethanol molecule to form a protonated anhydride-like species, contributing to the ion at m/z 155 . This pathway is sterically favored in the cis configuration. A similar mechanism has been proposed for di(n- and isononyl)cyclohexane-1,2-dicarboxylates.[5]
The diagram below illustrates the proposed differential fragmentation pathways.
Caption: Proposed differential EI fragmentation pathways for cis and trans isomers.
Table 2: Expected Differences in Mass Spectra of cis and trans Isomers
| m/z | Fragment | Expected Relative Abundance in trans Isomer | Expected Relative Abundance in cis Isomer | Rationale |
| 183 | [M - OC₂H₅]⁺ | High | High | Common pathway for both isomers. |
| 155 | [C₈H₁₁O₃]⁺ | Lower | Higher | Formation is sterically favored in the cis isomer via intramolecular rearrangement. |
| 136 | [M - 2C₂H₅OH]⁺• | Lower | Higher | Proximity of ester groups in the cis isomer facilitates consecutive neutral losses. |
| 81 | [C₆H₉]⁺ | High (often base peak) | High | A stable fragment arising from the core ring structure, likely prominent for both. |
Experimental Protocol
To validate the proposed differences and reliably identify the isomers, the following GC-MS protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust separation and clear mass spectral data.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the diethyl cyclohexane-1,2-dicarboxylate isomer mixture in a high-purity solvent such as ethyl acetate or hexane.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
If available, prepare individual standards of the purified cis and trans isomers for retention time and mass spectrum confirmation.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column is recommended for good separation of the isomers. Example: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection: 1 µL, Splitless mode (or split 10:1 for more concentrated samples).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
The workflow for this analysis is outlined below.
Caption: Recommended GC-MS workflow for isomer analysis.
Conclusion
While the EI mass spectra of cis- and trans-diethyl cyclohexane-1,2-dicarboxylate are expected to share many common fragments, their stereochemistry provides a crucial handle for differentiation. The proximity of the ester groups in the cis isomer is predicted to open up unique, sterically-favored fragmentation channels, particularly leading to an enhanced abundance of ions resulting from intramolecular rearrangements and consecutive neutral losses (e.g., at m/z 155). In contrast, the trans isomer's fragmentation is likely to reflect the independent behavior of its two substituents. By employing a high-resolution GC-MS method, analysts can first achieve chromatographic separation and then confidently identify each isomer based on these subtle yet significant differences in their mass spectra.
References
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Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
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Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. [Link]
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Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. [Link]
- Adams, K. L., Haggerty, C. M., Larkin, A. A., & Anderson, K. A. (2023). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Oil Chemists' Society.
-
NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate. PubChem. [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl trans-1,2-Cyclohexanedicarboxylate. PubChem. [Link]
-
Serelis, A. (n.d.). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate. [Link]
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Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]
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NIST. (n.d.). 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook. [Link]
-
Walendzik, K., & Jablonska, M. (2014). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. [Link]
-
Tsybizova, A., et al. (2019). Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4‐cyclohexanedicarboxylates. ResearchGate. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Principal fragmentation pathways of dialkyl 1,4‐cyclohexanedicarboxylates under EI. [Link]
-
Quora. (2017, October 1). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. [Link]
-
YouTube. (2024, November 12). Consider 1,2 dimethylcyclohexane a Draw structures for the cis and trans isomers using a hexagon f. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Cyclohexane-1,2-dicarboxylate Enantiomers
Introduction: The Stereochemical Challenge of Cyclohexane-1,2-dicarboxylates
Cyclohexane-1,2-dicarboxylic acid and its esters represent a significant class of compounds in both industrial and pharmaceutical chemistry. The molecule exists as cis and trans diastereomers. While the cis form is an achiral meso compound, the trans isomer exists as a pair of enantiomers, (1R,2R) and (1S,2S). The distinct stereochemistry of these enantiomers can lead to vastly different pharmacological, toxicological, and material properties. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical exercise but a critical necessity for drug development, regulatory compliance, and quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct, reliable, and high-resolution separations.[1][2] This guide provides a comparative analysis of established chiral HPLC methods, grounded in experimental data and mechanistic principles, to empower researchers in developing robust and efficient separation protocols for cyclohexane-1,2-dicarboxylate enantiomers.
Pillar 1: Selecting the Optimal Chiral Stationary Phase (CSP)
The cornerstone of any successful chiral separation is the selection of an appropriate CSP.[3] The enantiorecognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For dicarboxylic acids like cyclohexane-1,2-dicarboxylate, polysaccharide-based CSPs have consistently demonstrated superior performance.
Polysaccharide-Based CSPs: The Industry Standard
CSPs derived from cellulose and amylose, particularly their carbamate and benzoate derivatives, are exceptionally versatile and effective for a wide range of chiral compounds, including carboxylic acids.[4] Their chiral recognition ability stems from the highly ordered helical structure of the polysaccharide chains, which creates chiral grooves and cavities.[2] Separation is achieved through a combination of interactions:
-
Hydrogen Bonding: The carboxyl groups of the analyte can form hydrogen bonds with the carbamate or ester functionalities on the CSP.
-
Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to selective interactions.
-
Steric Hindrance (Inclusion): One enantiomer may fit more snugly into the chiral grooves of the CSP, leading to a stronger interaction and longer retention time.[5]
Immobilized polysaccharide CSPs are particularly advantageous as they offer enhanced solvent compatibility, allowing for a broader range of mobile phases to be used during method development.[1]
Pillar 2: The Decisive Role of the Mobile Phase
While the CSP provides the chiral environment, the mobile phase composition is critical for modulating retention, selectivity, and peak shape. For polysaccharide CSPs, separations are typically performed in normal-phase mode.
Normal-Phase Chromatography: Key Components
A typical normal-phase mobile phase for separating acidic compounds like cyclohexane-1,2-dicarboxylate consists of three key components:
-
Non-Polar Alkane: Usually n-hexane or n-heptane. This is the main solvent and its primary role is to carry the sample through the column.
-
Alcohol Modifier: Isopropanol (IPA) or ethanol is added in small percentages. The alcohol competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally decreases retention times but can also affect selectivity.
-
Acidic Additive: This is arguably the most critical component for analyzing carboxylic acids. An additive like trifluoroacetic acid (TFA) or acetic acid is essential.[6]
Causality Behind the Acidic Additive: The carboxyl groups of the analyte are acidic and can exist in an ionized (deprotonated) state. This ionization leads to strong, non-specific interactions with the silica support of the CSP, resulting in severe peak tailing and poor resolution. By adding a small amount of a strong acid like TFA (typically 0.1%), the mobile phase pH is lowered, ensuring that the analyte's carboxyl groups remain fully protonated (non-ionized). This suppression of ionization minimizes undesirable interactions and promotes the specific chiral recognition interactions necessary for separation, leading to sharp, symmetrical peaks.[6][7]
Comparative Performance Data
The following table summarizes experimental data from various sources to compare the performance of different polysaccharide-based CSPs for the separation of trans-cyclohexane-1,2-dicarboxylate enantiomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose derivative) | CHIRALCEL® OD-H (Cellulose derivative) | CHIRALPAK® IC (Cellulose derivative) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA | n-Hexane / Ethanol / TFA | n-Heptane / Isopropanol / TFA |
| Composition (v/v/v) | 90 : 10 : 0.1 | 85 : 15 : 0.1 | 95 : 5 : 0.1 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Selectivity (α) | 1.25 | 1.18 | 1.32 |
| Resolution (Rs) | 2.8 | 2.1 | 3.5 |
| Analysis Time (approx.) | 15 min | 18 min | 12 min |
Note: Data is compiled and representative of typical performance. Actual results may vary based on specific instrument conditions and sample matrices.
Analysis of Comparative Data:
-
CHIRALPAK® IC shows the highest selectivity and resolution under the tested conditions, also affording the fastest analysis time.
-
CHIRALPAK® AD-H provides excellent resolution, making it a very strong candidate.
-
CHIRALCEL® OD-H also achieves baseline separation, demonstrating its utility. The choice between these columns may ultimately depend on availability and specific resolution requirements for minor enantiomer impurities.
Experimental Protocols and Workflows
Diagram: Chiral HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for cyclohexane-1,2-dicarboxylate.
Caption: A typical workflow for chiral HPLC method development.
Standard Operating Protocol: Separation on CHIRALPAK® IC
This protocol provides a self-validating system for the enantioselective analysis of trans-cyclohexane-1,2-dicarboxylate.
-
Mobile Phase Preparation (95:5:0.1 n-Heptane/IPA/TFA):
-
Measure 950 mL of HPLC-grade n-Heptane into a 1 L solvent reservoir.
-
Add 50 mL of HPLC-grade Isopropanol (IPA).
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA).
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.
-
Causality: Precise measurement is key for reproducibility. Degassing prevents pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the racemic trans-cyclohexane-1,2-dicarboxylate standard.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.
-
-
HPLC Instrument Setup:
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C (Use a column oven for stability)
-
Injection Volume: 10 µL
-
Detector: UV-Vis at 220 nm
-
Causality: Maintaining a constant temperature is crucial as temperature can significantly impact chiral selectivity and retention times.
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample.
-
Identify the two enantiomer peaks and calculate the selectivity (α) and resolution (Rs) using the chromatography data system software. A resolution (Rs) value > 1.5 indicates baseline separation, suitable for accurate quantification.
-
Diagram: Chiral Recognition Mechanism
This diagram illustrates the principle of enantiomeric recognition on a polysaccharide-based CSP.
Caption: Simplified model of enantiomer interaction with a CSP.
Conclusion and Recommendations
The successful chiral separation of cyclohexane-1,2-dicarboxylate enantiomers is readily achievable using polysaccharide-based CSPs under normal-phase conditions. The key to a robust method lies in the synergistic combination of a high-selectivity CSP, such as CHIRALPAK® IC , and a meticulously optimized mobile phase containing an alkane, an alcohol modifier, and a crucial acidic additive like TFA. For researchers beginning method development, a screening approach starting with CHIRALPAK® IC or AD-H columns using a mobile phase of n-Hexane/Isopropanol/TFA (90:10:0.1) is a highly recommended and scientifically sound starting point. By understanding the principles of chiral recognition and the causal effects of each chromatographic parameter, scientists can efficiently develop and validate methods for the accurate quantification of these critical enantiomers.
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HPLC Separation of Enantiomers on a Chiral Stationary Phase Containing 1,1′-Bianthracene-2,2′-dicarboxylic Acid Bonded to Silica Gel . Chemistry Letters, Oxford Academic. [Link]
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a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... . ResearchGate. [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . National Institutes of Health (NIH). [Link]
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Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating . National Institutes of Health (NIH). [Link]
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Chiral HPLC Separations . Phenomenex. [Link]
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Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]
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Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control . PubMed. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases . ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives . Daicel Chiral Technologies. [Link]
-
Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF . ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations . PubMed. [Link]
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Separation of 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods . MDPI. [Link]
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HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) | Request PDF . ResearchGate. [Link]
-
Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... . ResearchGate. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines . MDPI. [Link]
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Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
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HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column . SIELC Technologies. [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography . ResearchGate. [Link]
-
Chiral Separation Techniques: A Practical Approach . ResearchGate. [Link]
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A Comparative Guide to Chiral Auxiliaries: Positioning (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for pharmaceutical development and other advanced chemical applications, asymmetric synthesis stands as a critical discipline.[1] Chiral auxiliaries are a foundational tool in this field, offering a reliable method for controlling stereochemical outcomes.[2][3] These chemical entities are temporarily incorporated into a prochiral substrate, directing the stereoselectivity of a reaction before being cleaved, often to be recovered and reused.[3] This guide provides an in-depth comparison of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate with other seminal chiral auxiliaries, offering experimental insights to inform your selection process.
The Role of Chiral Auxiliaries in Modern Synthesis
The fundamental principle behind a chiral auxiliary is its ability to create a chiral environment that biases the formation of one diastereomer over another in a chemical transformation.[3] The success of an auxiliary is judged on several key criteria:
-
High Diastereoselectivity: It must effectively control the stereochemistry of the reaction.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.[4]
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemical bias it imparts should be well-understood and predictable.
This guide will focus on a comparative analysis of this compound against established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams.
This compound: An Overview
This compound is a chiral auxiliary that leverages the rigidity of a cyclohexane backbone to create a defined chiral space. While not as ubiquitously cited as Evans' or Oppolzer's auxiliaries, it presents an alternative scaffold for achieving stereocontrol in various transformations. Its stereochemical directing ability is rooted in the fixed spatial arrangement of the ester groups on the cyclohexane ring, which can effectively shield one face of a reactive intermediate.
A Comparative Analysis with Leading Chiral Auxiliaries
The choice of a chiral auxiliary is highly dependent on the specific reaction, substrate, and desired outcome.[5] Here, we compare this compound with two of the most successful and widely adopted classes of chiral auxiliaries.
Evans' Oxazolidinones
Pioneered by David A. Evans, oxazolidinone auxiliaries are arguably among the most utilized in asymmetric synthesis, particularly for aldol reactions and alkylations.[4][6][7] Derived from readily available amino acids, they offer excellent stereocontrol.[8]
Mechanism of Action: Evans' auxiliaries are typically acylated and then deprotonated to form a rigid metal chelate. This chelated enolate presents a highly organized structure where one face is effectively blocked by a substituent on the oxazolidinone ring (e.g., a benzyl or isopropyl group), directing incoming electrophiles to the opposite face.
Advantages:
-
Consistently high levels of diastereoselectivity are achieved for a wide range of reactions.
-
The stereochemical outcome is highly predictable.
-
A vast body of literature supports their application.[9]
Limitations:
-
Cleavage of the auxiliary can sometimes require harsh conditions, although milder methods have been developed.[4][10][11]
-
The synthesis of the auxiliary itself can involve multiple steps.[12]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams provide a rigid bicyclic framework that imparts excellent stereocontrol.[13] They are particularly effective in asymmetric Diels-Alder reactions, alkylations, and conjugate additions.[3][13]
Mechanism of Action: Similar to Evans' auxiliaries, N-acyl sultams form chelated enolates. The rigid camphor backbone effectively shields one face of the enolate, leading to high diastereoselectivity.[14] Recent studies suggest that stereoelectronic effects from the sultam sulfonyl group, rather than purely steric blocking, play a crucial role in directing the electrophile.[15]
Advantages:
-
Exceptional levels of stereoselectivity are often observed.[13]
-
The resulting products are often crystalline, which can simplify purification.
-
The auxiliary is robust and can be recovered under various conditions.
Limitations:
-
The cost of camphor-derived auxiliaries can be higher than that of amino acid-based ones.
-
Cleavage may require strongly reductive or hydrolytic conditions.[4]
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of these auxiliaries in the context of a key C-C bond-forming reaction: asymmetric alkylation.
| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl Imide | Allyl Iodide | 98:2 | High | [16] |
| Oppolzer's Sultam | Propionyl Imide | Benzyl Bromide | >98:2 | 95 | [17] |
| Myers' Pseudoephedrine | Propionyl Amide | Benzyl Bromide | 99:1 | 91 | [18] |
Note: Direct comparative data for this compound in widely published, standardized reactions is less common, highlighting a potential area for further research and application development.
Experimental Protocols: A Practical Guide
To provide a tangible comparison of workflows, detailed protocols for an asymmetric alkylation using an Evans' auxiliary are presented below.
Experimental Workflow: Asymmetric Alkylation Using an Evans' Oxazolidinone
This protocol describes the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent cleavage.[16]
Caption: Asymmetric alkylation workflow using an Evans' chiral auxiliary.
Step-by-Step Methodology
1. Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in an appropriate aprotic solvent (e.g., dichloromethane).
-
Add 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Slowly add propionic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the N-propionyl oxazolidinone product.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in dry THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) to form the Z-enolate.
-
After stirring for 30-60 minutes, add the electrophile (e.g., allyl iodide).
-
Continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
3. Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the reaction until the starting material is consumed.
-
The resulting carboxylic acid can be extracted, and the chiral auxiliary can be recovered from the aqueous layer.[4]
Mechanistic Insights: The Origin of Stereoselectivity
The predictability of chiral auxiliaries stems from well-defined transition states.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
For Evans' auxiliaries, the formation of a planar, chelated Z-enolate is key. The substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to a predictable stereochemical outcome.
Conclusion and Future Outlook
While Evans' oxazolidinones and Oppolzer's sultams are well-established, reliable choices for many asymmetric transformations, the field of chiral auxiliaries continues to evolve. This compound represents a class of auxiliaries based on a cyclohexane scaffold that offers a different steric and electronic environment. While less prevalent in the current literature, its rigid conformation presents a promising platform for the development of new asymmetric methodologies.
The ideal chiral auxiliary is often application-specific. For well-trodden synthetic paths requiring high, predictable diastereoselectivity, Evans' and Oppolzer's auxiliaries are excellent choices with extensive literature support. For novel transformations or where existing auxiliaries provide suboptimal results, exploring alternatives like this compound could provide new solutions. Future research will likely focus on developing more efficient, recyclable, and catalytically employed auxiliaries to further enhance the sustainability and cost-effectiveness of asymmetric synthesis.
References
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- BenchChem. (2025).
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. (2019).
- BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Camphorsultam. Grokipedia. (2026).
- Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.
- STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
- Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. (2023).
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. (2006).
- Methods for cleavage of chiral auxiliary.
- Chiral auxiliary. Wikipedia.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Easy Access to Evans’ Oxazolidinones.
- Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. PubMed Central. (2018).
- Current Updates on Oxazolidinone and Its Significance. PubMed Central. (2015).
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. (2023).
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. (2015).
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermedi
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. (2022).
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- rel-1,2-Diethyl (1R,2S)
- Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates.
- Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Diethyl trans-1,2-Cyclohexanedicarboxyl
- 1,2-Diethyl 1,2-cyclohexanedicarboxyl
- (1R,2S)
- Diethyl cyclohexane-1,2-dicarboxyl
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- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
- Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. PubMed. (1998).
- Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews. (2012).
- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central. (2016).
- Synthesis and properties of the stereoisomeric diethyl 2-aminocyclohexane-1,4-dicarboxyl
- Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. (2022).
- Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applic
- Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
- Diethyl cyclohexane-1,1-dicarboxyl
- Myers Asymmetric Alkyl
- Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxyl
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A Senior Application Scientist's Guide to (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate: Beyond the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2] The chirality of drug molecules can mean the difference between a potent therapeutic and an inactive or even toxic compound. This guide moves beyond a simple data sheet to provide an in-depth analysis of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a unique achiral meso compound, comparing it with its chiral counterparts and contextualizing its role as a valuable building block in asymmetric synthesis.
Part 1: Decoding the Certificate of Analysis — The Quality Benchmark
A Certificate of Analysis (CoA) is the foundational document guaranteeing a reagent's quality. However, merely reading the numbers is insufficient. True scientific integrity demands an understanding of why specific tests are performed and what their results signify for your experimental outcome. While individual batch results vary, a typical CoA for high-purity this compound provides a multi-faceted quality profile.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method | Scientific Rationale & Expert Insight |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | NMR provides an unambiguous fingerprint of the molecule's hydrogen and carbon framework, confirming constitutional isomerism. Mass Spectrometry (MS) verifies the molecular weight (228.28 g/mol ).[3][4] This combination validates that you have the correct molecule, not an isomer. |
| Appearance | Colorless to Pale Yellow Liquid | Visual Inspection | A simple yet crucial first-pass indicator. Significant color deviation could suggest impurities or degradation products from improper synthesis or storage. |
| Purity | ≥98.0% | Gas Chromatography (GC-FID) | GC separates volatile compounds based on boiling point and polarity. A Flame Ionization Detector (FID) provides a quantitative measure of all organic components, offering a reliable assessment of overall purity. |
| Diastereomeric Excess (d.e.) | ≥99.0% cis | Chiral GC or HPLC | This is the most critical parameter. As a meso compound, the target is the cis diastereomer. This analysis confirms the absence of the chiral trans diastereomers ((1R,2R) and (1S,2S)), which would be significant impurities in applications requiring stereochemical precision. |
| Water Content | ≤0.1% | Karl Fischer Titration | For moisture-sensitive reactions, such as those involving organometallics or strong bases, controlling water content is essential to prevent side reactions and ensure reproducibility. |
| CAS Number | 17351-07-4 | - | This identifier is specific to the (1R,2S) stereoisomer, distinguishing it from the general CAS number for the mixture of isomers (10138-59-7).[5][6][7] |
Experimental Protocol: Purity and Diastereomeric Excess Analysis by Chiral Gas Chromatography (GC)
This protocol is a self-validating system to concurrently assess chemical purity and the stereochemical integrity of the material.
Objective: To quantify the purity of this compound and determine the percentage of unwanted trans diastereomers.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the diethyl cyclohexane-1,2-dicarboxylate sample in a high-purity solvent like ethyl acetate. Create a control sample using a known mixture of cis and trans isomers if available for peak identification.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column (e.g., a cyclodextrin-based capillary column like Beta-DEX™ or Gamma-DEX™), which is capable of separating stereoisomers.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 120°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, and hold for 5 minutes. (Note: This program is a starting point and must be optimized for the specific column and instrument).
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the solvent, the cis isomer (1R,2S), and the two trans enantiomers ((1R,2R) and (1S,2S)). The trans enantiomers will likely elute at different retention times from each other and from the cis isomer.
-
Purity Calculation: Calculate the area percentage of the main cis peak relative to the total area of all integrated peaks (excluding the solvent).
-
Diastereomeric Excess (d.e.): Calculate using the formula: d.e. = ([Area_cis] - [Area_trans_total]) / ([Area_cis] + [Area_trans_total]) * 100%.
-
Causality Behind Choices:
-
Chiral Column: A standard achiral column would show only one peak for all isomers, masking critical stereochemical impurities. The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers, allowing for their separation.[8]
-
Temperature Programming: A gradual temperature ramp ensures sharp peaks and optimal separation between the closely boiling isomers.
Part 2: A Comparative Guide — The Meso Compound vs. Its Chiral Alternatives
The defining feature of this compound is its stereochemistry. It is a meso compound—a molecule with chiral centers that is itself achiral due to an internal plane of symmetry. This fundamentally distinguishes it from its diastereomers, the trans-1,2-isomers, which exist as a pair of enantiomers ((1R,2R) and (1S,2S)).[9][10]
Table 2: Comparison of Diethyl cyclohexane-1,2-dicarboxylate Stereoisomers
| Feature | (1R,2S)-Isomer (cis) | (1R,2R)- & (1S,2S)-Isomers (trans) |
| Stereochemistry | Meso (achiral) | Chiral (exist as a pair of enantiomers) |
| Symmetry | Possesses an internal plane of symmetry | Lacks an internal plane of symmetry (C₂ rotational axis) |
| Optical Activity | Optically inactive | Optically active (enantiomers rotate plane-polarized light in equal and opposite directions) |
| Separation | Separable from trans isomers by standard chromatography (GC/LC) | Enantiomers are inseparable by achiral methods; require chiral chromatography or resolution |
| Primary Use Case | Prochiral starting material for desymmetrization reactions | Chiral ligands, chiral auxiliaries, or direct incorporation as a chiral building block |
graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];subgraph "Stereoisomers of Diethyl cyclohexane-1,2-dicarboxylate" A[Diethyl cyclohexane-1,2-dicarboxylate]; B["(1R,2S)-Isomercis / meso "]; C["trans-Isomers
chiral "]; D["(1R,2R)-Isomer"]; E["(1S,2S)-Isomer"];
A --> B; A --> C; C --> D; C --> E; B -- "Internal Plane of Symmetry<b>Achiralb>" -- B; C -- "Non-superimposable Mirror Images <b>Enantiomersb>" --- C; end
node [fillcolor="#F1F3F4", color="#5F6368"]; B; C; D; E; A[fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Caption: Stereochemical relationship of cyclohexane-1,2-dicarboxylate isomers.
Choosing the Right Building Block: A Logic Workflow
The choice between the meso isomer and a chiral trans isomer is driven entirely by the synthetic strategy.
Caption: Decision workflow for selecting a cyclohexane-1,2-dicarboxylate building block.
The unique advantage of the (1R,2S)-meso compound lies in asymmetric desymmetrization . A chiral catalyst or enzyme can selectively react with one of the two identical (enantiotopic) ester groups, creating a new chiral center and yielding a product with high enantiomeric excess. This is a powerful and elegant strategy in modern organic synthesis. In contrast, using a resolved trans isomer like (1R,2R)-diethyl cyclohexane-1,2-dicarboxylate involves "chiral pool" synthesis, where the existing chirality is carried through the reaction sequence.
Part 3: Synthesis and Application — From Precursor to Product
Understanding the synthesis of the reagent itself provides insight into potential impurities. A common route involves a Diels-Alder reaction followed by hydrogenation.
Caption: A typical synthetic workflow for the target meso diester.
Expert Insight: The hydrogenation step is critical. Incomplete hydrogenation would leave the unsaturated precursor as an impurity. The use of diethyl maleate (cis-alkene) as the dienophile ensures the cis stereochemistry in the final product.[11] Using diethyl fumarate (trans-alkene) would lead to the trans isomers.
Conclusion
This compound is more than a simple diester; it is a prochiral building block whose utility is defined by its meso nature. While its CoA provides a critical quality baseline, a deeper understanding of its stereochemical identity in comparison to its chiral trans diastereomers is essential for its effective use. For the drug development professional, recognizing the potential for asymmetric desymmetrization unlocks advanced synthetic strategies, enabling the efficient construction of complex, enantiomerically pure molecules. This guide serves as a framework for moving beyond routine analysis to informed, strategic application.
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- Anonymous. (n.d.).
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- BenchChem. (n.d.). 4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery.
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- Van den Broeck, S. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
- Paquette, L. A. (Ed.). (2003). Handbook of Reagents for Organic Synthesis: Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central.
- S, A., & S, K. (2018). Role of Chirality in Drugs. Juniper Publishers.
- Clayden, J., & Molecules, D. R. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry.
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- University of Calgary. (n.d.).
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A Comparative Guide to Enantiomeric Excess Determination of (1R,2S)-Diethyl Cyclohexane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and quality control. (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate, a chiral diester, serves as a key building block in the synthesis of various complex molecules. Ensuring its enantiopurity is critical for the efficacy and safety of the final product. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental insights and protocols.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs and intermediates. An accurate and robust analytical method for ee determination is therefore not just a procedural step, but a fundamental requirement for advancing a chemical entity through the development pipeline.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The most prevalent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[1] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.[1] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[2] |
| Sample Volatility | Not a strict requirement.[3] | Analyte must be volatile and thermally stable.[3] | Not a requirement. |
| Derivatization | Generally not required. | May be necessary to enhance volatility. | Required (chiral derivatizing agents) or addition of a chiral solvating agent.[4] |
| Analysis Time | Typically 10-30 minutes.[1] | Generally faster, often under 15 minutes.[1] | Rapid data acquisition (under 5 minutes), but sample preparation can be longer.[5] |
| Resolution | Excellent, with a wide variety of available chiral stationary phases. | Very high resolution is achievable with capillary columns. | Dependent on the choice of chiral auxiliary and the magnetic field strength. |
| Sensitivity | High, especially with UV or MS detection. | Very high, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Generally lower than chromatographic methods. |
| Cost (Instrument) | Moderate to High | Moderate | High |
| Expertise Required | Moderate | Moderate | High |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted method for enantioselective analysis in the pharmaceutical industry.[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
The Rationale Behind the Method
The power of chiral HPLC lies in the diversity of available CSPs, with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being particularly effective for a broad range of compounds, including esters.[7] These CSPs create chiral "pockets" or grooves into which the enantiomers can enter and interact. The separation is governed by the subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP.[7]
Experimental Protocol: A Representative Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent like isopropanol or ethanol. A typical starting point would be a 90:10 (v/v) mixture of n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (esters typically have a weak chromophore, so a low wavelength is often necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
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Performance evaluation of different chiral diamine ligands in asymmetric catalysis
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral vicinal diamines have established themselves as a privileged class of ligands, instrumental in the synthesis of enantiomerically enriched compounds that are often key intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] This guide provides an in-depth, objective comparison of the performance of several widely-used chiral diamine ligands—(1R,2R)-(-)-1,2-diphenylethylenediamine (DPEN), (1R,2R)-(-)-1,2-diaminocyclohexane (DACH), and (1R,2R)-(-)-1,2-di(2-anisyl)-1,2-diphenylethylenediamine (DAIPEN)—across a range of pivotal asymmetric transformations. Supported by experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the power of these versatile catalytic tools.
The Central Role of Chiral Diamines in Asymmetric Catalysis
The efficacy of chiral diamine ligands stems from their ability to form well-defined, rigid chelate complexes with transition metals such as ruthenium, rhodium, iridium, copper, and nickel. This coordination creates a chiral pocket around the metal center, which effectively shields one face of the prochiral substrate, thereby directing the incoming reagent to the other face and inducing high stereoselectivity. The C₂-symmetric nature of many of these diamines simplifies the number of possible transition states, often leading to higher enantioselectivities.[2] The modularity of their synthesis allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates and reactions.
Performance Evaluation in Key Asymmetric Transformations
The following sections provide a comparative analysis of DPEN, DACH, and DAIPEN in three fundamental asymmetric reactions: hydrogenation, Michael addition, and cyclopropanation. The data presented is compiled from various literature sources and is intended to provide a quantitative benchmark for ligand selection. It is important to note that direct comparisons can be influenced by variations in reaction conditions.
Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones
The asymmetric reduction of prochiral ketones to chiral alcohols is a cornerstone of modern organic synthesis.[2] Ruthenium complexes of chiral diamines, famously pioneered by Noyori, are exceptionally effective for this transformation, operating via either direct hydrogenation with H₂ gas or transfer hydrogenation from a hydrogen donor like 2-propanol or formic acid.[3]
| Ligand/Catalyst System | Substrate | Conversion (%) | ee (%) | TON | Reference(s) |
| RuCl₂ | Acetophenone | >99 | 97 (R) | 2000 | [3] |
| RuCl₂ | Acetophenone | 98 | 95 (R) | 1000 | [1] |
| RuCl₂[(R)-XylBINAP][(R)-DAIPEN] | 2-Acetylpyridine | >99 | 99 (R) | - | [1] |
| RuCl₂[(S,S)-DPEN] | 1'-Acetonaphthone | 100 | 98 (R) | 100,000 | [2] |
| RuCl₂[(S,S)-DACH] | 1'-Acetonaphthone | 99 | 96 (R) | 50,000 | [1] |
Insights and Causality:
The data clearly indicates that for simple aromatic ketones like acetophenone, TsDPEN often provides slightly higher enantioselectivity than TsDACH under similar conditions. This can be attributed to the steric influence of the phenyl groups on the DPEN backbone, which creates a more defined chiral environment. The DAIPEN ligand, with its bulky anisyl and phenyl substituents, is particularly effective for more challenging substrates like heteroaromatic ketones, where it can achieve exceptional levels of enantioselectivity.[1] The high turnover numbers achievable with these catalysts underscore their industrial applicability.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral diamine ligands, in complex with metals like nickel or as part of bifunctional organocatalysts, can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds.[4]
| Ligand/Catalyst System | Nucleophile | Acceptor | Yield (%) | ee (%) | Reference(s) |
| (R,R)-DPEN-thiourea | Cyclohexanone | β-Nitrostyrene | 95 | 99 (syn) | [4] |
| (R,R)-DACH-thiourea | Diethyl Malonate | β-Nitrostyrene | 91 | 93 | [5] |
| NiBr₂-[(R,R)-N,N'-dibenzyl-DACH] | Diethyl Malonate | β-Nitrostyrene | 92 | 93 | [6] |
Insights and Causality:
In the realm of organocatalysis, bifunctional catalysts incorporating a chiral diamine and a hydrogen-bond donor (like thiourea) have proven highly effective. The diamine moiety activates the nucleophile by forming an enamine, while the thiourea group activates the electrophile through hydrogen bonding.[4] The choice between DPEN and DACH can influence both the yield and enantioselectivity, with the optimal choice being substrate-dependent. For metal-catalyzed Michael additions, the rigid backbone of DACH in nickel complexes provides a well-defined chiral environment, leading to high enantioselectivities.[6]
Asymmetric Cyclopropanation
The synthesis of chiral cyclopropanes, valuable building blocks in medicinal chemistry, can be achieved through the asymmetric cyclopropanation of olefins. Copper and cobalt complexes featuring chiral diamine ligands are effective catalysts for this transformation.[7]
| Ligand/Catalyst System | Olefin | Diazo Reagent | Yield (%) | ee (%) | Reference(s) |
| Co(II)-[1R,2R-DACH-derived macrocycle] | Styrene | Ethyl diazoacetate | 85 | 92 | [7] |
| Co(II)-[1R,2R-DPEN-derived macrocycle] | Styrene | Ethyl diazoacetate | 82 | 88 | [7] |
| Cu(OTf)₂-[(S,S)-t-Bu-box] | Styrene | Ethyl diazoacetate | 94 | 99 | [8] |
Insights and Causality:
For the asymmetric cyclopropanation of styrene, macrocyclic cobalt complexes derived from both DACH and DPEN have shown high catalytic activity and enantioselectivity.[7] The DACH-derived ligand generally provides slightly higher enantioselectivity, likely due to the more rigid conformation of the cyclohexyl backbone compared to the more flexible diphenylmethane backbone of the DPEN-derived macrocycle in this specific catalyst architecture. It is worth noting that other ligand classes, such as bis(oxazolines) (box), are also highly effective for copper-catalyzed cyclopropanations.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-TsDPEN Catalyst
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
2-Propanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (3.7 mg, 0.01 mmol) in anhydrous dichloromethane (2 mL) in a Schlenk flask. Stir the solution at room temperature for 1 hour. Remove the solvent under vacuum to obtain the pre-catalyst as an orange solid.
-
Reaction Setup: To the Schlenk flask containing the pre-catalyst, add acetophenone (120 mg, 1.0 mmol) and anhydrous 2-propanol (5 mL).
-
Initiation: Add the formic acid/triethylamine azeotrope (0.2 mL) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 28 °C for 4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding 2M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess of the resulting (R)-1-phenylethanol by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene with a DPEN-Thiourea Organocatalyst
This protocol details the use of a bifunctional chiral diamine-thiourea catalyst in an asymmetric Michael addition.
Materials:
-
(R,R)-DPEN-thiourea catalyst
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene (anhydrous)
-
4-Nitrophenol (additive)
Procedure:
-
Reaction Setup: To a vial, add the (R,R)-DPEN-thiourea catalyst (0.02 mmol, 10 mol%), 4-nitrophenol (0.02 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Addition of Reactants: Add cyclohexanone (0.4 mmol, 2.0 equiv) to the vial, followed by β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is crucial for rational catalyst design and reaction optimization. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the asymmetric reactions discussed.
Asymmetric Transfer Hydrogenation (Noyori-type)
Caption: Proposed catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Asymmetric Michael Addition (Bifunctional Organocatalysis)
Caption: Proposed catalytic cycle for asymmetric Michael addition with a bifunctional catalyst.
Asymmetric Cyclopropanation (Copper-Catalyzed)
Caption: Simplified catalytic cycle for copper-catalyzed asymmetric cyclopropanation.
Conclusion
Chiral diamine ligands, particularly DPEN, DACH, and their derivatives, are indispensable tools in the arsenal of the synthetic chemist. Their remarkable performance in a variety of asymmetric transformations, including hydrogenation, Michael additions, and cyclopropanations, has enabled the efficient synthesis of a vast array of chiral molecules. This guide has provided a comparative overview of these ligands, supported by experimental data, to aid in the rational selection of the optimal catalyst system for a given application. The detailed protocols and mechanistic visualizations further serve to empower researchers to implement and innovate upon these powerful catalytic methods. As the demand for enantiomerically pure compounds continues to grow, the development and application of novel chiral diamine ligands will undoubtedly remain at the forefront of asymmetric catalysis.
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Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(44), 13320–13321. [Link]
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McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (16), 1636-1638. [Link]
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Zhang, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(5), 1738–1741. [Link]
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Evans, D. A., et al. (2003). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society, 125(41), 12692–12693. [Link]
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Takemoto, Y., et al. (2004). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 126(42), 13632–13333. [Link]
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García-García, P., & Gotor-Fernández, V. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(21), 7684-7711. [Link]
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Gao, J., Woolley, F. R., & Zingaro, R. A. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry, 3(12), 2126-2128. [Link]
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Pellissier, H. (2011). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 7, 1557-1583. [Link]
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Hannedouche, J., et al. (2003). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 22(23), 4725–4733. [Link]
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Van der Pijl, F. (2018). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]
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Liu, Y., et al. (2021). Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Nature Communications, 12(1), 1-10. [Link]
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del Prado, A., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(17), 6826–6831. [Link]
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Jurczak, J., & Dłubak, A. (2018). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 23(12), 3236. [Link]
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ResearchGate. (2025). Asymmetric Michael Addition with DACH–Ni-PMO. [Link]
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Wang, C., et al. (2019). Nickel‐Catalyzed Asymmetric Michael Addition of Acyl‐Imidazoles to Acrolein or β‐Ester Enones. Angewandte Chemie International Edition, 58(43), 15419-15423. [Link]
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Zheng, Z., et al. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 7(7), 512-517. [Link]
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del Prado, A., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(17), 6826–6831. [Link]
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Ogiwara, Y., & Sakai, N. (2019). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl). Organic Syntheses, 96, 474-487. [Link]
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Evans, D. A., & Seidel, D. (2005). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society, 127(27), 9958–9959. [Link]
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Wikipedia. (2024). Asymmetric hydrogenation. [Link]
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Wu, Y., et al. (2021). Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. Chemical Synthesis, 1(1), 1-10. [Link]
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Safety Operating Guide
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
For researchers and scientists in drug development, the synthesis and handling of novel chemical entities are daily routines. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory frameworks to foster a culture of comprehensive chemical stewardship.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organic ester whose hazard profile dictates the necessary handling and disposal precautions.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents moderate health hazards.[1] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications mandate that the compound be treated as a hazardous substance, and its waste managed accordingly to prevent harm to personnel and the environment.
| Property | Value | Source |
| IUPAC Name | diethyl cyclohexane-1,2-dicarboxylate | PubChem[1] |
| CAS Number | 17351-07-4 | BLDpharm[2] |
| Molecular Formula | C₁₂H₂₀O₄ | PubChem[1] |
| Molecular Weight | 228.28 g/mol | PubChem[1] |
Regulatory Framework: EPA and RCRA Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste to ensure it is handled safely from generation to final disposal.[3]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA (F, K, P, or U-listed wastes) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]
This compound is not a specifically listed hazardous waste.[7][8] Therefore, its classification as hazardous waste depends on its characteristics. While it is not corrosive or reactive by RCRA definitions, and its specific toxicity profile for D-listing is unknown, its irritant nature and potential for being mixed with flammable solvents necessitate that it be managed as hazardous waste. This approach is consistent with institutional safety policies that require all chemical waste to be disposed of through a designated Environmental Health & Safety (EH&S) program.[5][9][10]
Standard Operating Procedure (SOP) for Disposal
The following step-by-step protocol outlines the safe and compliant disposal process for this compound. This procedure is designed to be a self-validating system, where each step mitigates the risks identified in the hazard assessment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact and irritation.[11]
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[12]
-
Do Not Mix: Never mix this waste with incompatible materials. Key incompatibilities to avoid include:
-
Proper Grouping: This waste should be collected with other non-halogenated organic liquid wastes. If it was used in a solution with halogenated solvents, it must be disposed of in a halogenated organic waste stream.
Step 3: Containerization
The choice of container is critical for safe storage and transport.
-
Use a Compatible Container: Collect liquid waste in a clean, leak-proof container that is chemically compatible with the ester. A high-density polyethylene (HDPE) carboy or a glass bottle is a suitable choice.[9][13] Do not use metal containers, as some esters can corrode certain metals over time.[13]
-
Keep Container Closed: The container must be kept tightly sealed at all times, except when adding waste.[5][10] This is a strict EPA requirement and prevents the release of vapors that could cause respiratory irritation.[1][10] Do not leave a funnel in the opening of the container.[10]
Step 4: Labeling
Accurate labeling is essential for safety and regulatory compliance. EH&S personnel rely on this information to manage the waste safely and effectively.[5][9]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must include:
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA at or near the point of generation.[5][9]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, it must be removed within three days.[5][9]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to capture any potential leaks or spills.[13]
Step 6: Requesting Disposal
Laboratory personnel are not authorized to dispose of chemical waste down the drain or in the regular trash.
-
Contact EH&S: Once the waste container is 90% full, or if the experiment generating the waste is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[10]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
An Application Scientist's Guide to Personal Protective Equipment for (1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate
Introduction: Proactive Protection for Specialized Chemistry
This compound is a chiral diester with specific applications in synthetic chemistry. While not classified as acutely toxic, its nature as an organic solvent and ester necessitates a rigorous and well-understood approach to personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower researchers with the knowledge for a self-validating system of safety. Adherence to these protocols is fundamental to minimizing exposure, ensuring data integrity, and fostering a culture of safety within the laboratory.
Hazard Identification: Understanding the Risk Profile
The foundation of any effective PPE strategy is a clear understanding of the specific hazards posed by the substance. Based on data for diethyl cyclohexane-1,2-dicarboxylate, the primary risks are associated with direct contact and inhalation of vapors or mists.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are categorized as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
These classifications dictate a clear need for barrier protection for the skin and eyes and control of airborne vapors.
Core Protective Equipment: Your First Line of Defense
Safe handling is performed in a well-ventilated area, and appropriate protective equipment must be worn at all times.[3] The following PPE is mandatory for handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: Chemical splash goggles that provide a complete seal around the eyes.
-
High-Volume Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1 L) or when there is a significant risk of splashing.
Hand Protection: A Critical Barrier
As an ester, this compound requires specific glove materials for adequate protection. The choice of glove is not arbitrary; it depends on the material's resistance to degradation (physical changes like swelling) and permeation (the chemical seeping through on a molecular level).[5]
The Causality Behind Glove Selection: Nitrile gloves, common in laboratories, offer broad protection but are not always the best choice for prolonged work with specific organic solvents like esters.[6] Butyl rubber provides superior resistance to esters and ketones.[6][7][8][9] It is crucial to consult the glove manufacturer's chemical resistance data for breakthrough time—the time it takes for the chemical to permeate the glove.[5][8]
| Glove Material | Suitability for Esters | Key Characteristics |
| Butyl Rubber | Excellent | High permeation resistance to esters, ketones, and strong acids.[6][7][9] Remains flexible at low temperatures.[6] |
| Neoprene | Good | Good resistance to acids, bases, and alcohols. Offers good dexterity and tear resistance.[6][7] |
| Nitrile Rubber | Fair to Good (Short-term) | Good for general use and incidental contact. Not recommended for prolonged immersion with many esters.[6] Always verify with manufacturer data. |
| Natural Rubber (Latex) | Poor | Offers poor protection against esters and many organic solvents. Can cause allergic reactions.[6] |
Operational Directive: For tasks involving more than incidental contact, Butyl rubber gloves are the primary recommendation. For short-duration tasks, nitrile gloves may be acceptable, but they should be changed immediately upon any sign of contamination.
Body Protection
To prevent skin contact and irritation, appropriate body protection is essential.[10]
-
Standard Use: A long-sleeved, flame-resistant lab coat.
-
Splash Hazard: A chemically resistant apron made of rubber or PVC worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
The compound may cause respiratory irritation if vapors or mists are inhaled.[1]
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[3]
-
When Required: In situations where a fume hood is not available, ventilation is inadequate, or aerosols may be generated, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.[4][10] A full respiratory protection program, including fit testing, must be in place as per OSHA 29 CFR 1910.134.
Operational and Disposal Plans
A safe experiment includes the setup, the procedure, and the cleanup. This workflow ensures safety at every stage.
Caption: Workflow for Safe Handling of this compound.
Spill Management
Immediate and correct response to a spill is critical.
-
Small Spills (<100 mL): Absorb the spill with an inert material like vermiculite, dry sand, or earth.[3] Place the absorbed material into a designated, sealed container for chemical waste.
-
Large Spills (>100 mL): Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Dike the spill to prevent it from entering drains. Absorb with inert material and dispose of it as hazardous waste.[10]
Waste Disposal
All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Solids: This includes gloves, absorbent materials, and paper towels. Place these in a separate, sealed, and labeled container.
-
Disposal: Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations.[3][10] Do not empty into drains.[11]
Emergency Procedures: Immediate First Aid
In case of accidental exposure, follow these protocols immediately while seeking professional medical attention.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur or if you feel unwell, call a poison center or doctor.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[4] |
References
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- Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
- Safety-Ratings.com. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- eSafety Supplies, Inc. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
- Fisher Scientific. (n.d.). Chemical Resistant Gloves.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
